YM-53601
描述
Structure
2D Structure
3D Structure of Parent
属性
IUPAC Name |
2-[(2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O.ClH/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15;/h1-6,11,14,23H,7-10,12-13H2;1H/b19-18-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXYVHMBPISIJQ-TVWXOORISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1/C(=C(/COC3=CC4=C(C=C3)C5=CC=CC=C5N4)\F)/C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046508 | |
| Record name | 2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182959-33-7 | |
| Record name | 2-{[(2E)-2-(1-Azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethyl]oxy}-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
YM-53601: A Comprehensive Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its primary pharmacological effects and downstream consequences on lipid metabolism. The document summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows. This information is intended to support further research and development of squalene synthase inhibitors as therapeutic agents for hyperlipidemia and potentially other indications.
Core Mechanism of Action: Inhibition of Squalene Synthase
This compound exerts its primary effect by directly inhibiting the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase 1, FDFT1).[1] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, a two-step reductive dimerization of farnesyl pyrophosphate (FPP) to form squalene. This reaction is a critical control point in the pathway leading to the formation of cholesterol and other sterols.
By blocking this enzymatic step, this compound effectively reduces the endogenous synthesis of cholesterol. This mechanism is distinct from that of statins, which inhibit HMG-CoA reductase, an enzyme that acts earlier in the cholesterol biosynthesis pathway.[3] The inhibition of a downstream enzyme like squalene synthase avoids the accumulation of certain intermediate metabolites that may be associated with the side effects of HMG-CoA reductase inhibitors.
Signaling Pathway: Cholesterol Biosynthesis
The following diagram illustrates the position of squalene synthase in the cholesterol biosynthesis pathway and the point of inhibition by this compound.
Pharmacological Effects on Lipid Metabolism
The inhibition of squalene synthase by this compound leads to a cascade of effects that favorably alter the lipid profile. These effects have been demonstrated in various animal models, including rats, hamsters, guinea-pigs, and rhesus monkeys.[4][5]
Reduction of Plasma Cholesterol and Triglycerides
This compound has been shown to significantly reduce plasma levels of total cholesterol, non-HDL cholesterol, and triglycerides.[4][5] In comparative studies, this compound was more effective at lowering non-HDL cholesterol in rhesus monkeys than pravastatin.[4][5] Furthermore, its triglyceride-lowering effect in hamsters on a high-fat diet was superior to that of the fibrate, fenofibrate.[4][5]
Suppression of Lipogenic Biosynthesis
Beyond its direct impact on cholesterol synthesis, this compound also suppresses the biosynthesis of triglycerides and free fatty acids in the liver.[6] This broader effect on lipogenesis contributes to its potent triglyceride-lowering properties.
Enhanced Clearance of LDL and VLDL
This compound has been demonstrated to increase the clearance rate of plasma low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[7][8] This effect is thought to be mediated, at least in part, through the lipoprotein lipase (LPL) degradation pathway for VLDL.[7]
Logical Relationship of this compound's Effects
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.net [invivochem.net]
- 3. Experimental model of escape phenomenon in hamsters and the effectiveness of this compound in the model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-53601: A Potent Squalene Synthase Inhibitor for Hyperlipidemia
A Technical Guide for Researchers and Drug Development Professionals
Abstract
YM-53601 is a novel, potent, and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] This technical guide provides an in-depth overview of this compound, consolidating key preclinical data, experimental methodologies, and its mechanism of action. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of new therapies for hypercholesterolemia and hypertriglyceridemia.
Introduction
Hyperlipidemia, characterized by elevated levels of cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. While HMG-CoA reductase inhibitors (statins) are the cornerstone of lipid-lowering therapy, there remains a need for alternative and complementary therapeutic strategies.[3] Squalene synthase (farnesyl-diphosphate:farnesyl-diphosphate farnesyltransferase, EC 2.5.1.21) represents a promising target for intervention as it catalyzes the first committed step in cholesterol biosynthesis, the dimerization of two farnesyl pyrophosphate (FPP) molecules to form squalene.[1][4] Inhibition of this enzyme is not expected to affect the synthesis of essential non-sterol isoprenoids, such as ubiquinone and dolichol, which are downstream of HMG-CoA reductase but branch off before squalene synthase.[1][5]
This compound, with the chemical name (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a squalene synthase inhibitor that has demonstrated significant efficacy in reducing plasma cholesterol and triglyceride levels in various animal models.[1][2] This guide will detail its pharmacological properties and the experimental basis for its potential as a lipid-lowering agent.
Mechanism of Action
This compound exerts its lipid-lowering effects by directly inhibiting the enzymatic activity of squalene synthase. This inhibition blocks the conversion of farnesyl pyrophosphate to squalene, a key precursor of cholesterol.[1] The reduction in hepatic cholesterol biosynthesis leads to an upregulation of LDL receptors on the surface of liver cells, which in turn enhances the clearance of LDL and VLDL from the circulation.[3][6] Additionally, this compound has been shown to suppress lipogenic biosynthesis and the secretion of cholesterol and triglycerides from the liver.[7][8]
The following diagram illustrates the position of squalene synthase in the cholesterol biosynthesis pathway and the point of inhibition by this compound.
Caption: Cholesterol biosynthesis pathway highlighting the inhibition of Squalene Synthase by this compound.
Quantitative Data
The potency and efficacy of this compound have been quantified through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibition of Squalene Synthase by this compound
| Species/Cell Line | Microsome Source | IC50 (nM) |
| Human | HepG2 Cells | 79[9][10][11] |
| Rat | Liver | 90[9][10][11] |
| Hamster | Liver | 170[9] |
| Guinea-pig | Liver | 46[9] |
| Rhesus Monkey | Liver | 45[9] |
Table 2: In Vivo Efficacy of this compound on Cholesterol Biosynthesis and Plasma Lipids
| Animal Model | Diet | Dose | Duration | Effect |
| Rat | - | 32 mg/kg (single dose) | 1 hour | ED50 for cholesterol biosynthesis inhibition.[1][2][9] |
| Rat | High-fat | 12.5 - 50 mg/kg/day | 1 week | Dose-dependent reduction in nonHDL-C and triglycerides.[1] |
| Guinea-pig | Normal | 100 mg/kg/day | 14 days | 47% reduction in nonHDL-C (P<0.001).[1][2] |
| Hamster | Normal | 50 mg/kg/day | 5 days | 81% decrease in triglycerides (P<0.001).[1][2] |
| Hamster | High-fat | 100 mg/kg/day | 7 days | 73% reduction in triglycerides (P<0.001), superior to fenofibrate (53% reduction).[1][2] |
| Rhesus Monkey | Normal | 50 mg/kg (twice daily) | 21 days | 37% decrease in nonHDL-C (P<0.01).[1][2] |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
In Vitro Squalene Synthase Inhibition Assay
The following workflow outlines the general procedure for determining the in vitro inhibitory activity of this compound on squalene synthase.
Caption: Workflow for the in vitro squalene synthase inhibition assay.
Detailed Methodology:
-
Preparation of Hepatic Microsomes: Liver tissue from the respective species is homogenized in a buffer solution and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in squalene synthase.
-
Incubation: The microsomal preparation is incubated in a reaction mixture containing a buffer, NADPH, [3H]farnesyl diphosphate as the substrate, and varying concentrations of this compound.
-
Lipid Extraction: The reaction is stopped, and the lipids, including the newly synthesized [3H]squalene, are extracted using an organic solvent system.
-
Chromatographic Separation: The extracted lipids are separated by thin-layer chromatography (TLC) to isolate the [3H]squalene from other components.
-
Quantification and IC50 Determination: The radioactivity of the squalene spot on the TLC plate is measured using a scintillation counter. The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor, and the IC50 value is determined from the dose-response curve.[9]
In Vivo Cholesterol Biosynthesis Inhibition Assay
Animal Model: Rats are typically used for this assay.
Procedure:
-
Drug Administration: this compound is administered orally to the rats at various doses.
-
Radiolabel Administration: After a specified time (e.g., 1 hour), [14C]-acetate is injected intraperitoneally. [14C]-acetate serves as a precursor for cholesterol biosynthesis.
-
Sample Collection: After a further incubation period, blood and liver samples are collected.
-
Lipid Extraction and Analysis: Lipids are extracted from the liver, and the amount of [14C] incorporated into cholesterol is quantified to determine the rate of cholesterol biosynthesis.
-
ED50 Calculation: The effective dose at which cholesterol biosynthesis is inhibited by 50% (ED50) is calculated based on the dose-response data.[1]
Animal Studies for Plasma Lipid Profiling
Animal Models: Studies have been conducted in rats, guinea-pigs, hamsters, and rhesus monkeys.[1]
General Protocol:
-
Acclimatization and Diet: Animals are acclimatized to the housing conditions and fed either a normal or a high-fat diet to induce hyperlipidemia.
-
Drug Administration: this compound or a comparator drug (e.g., pravastatin, fenofibrate) is administered orally, typically once or twice daily for a specified duration (e.g., 5 days to 4 weeks).[1][2] A control group receives the vehicle solution.
-
Blood Collection: Blood samples are collected at baseline and at the end of the treatment period.
-
Lipid Analysis: Plasma is separated from the blood, and the concentrations of total cholesterol, HDL cholesterol, and triglycerides are measured using standard enzymatic assays. Non-HDL cholesterol is calculated as the difference between total cholesterol and HDL cholesterol.
-
Statistical Analysis: The changes in lipid parameters between the treatment and control groups are analyzed for statistical significance.
Triglyceride-Lowering Mechanism
This compound has demonstrated a potent triglyceride-lowering effect, which is a significant advantage.[1] The proposed mechanisms for this effect extend beyond the direct inhibition of cholesterol synthesis and include:
-
Enhanced Clearance of VLDL and LDL: this compound has been shown to increase the clearance rate of VLDL and LDL from the plasma in hamsters.[6]
-
Suppression of Lipogenic Biosynthesis: The compound inhibits the biosynthesis of triglycerides and free fatty acids in the liver.[7][8]
-
Inhibition of Lipid Secretion: this compound reduces the secretion of triglycerides and cholesterol from the liver into the circulation.[7][8]
The following diagram illustrates the proposed multifaceted mechanism of this compound in lowering plasma triglycerides.
Caption: Proposed mechanisms for the triglyceride-lowering effect of this compound.
Conclusion
This compound is a potent squalene synthase inhibitor with a dual effect on lowering both plasma cholesterol and triglycerides. Its mechanism of action, targeting a committed step in cholesterol biosynthesis, offers a potentially favorable profile compared to statins. The preclinical data summarized in this guide demonstrate its significant lipid-lowering efficacy in various animal models. Further research and clinical development are warranted to establish the therapeutic potential of this compound in the management of hyperlipidemia in humans.
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound Datasheet DC Chemicals [dcchemicals.com]
YM-53601: A Potent Inhibitor of FDFT1 for Hyperlipidemia Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
YM-53601 is a highly potent and specific inhibitor of Farnesyl-Diphosphate Farnesyltransferase 1 (FDFT1), more commonly known as squalene synthase. This enzyme catalyzes a critical, rate-limiting step in the cholesterol biosynthesis pathway: the conversion of two molecules of farnesyl pyrophosphate into squalene.[1] By blocking this step, this compound effectively reduces the endogenous production of cholesterol. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant signaling pathways. The information presented is intended to support researchers and drug development professionals in the study and potential application of FDFT1 inhibitors for the treatment of hypercholesterolemia and hypertriglyceridemia.
Mechanism of Action
This compound exerts its lipid-lowering effects by directly inhibiting the enzymatic activity of FDFT1.[2] This enzyme is a key regulator in the mevalonate pathway, responsible for the first committed step in cholesterol synthesis.[1] Unlike HMG-CoA reductase inhibitors (statins), which act earlier in the pathway, FDFT1 inhibitors do not affect the synthesis of other essential non-sterol isoprenoids, such as ubiquinone and dolichol.[3] The inhibition of FDFT1 by this compound leads to a significant reduction in cholesterol biosynthesis.[4][5] This, in turn, can lead to the upregulation of LDL receptors and enhanced clearance of plasma LDL and VLDL.[6][7]
Quantitative Efficacy Data
The inhibitory potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key efficacy data.
Table 1: In Vitro Inhibition of FDFT1 (Squalene Synthase) by this compound
| Species/Cell Line | Preparation | IC50 (nM) |
| Human (HepG2 cells) | Microsomes | 79[2][5][8][9] |
| Rat | Hepatic Microsomes | 90[2][5][9] |
| Hamster | Hepatic Microsomes | 170[2] |
| Guinea-pig | Hepatic Microsomes | 46[2] |
| Rhesus Monkey | Hepatic Microsomes | 45[2] |
Table 2: In Vivo Efficacy of this compound on Cholesterol Biosynthesis and Plasma Lipids
| Animal Model | Parameter | Dosage | Effect |
| Rat | Cholesterol Biosynthesis | 32 mg/kg (p.o.) | ED50[2][4][5] |
| Hamster (Normal Diet) | Plasma Triglycerides | 50 mg/kg/day for 5 days (p.o.) | 81% decrease[4] |
| Hamster (High-Fat Diet) | Plasma Triglycerides | 100 mg/kg/day for 7 days (p.o.) | 73% decrease[4] |
| Hamster | Plasma non-HDL Cholesterol | 50 mg/kg/day for 5 days (p.o.) | ~70% reduction[2] |
| Guinea-pig | Plasma non-HDL Cholesterol | 100 mg/kg/day for 14 days (p.o.) | 47% reduction[4] |
| Rhesus Monkey | Plasma non-HDL Cholesterol | 50 mg/kg, twice daily for 21 days (p.o.) | 37% decrease[4] |
Signaling and Metabolic Pathways
Cholesterol Biosynthesis Pathway and this compound Inhibition
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the central role of FDFT1 and the point of inhibition by this compound.
Caption: Cholesterol biosynthesis pathway illustrating the inhibition of FDFT1 by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
In Vitro FDFT1 (Squalene Synthase) Inhibition Assay
This protocol is adapted from studies investigating the in vitro potency of this compound.[3]
Objective: To determine the IC50 value of this compound against FDFT1.
Materials:
-
Hepatic microsomes from the desired species (e.g., rat, hamster, human HepG2 cells).
-
This compound
-
[³H]-Farnesyl pyrophosphate ([³H]-FPP)
-
Farnesyl pyrophosphate (FPP)
-
Reaction buffer (e.g., potassium phosphate buffer containing MgCl₂, NaF, and NADPH)
-
Scintillation fluid
-
Organic solvent for extraction (e.g., hexane)
Procedure:
-
Preparation of Microsomes: Prepare hepatic microsomes from liver tissue or cultured cells (e.g., HepG2) using standard differential centrifugation methods.
-
Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, a specific concentration of this compound (or vehicle control), and the microsomal protein.
-
Initiation of Reaction: Start the enzymatic reaction by adding a mixture of [³H]-FPP and unlabeled FPP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH). Extract the synthesized [³H]-squalene using an organic solvent like hexane.
-
Quantification: Measure the radioactivity of the extracted [³H]-squalene using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Cholesterol Biosynthesis Inhibition Assay
This protocol is based on studies evaluating the in vivo efficacy of this compound in rats.[3][10]
Objective: To determine the ED50 value of this compound for the inhibition of cholesterol biosynthesis.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
[¹⁴C]-Acetate
-
Vehicle (e.g., 0.5% methylcellulose)
Procedure:
-
Animal Dosing: Administer this compound orally (p.o.) to rats at various doses. A control group should receive the vehicle.
-
Radiolabel Administration: After a specific time following drug administration (e.g., 1 hour), inject [¹⁴C]-acetate intraperitoneally (i.p.).[10]
-
Sample Collection: After a further incubation period (e.g., 1 hour), anesthetize the animals and collect blood samples. Euthanize the animals and collect liver tissue.[10]
-
Lipid Extraction: Extract total lipids from the plasma and liver samples.
-
Quantification of [¹⁴C]-Cholesterol: Separate the cholesterol from other lipids using techniques like thin-layer chromatography (TLC). Quantify the amount of [¹⁴C] incorporated into cholesterol using a radioisotope detector.
-
Data Analysis: Calculate the percentage of inhibition of cholesterol biosynthesis for each dose group compared to the vehicle control group. Determine the ED50 value by plotting the percentage of inhibition against the drug dose.
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo assays to determine the efficacy of this compound.
Broader Implications and Future Directions
This compound is not only a valuable tool for studying lipid metabolism but also holds therapeutic potential. Its ability to potently lower both cholesterol and triglycerides makes it an interesting candidate for dyslipidemias that are not adequately addressed by statins alone.[4] Furthermore, the inhibition of FDFT1 has been explored in other therapeutic areas, including oncology and infectious diseases. For instance, FDFT1 inhibition can impact cancer cell proliferation and has been shown to abrogate Hepatitis C virus (HCV) propagation.[2][11][12] Future research could focus on the long-term safety and efficacy of this compound and other FDFT1 inhibitors in clinical settings, as well as their potential in combination therapies. The detailed methodologies and data presented in this guide provide a solid foundation for such investigations.
References
- 1. Roles of Farnesyl-Diphosphate Farnesyltransferase 1 in Tumour and Tumour Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. invivochem.net [invivochem.net]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. file.glpbio.com [file.glpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Squalene synthase predicts poor prognosis in stage I‐III colon adenocarcinoma and synergizes squalene epoxidase to promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery, Synthesis, and In-depth Pharmacological Profile of YM-53601: A Potent Squalene Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-53601, with the chemical name (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene)ethoxy]-9H-carbazole monohydrochloride, is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound, intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development. The document details its mechanism of action, quantitative biological data, experimental protocols for key assays, and visual representations of relevant pathways and workflows.
Discovery and Rationale
The discovery of this compound emerged from research efforts to identify novel lipid-lowering agents. The enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1) represents a key regulatory point in cholesterol biosynthesis.[1][3] It catalyzes the first committed step in sterol synthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate to form squalene. Inhibition of this enzyme is a promising strategy for reducing cholesterol levels. Unlike HMG-CoA reductase inhibitors (statins), squalene synthase inhibitors do not affect the synthesis of other essential non-sterol isoprenoids, potentially offering a better safety profile. This compound was identified as a result of a dedicated search for compounds with the ability to lower plasma cholesterol.[1]
Synthesis of this compound
The synthesis of this compound was developed at the Chemistry Laboratories of Yamanouchi Pharmaceutical Co., Ltd.[1][4] While a detailed step-by-step protocol from the primary literature is not publicly available, a plausible synthetic route can be constructed based on related syntheses of quinuclidine derivatives.
Mechanism of Action and Biological Activities
This compound exerts its lipid-lowering effects by directly inhibiting the enzyme squalene synthase. This inhibition blocks the conversion of farnesyl pyrophosphate to squalene, thereby reducing the cellular pool of cholesterol.
In Vitro Activity
This compound has demonstrated potent inhibitory activity against squalene synthase from various species. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Species/Cell Line | IC50 (nM) |
| Human (HepG2 cells) | 79 |
| Rat (liver microsomes) | 90 |
| Hamster (liver microsomes) | 170 |
| Guinea-pig (liver microsomes) | 46 |
| Rhesus monkey (liver microsomes) | 45 |
Table 1: In vitro inhibitory activity of this compound against squalene synthase from various species.[3]
In Vivo Efficacy
In animal models, this compound has been shown to effectively inhibit cholesterol biosynthesis and reduce plasma lipid levels.
| Animal Model | Parameter | ED50 (mg/kg) |
| Rat | Inhibition of cholesterol biosynthesis | 32 |
Table 2: In vivo efficacy of this compound in inhibiting cholesterol biosynthesis in rats.[3]
Beyond its lipid-lowering effects, this compound has also been found to inhibit the activity of farnesyl-diphosphate farnesyltransferase 1 (FDFT1), which can abrogate the propagation of the Hepatitis C virus (HCV).[3]
Signaling Pathway
This compound intervenes in the cholesterol biosynthesis pathway at a critical step. The following diagram illustrates the pathway and the point of inhibition.
Experimental Protocols
In Vitro Squalene Synthase Inhibition Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound on squalene synthase.
Detailed Methodology:
-
Preparation of Liver Microsomes: Liver tissue from the test species is homogenized in a suitable buffer and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in squalene synthase.
-
Incubation: The microsomal preparation is pre-incubated with various concentrations of this compound (or vehicle control) in a buffer containing necessary cofactors.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of radiolabeled [3H]-farnesyl pyrophosphate.
-
Reaction Termination and Extraction: After a defined incubation period, the reaction is stopped, and the lipids, including the newly synthesized [3H]-squalene, are extracted using an organic solvent.
-
Quantification: The amount of radioactivity incorporated into squalene is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Cholesterol Biosynthesis Inhibition Assay
This protocol describes the method to determine the in vivo efficacy of this compound in inhibiting cholesterol biosynthesis in rats.
Detailed Methodology:
-
Animal Dosing: Rats are orally administered with different doses of this compound or the vehicle.
-
Radiolabel Administration: At a specified time after drug administration, the animals are injected with a radiolabeled cholesterol precursor, such as [14C]-acetate.
-
Sample Collection: After a set period to allow for the incorporation of the radiolabel into newly synthesized cholesterol, blood and/or liver samples are collected.
-
Lipid Extraction and Saponification: Lipids are extracted from the collected samples, and the non-saponifiable fraction, which contains cholesterol, is isolated.
-
Quantification of Radiolabeled Cholesterol: The amount of radioactivity in the cholesterol fraction is determined by scintillation counting.
-
Data Analysis: The inhibition of cholesterol synthesis at each dose of this compound is calculated by comparing the radioactivity in the treated groups to the control group. The ED50 value, the dose required to achieve 50% inhibition, is then calculated.
Conclusion
This compound is a potent and selective inhibitor of squalene synthase with demonstrated efficacy in both in vitro and in vivo models. Its mechanism of action, targeting a key committed step in cholesterol biosynthesis, makes it a valuable tool for research in lipid metabolism and a potential therapeutic agent for hypercholesterolemia. This technical guide provides a foundational understanding of this compound for scientists and researchers, summarizing its synthesis, biological activity, and the experimental methods used for its evaluation.
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
YM-53601 and its Effects on Cholesterol Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of YM-53601, a potent and selective inhibitor of squalene synthase, and its effects on the cholesterol biosynthesis pathway. The document consolidates quantitative data from preclinical studies, details key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Squalene Synthase
This compound, chemically known as (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, exerts its lipid-lowering effects by directly inhibiting the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase, EC 2.5.1.21).[1][2] This enzyme is pivotal in the cholesterol biosynthesis pathway as it catalyzes the first committed step toward sterol synthesis: the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][3] By blocking this step, this compound effectively curtails the production of squalene, a direct precursor to cholesterol.[1][4] This mechanism is distinct from that of statins, which inhibit HMG-CoA reductase, an earlier rate-limiting step in the mevalonate pathway.[5] A key advantage of inhibiting squalene synthase is that it does not affect the synthesis of essential non-sterol isoprenoids like ubiquinone and dolichol, which are downstream of HMG-CoA but diverge from the cholesterol synthesis pathway before squalene synthase.[1]
Quantitative Data Presentation
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of Squalene Synthase by this compound [1][6]
| Source of Hepatic Microsomes | IC₅₀ (nM) |
| Rat | 90 |
| Hamster | 170 |
| Guinea-pig | 46 |
| Rhesus monkey | 45 |
| Human (HepG2 cells) | 79 |
Table 2: In Vivo Inhibition of Cholesterol Biosynthesis in Rats [1][2][6]
| Compound | Administration | ED₅₀ (mg/kg) |
| This compound | Single p.o. | 32 |
ED₅₀ represents the dose required to inhibit de novo cholesterol biosynthesis from [¹⁴C]-acetate by 50%.
Table 3: Effects of this compound on Plasma Lipid Profiles in Various Animal Models [1][2]
| Animal Model | Diet | Compound | Dosage | Duration | % Change in nonHDL-C | % Change in Triglycerides |
| Rats | High-fat | This compound | 50 mg/kg, daily | 1 week | ↓ 44% | ↓ 33% |
| High-fat | Pravastatin | 50 mg/kg, daily | 1 week | Little effect | Little effect | |
| Guinea-pigs | Normal | This compound | 100 mg/kg, daily | 14 days | ↓ 47% (P<0.001) | - |
| Normal | Pravastatin | 100 mg/kg, daily | 14 days | ↓ 33% (P<0.001) | - | |
| Hamsters | Normal | This compound | 50 mg/kg, daily | 5 days | ↓ 74% | ↓ 81% (P<0.001) |
| High-fat | This compound | 100 mg/kg, daily | 7 days | - | ↓ 73% (P<0.001) | |
| High-fat | Fenofibrate | 100 mg/kg, daily | 7 days | - | ↓ 53% (P<0.001) | |
| Rhesus Monkeys | Normal | This compound | 50 mg/kg, twice daily | 21 days | ↓ 37% (P<0.01) | - |
| Normal | Pravastatin | 25 mg/kg, twice daily | 28 days | No significant effect | - |
Detailed Experimental Protocols
The following sections describe the methodologies employed in the key studies assessing the efficacy of this compound.
This protocol measures the direct inhibitory effect of this compound on squalene synthase activity in liver microsomes.
Protocol Steps:
-
Preparation of Microsomes: Liver tissues from various species (or HepG2 cells) are homogenized and centrifuged to isolate the microsomal fraction, which is rich in squalene synthase.
-
Reaction Mixture: The microsomes are incubated in a reaction buffer containing NADPH and the substrate, [³H]-farnesyl diphosphate. Various concentrations of this compound are added to test samples, with a vehicle control for comparison.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific duration.
-
Extraction: The reaction is stopped, and the synthesized [³H]-squalene is extracted from the aqueous mixture using an organic solvent like petroleum ether.[1]
-
Quantification: The radioactivity of the extracted squalene is measured using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the enzyme activity. The percentage of inhibition at each this compound concentration is calculated relative to the control, and this data is used to determine the IC₅₀ value via regression analysis.[1]
This protocol assesses the effect of orally administered this compound on the de novo synthesis of cholesterol in a living organism.
Protocol Steps:
-
Animal Preparation: Sprague-Dawley rats are typically used. To enhance cholesterol biosynthesis activity, animals may be pre-treated with a diet containing cholestyramine, a bile acid sequestrant.[7][8]
-
Drug Administration: A single oral dose (p.o.) of this compound or a vehicle control is administered to the rats at various concentrations (e.g., 6.25, 12.5, 25, and 50 mg/kg).[1]
-
Tracer Injection: One hour after drug administration, a radioactive precursor, [¹⁴C]-acetate, is injected intraperitoneally (i.p.).[1]
-
Sample Collection: After a set period (e.g., 1 hour post-tracer injection), blood is collected, and plasma is separated. Livers may also be harvested.
-
Lipid Extraction and Saponification: Lipids are extracted from the plasma or liver homogenates. The non-saponifiable lipid fraction, which contains cholesterol, is isolated.
-
Quantification: The amount of [¹⁴C] incorporated into the cholesterol fraction is measured using liquid scintillation counting.
-
Data Analysis: The inhibition of cholesterol biosynthesis is calculated as the percentage reduction in [¹⁴C]-cholesterol in the drug-treated groups compared to the vehicle-treated control group. The ED₅₀ value is then determined.[1]
Broader Effects on Lipid Metabolism
Beyond direct inhibition of cholesterol synthesis, this compound influences broader lipid metabolism, notably triglyceride levels and lipoprotein clearance.
Studies in cholestyramine-treated rats and hamsters have shown that this compound not only inhibits cholesterol biosynthesis but also suppresses the biosynthesis of triglycerides and free fatty acids at similar dose ranges.[7][8] This suggests a coordinated regulation or a downstream effect of squalene synthase inhibition on overall lipogenesis.
A key mechanism for the potent lipid-lowering effect of this compound is its ability to enhance the clearance rate of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) from the plasma.[9][10] Treatment with this compound in hamsters accelerated the disappearance of labeled VLDL and LDL from circulation.[10] The clearance of VLDL appears to be mediated through the lipoprotein lipase (LPL) pathway, although this compound does not directly stimulate LPL activity.[9] For LDL, the clearance involves both the LDL receptor-dependent pathway and a non-LDL receptor pathway.[9]
Conclusion
This compound is a novel squalene synthase inhibitor that has demonstrated potent cholesterol and triglyceride-lowering effects in a range of animal models.[1][2] Its primary mechanism is the direct inhibition of a key enzyme in the cholesterol biosynthesis pathway.[6] This leads not only to a reduction in hepatic cholesterol production but also to a significant decrease in plasma triglycerides, an effect more potent than that of the fibrate fenofibrate in some models.[2] Furthermore, this compound enhances the clearance of atherogenic lipoproteins, VLDL and LDL, from the circulation.[9] These combined actions make this compound a promising therapeutic candidate for the management of hypercholesterolemia and hypertriglyceridemia.[2]
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of YM-53601 in Lipid Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] This technical guide provides a comprehensive overview of the role of this compound in lipid metabolism, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects.
Core Mechanism of Action: Inhibition of Squalene Synthase
This compound exerts its primary effect by inhibiting squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1), the enzyme that catalyzes the first committed step in cholesterol synthesis, the conversion of two molecules of farnesyl pyrophosphate to squalene.[1][2][3] This inhibition has been demonstrated across various species, with IC50 values for squalene synthase activity in hepatic microsomes ranging from 45 nM in rhesus monkeys to 170 nM in hamsters.[3] In human-derived HepG2 cells, the IC50 is 79 nM.[3] By blocking this step, this compound effectively reduces the endogenous production of cholesterol.
Impact on Lipid Profiles: A Multi-faceted Approach
The inhibition of squalene synthase by this compound initiates a cascade of effects that lead to a significant reduction in both plasma cholesterol and triglyceride levels. This dual action positions this compound as a promising therapeutic agent for mixed hyperlipidemia. The key mechanisms contributing to its lipid-lowering effects are:
-
Suppression of Lipogenesis and Lipid Secretion: Beyond its impact on cholesterol synthesis, this compound has been shown to suppress the biosynthesis of triglycerides and free fatty acids in the liver.[4][5] This reduction in the availability of lipids for packaging into very-low-density lipoprotein (VLDL) particles leads to decreased secretion of both cholesterol and triglycerides from the liver.[4][5]
-
Enhanced Clearance of VLDL and LDL: this compound has been demonstrated to enhance the clearance rate of both VLDL and low-density lipoprotein (LDL) from the plasma.[6][7] This effect is thought to be mediated, at least in part, by an increase in lipoprotein lipase (LPL) dependent degradation of VLDL.[6] The enhanced clearance of these lipoproteins contributes significantly to the observed reduction in plasma triglyceride and cholesterol levels.
Quantitative Effects on Plasma Lipids
Preclinical studies in various animal models have consistently demonstrated the potent lipid-lowering effects of this compound. The following tables summarize the key quantitative findings.
| Animal Model | Diet | Dose | Duration | % Reduction in non-HDL-C | % Reduction in Triglycerides | Reference |
| Guinea Pigs | Normal | 100 mg/kg/day | 14 days | 47% (P<0.001) | - | [8] |
| Rhesus Monkeys | Normal | 50 mg/kg (twice daily) | 21 days | 37% (P<0.01) | - | [8] |
| Hamsters | Normal | 50 mg/kg/day | 5 days | ~70% | 81% (P<0.001) | [3][8] |
| Hamsters | High-Fat | 100 mg/kg/day | 7 days | - | 73% (P<0.001) | [8] |
| Rats | High-Fat | 50 mg/kg | 1 week | 44% | 33% | [1] |
| Comparative Efficacy of this compound |
| In guinea pigs, this compound (100 mg/kg/day for 14 days) reduced non-HDL-C by 47%, outperforming pravastatin which achieved a 33% reduction.[8] |
| In rhesus monkeys, this compound (50 mg/kg twice daily for 21 days) decreased non-HDL-C by 37%, whereas pravastatin showed no significant effect.[8] |
| In hamsters on a high-fat diet, this compound (100 mg/kg/day for 7 days) demonstrated superior triglyceride-lowering ability (73% reduction) compared to fenofibrate (53% reduction).[8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches used to study this compound, the following diagrams are provided.
Experimental Protocols
The following section details the methodologies employed in key experiments to characterize the effects of this compound on lipid metabolism.
In Vitro Squalene Synthase Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound on squalene synthase.
-
Methodology:
-
Microsome Preparation: Liver microsomes were prepared from various species (e.g., rats, hamsters, guinea pigs, rhesus monkeys) and from human HepG2 cells.
-
Assay Conditions: The assay mixture contained hepatic microsomes, [3H]farnesyl diphosphate as the substrate, and varying concentrations of this compound.
-
Incubation: The reaction was incubated at 37°C.
-
Extraction and Quantification: The synthesized [3H]squalene was extracted and quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value, the concentration of this compound required to inhibit 50% of squalene synthase activity, was calculated.[3]
-
In Vivo Cholesterol Biosynthesis Inhibition
-
Objective: To assess the in vivo inhibition of cholesterol biosynthesis by this compound.
-
Methodology:
-
Animal Model: Rats were used for this study.
-
Drug Administration: this compound was administered orally at various doses.
-
Radiolabeling: One hour after drug administration, [14C]-acetate was injected intraperitoneally.
-
Sample Collection: After a set period, blood and liver samples were collected.
-
Lipid Extraction and Analysis: Lipids were extracted, and the incorporation of [14C] into cholesterol was measured to determine the rate of cholesterol biosynthesis.
-
Data Analysis: The ED50 value, the dose required to achieve 50% inhibition of cholesterol biosynthesis, was determined.[1]
-
VLDL and LDL Clearance Studies
-
Objective: To evaluate the effect of this compound on the clearance of VLDL and LDL from plasma.
-
Methodology:
-
Animal Model: Hamsters were treated with this compound (e.g., 50 mg/kg for 5 days).
-
Lipoprotein Labeling: VLDL and LDL were labeled with the fluorescent dye 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (DiI).
-
Injection: DiI-VLDL or DiI-LDL was injected into the treated and control hamsters.
-
Blood Sampling: Blood samples were collected at various time points post-injection.
-
Fluorescence Measurement: The fluorescence intensity in the plasma was measured to determine the rate of disappearance of the labeled lipoproteins.[7]
-
LPL Involvement: To investigate the role of lipoprotein lipase, some animals were pre-treated with protamine sulfate, an LPL inhibitor, before the injection of DiI-VLDL.[7]
-
Assessment of Lipid Secretion
-
Objective: To determine the effect of this compound on hepatic lipid secretion.
-
Methodology:
-
Animal Model: Hamsters were used.
-
Inhibition of Lipoprotein Degradation: Animals were treated with Triton WR1339 or protamine sulfate to inhibit the degradation of VLDL, leading to its accumulation in the plasma.[4][5]
-
Drug Administration: this compound was administered orally.
-
Plasma Lipid Measurement: Plasma triglyceride and cholesterol levels were measured over time to assess the rate of their accumulation, which reflects the hepatic secretion rate.[4][5]
-
Conclusion
This compound is a potent lipid-lowering agent with a unique dual mechanism of action that involves both the inhibition of cholesterol and triglyceride biosynthesis and the enhancement of VLDL and LDL clearance. Its efficacy in various preclinical models, often surpassing that of established drugs like pravastatin and fenofibrate, highlights its potential as a therapeutic agent for managing complex dyslipidemias in humans. The detailed experimental protocols provided in this guide offer a framework for further research into the multifaceted role of squalene synthase inhibitors in lipid metabolism.
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-53601: A Technical Guide on its Therapeutic Potential as a Squalene Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of YM-53601, a potent and selective inhibitor of squalene synthase. It details the compound's mechanism of action, summarizes its pharmacological effects with quantitative data from preclinical studies, and explores its potential therapeutic applications in hyperlipidemia, oncology, and infectious diseases.
Core Mechanism of Action: Inhibition of Squalene Synthase
This compound's primary mechanism of action is the inhibition of squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1, or FDFT1).[1] This enzyme catalyzes the first committed step in cholesterol biosynthesis, converting two molecules of farnesyl pyrophosphate (FPP) into squalene.[2] By blocking this step, this compound effectively reduces the downstream production of cholesterol.[3] This targeted action is distinct from statins, which act earlier in the pathway by inhibiting HMG-CoA reductase.[4]
Caption: Cholesterol biosynthesis pathway highlighting the points of inhibition for this compound and statins.
Quantitative Data Presentation
The efficacy of this compound has been quantified in both in vitro and in vivo settings.
Table 1: In Vitro Inhibition of Squalene Synthase by this compound
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against squalene synthase from various species.
| Source of Hepatic Microsomes | IC50 (nM) | Citation |
| Human (HepG2 cells) | 79 | [1] |
| Rhesus Monkey | 45 | [1] |
| Guinea Pig | 46 | [1] |
| Rat | 90 | [1] |
| Hamster | 170 | [1] |
Table 2: In Vivo Efficacy of this compound in Animal Models
This table presents the lipid-lowering effects of this compound in various animal models, often in comparison to other lipid-lowering agents.
| Animal Model | Treatment Details | Effect on Non-HDL Cholesterol | Effect on Triglycerides | Citation |
| Rhesus Monkeys | 50 mg/kg, twice daily for 21 days | ↓ 37% | Not Reported | [3][5] |
| Pravastatin (25 mg/kg, twice daily) | No significant effect | Not Reported | [3][5] | |
| Guinea Pigs | 100 mg/kg, daily for 14 days | ↓ 47% | ↓ 30% | [3][5] |
| Pravastatin (100 mg/kg, daily) | ↓ 33% | ↑ 17% | [3] | |
| Hamsters (Normal Diet) | 50 mg/kg, daily for 5 days | Not Reported | ↓ 81% | [3][5] |
| Hamsters (High-Fat Diet) | 100 mg/kg, daily for 7 days | Not Reported | ↓ 73% | [3][5] |
| Fenofibrate (100 mg/kg, daily) | Not Reported | ↓ 53% | [3][5] | |
| Rats | Single oral dose | ED50 for cholesterol biosynthesis inhibition: 32 mg/kg | Not Reported | [1][5] |
Potential Therapeutic Applications
Hypercholesterolemia and Hypertriglyceridemia
The primary therapeutic application for this compound is the treatment of dyslipidemia. Preclinical studies demonstrate its potent ability to lower both plasma cholesterol and triglyceride levels.[3]
-
Cholesterol Reduction: By inhibiting squalene synthase, this compound effectively suppresses cholesterol biosynthesis.[5] This leads to an upregulation of LDL receptors, enhancing the clearance of LDL from the plasma.[6]
-
Triglyceride Reduction: The mechanism for triglyceride reduction is multifaceted. This compound has been shown to:
Notably, this compound has shown superiority to pravastatin in lowering non-HDL cholesterol in rhesus monkeys and to fenofibrate in lowering triglycerides in hamsters, suggesting its potential use in treating mixed hyperlipidemia.[3][5]
Caption: Logical flow of this compound's multifaceted mechanism for lowering plasma lipids.
Oncology: Hepatocellular Carcinoma (HCC)
Emerging research indicates a role for this compound in cancer therapy. FDFT1 is frequently upregulated in various cancers, and cholesterol metabolism is crucial for tumor cell proliferation.[2]
-
Mitochondrial Cholesterol Reduction: this compound has been shown to reduce mitochondrial cholesterol levels in H35 and HepG2 human hepatoma cells.[1][2]
-
Chemosensitization: By depleting mitochondrial cholesterol, this compound potentiates the efficacy of chemotherapeutic agents like doxorubicin, enhancing cancer cell growth arrest and death.[1]
Infectious Disease: Hepatitis C Virus (HCV)
The enzyme FDFT1 has been identified as a host factor essential for HCV propagation.[1]
-
Antiviral Activity: By inhibiting FDFT1, this compound can abrogate HCV propagation.[1][4] This identifies squalene synthase as a potential antiviral target and this compound as a candidate for host-directed antiviral therapy.[4]
Experimental Protocols
In Vitro Squalene Synthase Inhibition Assay
This protocol outlines the general steps to determine the IC50 of this compound.
-
Microsome Preparation: Isolate hepatic microsomes from the liver tissue of the target species (e.g., rat, monkey) or from cultured cells (e.g., HepG2) via differential centrifugation.
-
Assay Reaction: Prepare a reaction mixture containing the microsomal protein, a suitable buffer, cofactors (e.g., NADPH, MgCl2), and the substrate, [3H]-labeled farnesyl diphosphate.
-
Incubation: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures and incubate at 37°C for a specified time.
-
Extraction: Stop the reaction and extract the lipid-soluble product, [3H]squalene, using an organic solvent like hexane.
-
Quantification: Measure the radioactivity of the extracted [3H]squalene using liquid scintillation counting.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]
In Vivo Lipid-Lowering Study in Hamsters
This protocol describes a typical experiment to assess the effect of this compound on plasma lipids in vivo.
-
Animal Acclimation: Acclimate male Syrian hamsters to the facility for at least one week, providing standard chow and water ad libitum.
-
Diet Induction (Optional): For high-fat diet models, switch animals to a diet supplemented with high levels of fat and cholesterol for a specified period to induce hyperlipidemia.
-
Drug Administration: Prepare this compound as a suspension in a vehicle (e.g., 0.5% methylcellulose). Administer the compound orally (p.o.) via gavage once daily for a predetermined number of days (e.g., 5-7 days). A control group receives the vehicle only.
-
Blood Collection: At the end of the treatment period, collect blood samples from fasted animals via a suitable route (e.g., retro-orbital sinus).
-
Plasma Analysis: Separate plasma by centrifugation and measure total cholesterol, HDL cholesterol, and triglyceride concentrations using commercially available enzymatic assay kits.
-
Calculation: Calculate non-HDL cholesterol by subtracting HDL cholesterol from total cholesterol.
-
Statistical Analysis: Compare the lipid levels of the this compound-treated group with the control group using appropriate statistical tests (e.g., Dunnett's test).[3][5]
Caption: A typical experimental workflow for an in vivo lipid-lowering study in hamsters.
Conclusion
This compound is a novel squalene synthase inhibitor with significant potential as a lipid-lowering agent. Its ability to effectively reduce both cholesterol and triglycerides through multiple mechanisms makes it a promising candidate for treating patients with mixed hyperlipidemia.[3] Furthermore, its roles in modulating mitochondrial cholesterol in cancer cells and inhibiting HCV propagation highlight its potential for broader therapeutic applications beyond cardiovascular disease.[1][4] Further research and clinical development are warranted to fully elucidate its therapeutic utility in humans.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
YM-53601: A Technical Guide to its Antiviral Properties Against Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antiviral properties of YM-53601 against the Hepatitis C Virus (HCV). This compound is a potent and specific inhibitor of squalene synthase (SQS), a key enzyme in the cholesterol biosynthesis pathway.[1][2] By targeting this host-cell enzyme, this compound disrupts a critical pathway leveraged by HCV for its replication and propagation, presenting a novel approach to antiviral therapy.
Core Mechanism of Action
This compound exerts its anti-HCV effects by inhibiting squalene synthase, the enzyme that catalyzes the first committed step in cholesterol biosynthesis.[2][3] The HCV lifecycle is intricately linked to the host's lipid metabolism, particularly the cholesterol biosynthesis pathway, for the formation of the membranous web, a site for viral replication. By blocking squalene synthase, this compound depletes the cellular cholesterol pool, thereby interfering with the establishment of these replication complexes. This disruption leads to a significant reduction in viral RNA, protein synthesis, and the production of infectious progeny virions.[1][2] Studies have demonstrated that the antiviral effect of this compound can be reversed by the addition of low-density lipoprotein (LDL), confirming that its mechanism of action is dependent on inducing a state of cellular cholesterol deficiency.[2]
Quantitative Efficacy Data
The antiviral and inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key efficacy data.
Table 1: In Vitro Anti-HCV and Squalene Synthase Inhibitory Activity of this compound
| Parameter | Cell Line / Enzyme Source | Virus Strain | Value | Reference |
| IC50 (Virus Secretion) | Huh-7.5.1-8 cells (serum-free) | JFH-1 | 0.16 ± 0.10 µM | [4] |
| IC50 (Virus Secretion) | Huh-7.5.1-8 cells (serum-containing) | JFH-1 | 0.57 ± 0.66 µM | [4] |
| IC50 (Squalene Synthase) | Human hepatoma (HepG2) cells | N/A | 79 nM | [2][4][5] |
| IC50 (Squalene Synthase) | Rat liver microsomes | N/A | 90 nM | [4][5] |
| IC50 (Squalene Synthase) | Hamster liver microsomes | N/A | 170 nM | [2] |
| IC50 (Squalene Synthase) | Guinea-pig liver microsomes | N/A | 46 nM | [2] |
| IC50 (Squalene Synthase) | Rhesus monkey liver microsomes | N/A | 45 nM | [2] |
Table 2: In Vivo Cholesterol Biosynthesis Inhibition by this compound
| Parameter | Animal Model | Value | Reference |
| ED50 (Cholesterol Biosynthesis) | Rats | 32 mg/kg | [4][5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound's anti-HCV properties.
HCV Infection and Antiviral Assay in Cell Culture
This protocol describes the general procedure for assessing the antiviral activity of this compound against HCV in a human hepatoma cell line.
-
Cell Culture: Human hepatoma Huh-7.5.1-8 cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin, and streptomycin at 37°C in a 5% CO2 incubator.
-
HCV Infection: Cells are seeded in appropriate culture plates. The following day, the cells are infected with the HCV JFH-1 strain at a specific multiplicity of infection (MOI).
-
Compound Treatment: Following viral infection, the culture medium is replaced with fresh medium containing increasing concentrations of this compound (e.g., 0 to 1.5 µM). A vehicle control (e.g., DMSO) is run in parallel. Experiments are often conducted in both serum-free and serum-containing media to assess the effect of exogenous lipids.[4]
-
Incubation: The treated cells are incubated for a period of up to five days to allow for viral replication and production.[2]
-
Analysis of Viral Parameters:
-
Viral RNA Quantification: Total cellular RNA is extracted and viral RNA levels are quantified using real-time reverse transcription PCR (RT-qPCR) with primers specific for the HCV genome.
-
Viral Protein Expression: Cell lysates are subjected to SDS-PAGE and immunoblotting to detect HCV proteins such as Core and NS3.[2][5]
-
Infectious Virus Titer: The culture supernatant is collected, and the amount of secreted infectious virus is determined by a focus-forming unit (FFU) assay or by measuring the level of secreted core protein using an enzyme-linked immunosorbent assay (ELISA).[4]
-
-
Cytotoxicity Assay: To assess the cytotoxicity of this compound, a parallel set of uninfected cells is treated with the same concentrations of the compound. Cell viability is measured using assays such as the MTT or WST-1 assay. This compound has been shown to not affect cell viability at concentrations up to 1.5 µM.[4]
HCV Replicon Assay
This assay is used to specifically evaluate the effect of this compound on HCV RNA replication.
-
Replicon Cells: Huh-7 cells harboring a subgenomic HCV replicon (e.g., SGR-JFH1/Luc) are used.[1] This replicon contains the HCV non-structural proteins necessary for replication and a reporter gene, such as luciferase, for easy quantification of replication levels.
-
Compound Treatment: Replicon cells are treated with various concentrations of this compound.
-
Quantification of Replication: After a defined incubation period (e.g., 72 hours), the cells are lysed, and the luciferase activity is measured. A decrease in luciferase activity indicates inhibition of HCV RNA replication.
Visualizations
Signaling Pathway
Caption: Cholesterol biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for in vitro anti-HCV activity assessment of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Cellular Squalene Synthase, an Enzyme Essential for Cholesterol Biosynthesis, Is a Potential Antiviral Strategy against Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
YM-53601 in Hepatocellular Carcinoma Research: A Technical Guide
A Deep Dive into the Role of Squalene Synthase Inhibition in Sensitizing Hepatocellular Carcinoma to Therapeutic Intervention
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational compound YM-53601 and its role in hepatocellular carcinoma (HCC) research. This compound is a potent and specific inhibitor of squalene synthase (SQS), a critical enzyme in the cholesterol biosynthesis pathway.[1] Research has primarily focused on its ability to modulate lipid metabolism and, more recently, its potential as a chemosensitizing agent in HCC. This document details the mechanism of action, relevant signaling pathways, experimental protocols, and quantitative data from key preclinical studies.
Core Mechanism of Action: Inhibition of Squalene Synthase
This compound exerts its primary effect by inhibiting squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1), the enzyme that catalyzes the first committed step in cholesterol biosynthesis, the conversion of two molecules of farnesyl pyrophosphate into squalene.[1] This targeted inhibition leads to a reduction in downstream cholesterol production.
Quantitative Data: In Vitro Inhibition of Squalene Synthase
The inhibitory activity of this compound on squalene synthase has been quantified across various species and cell lines.
| Species/Cell Line | IC50 (nM) |
| Rat (hepatic microsomes) | 90 |
| Hamster (hepatic microsomes) | 170 |
| Guinea-pig (hepatic microsomes) | 46 |
| Rhesus monkey (hepatic microsomes) | 45 |
| Human (HepG2 hepatoma cells) | 79 |
Data compiled from MedChemExpress and a 2000 study published in the British Journal of Pharmacology.[2][3]
This compound in Hepatocellular Carcinoma: Sensitization to Chemotherapy
The primary application of this compound in HCC research has been its ability to enhance the efficacy of conventional chemotherapeutic agents, particularly doxorubicin.[4] The underlying mechanism involves the modulation of mitochondrial cholesterol levels, which are often elevated in cancer cells and contribute to chemoresistance.[5][6][7]
Signaling Pathway: Mitochondrial Cholesterol-Mediated Apoptosis
Elevated mitochondrial cholesterol in HCC cells leads to increased membrane rigidity, which in turn inhibits the mitochondrial apoptosis pathway.[5] By inhibiting squalene synthase, this compound reduces the synthesis of cholesterol, leading to lower mitochondrial cholesterol levels.[2][5] This restores the mitochondrial membrane's fluidity, facilitating the activation of pro-apoptotic proteins like Bax and the subsequent release of cytochrome c, ultimately leading to apoptosis.[4][8]
Experimental Workflow: In Vitro and In Vivo Chemosensitization Studies
The synergistic effect of this compound and doxorubicin has been demonstrated through a series of in vitro and in vivo experiments.
Quantitative Data: In Vitro and In Vivo Efficacy
| Experiment | Cell Line/Model | Treatment | Outcome |
| In Vitro Cell Viability | H35 | This compound (1 µM) + Doxorubicin | Potentiated susceptibility to doxorubicin |
| Mitochondrial Cholesterol | H35 and HepG2 | This compound (1 µM) | Reduced mitochondrial cholesterol levels |
| In Vivo Tumor Growth | HepG2 Xenograft | This compound + Doxorubicin | Potentiated doxorubicin-mediated growth arrest |
| In Vivo Apoptosis | HepG2 Xenograft | This compound + Doxorubicin | Increased number of TUNEL-positive apoptotic cells |
| Intratumor Cholesterol | HepG2 Xenograft | This compound | Significantly decreased intratumor cholesterol levels |
Data summarized from Montero et al., Cancer Research, 2008.[5]
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Culture: Human hepatoma (HepG2) and rat hepatoma (H35) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and treated with this compound (e.g., 1 µM), a chemotherapeutic agent (e.g., doxorubicin, thapsigargin, or lonidamine), or a combination of both for 24 hours.
-
Viability Assessment: Cell viability is determined using the trypan blue exclusion method. At least 100 cells in four different fields are counted, and the percentage of viable (unstained) cells is calculated.
Mitochondrial Cholesterol Measurement
-
Mitochondria Isolation: Mitochondria are isolated from cultured HCC cells using differential centrifugation.
-
Cholesterol Quantification: Cholesterol levels in the isolated mitochondria are quantified using a commercially available cholesterol quantification kit.
In Vivo Xenograft Study
-
Animal Model: Nude mice are subcutaneously injected with human hepatoma HepG2 cells.
-
Treatment: Once tumors are established, mice are treated with this compound, doxorubicin, or a combination of both. The administration route and schedule would be as described in the specific study (e.g., oral gavage for this compound and intraperitoneal injection for doxorubicin).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised for analysis.
-
Intratumor Cholesterol: A portion of the tumor is used to measure cholesterol levels.
-
Apoptosis Analysis: Another portion of the tumor is fixed, sectioned, and subjected to TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect and quantify apoptotic cells.
-
Future Directions: this compound and Ferroptosis
Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, is a promising therapeutic target in HCC.[9][10] The cholesterol biosynthesis pathway has been implicated in the regulation of ferroptosis.[5][11] Specifically, intermediates of this pathway, such as squalene, can act as antioxidants, thereby inhibiting ferroptosis.[11]
Logical Relationship: Squalene Synthase Inhibition and Potential for Ferroptosis Induction
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial cholesterol contributes to chemotherapy resistance in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondria, cholesterol and cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial alterations and signatures in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of YM-53601
An In-depth Analysis of the Chemical Structure, Properties, and Mechanism of Action of a Potent Squalene Synthase Inhibitor
This technical guide provides a comprehensive overview of YM-53601, a potent and selective inhibitor of squalene synthase. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in lipid-lowering therapies and beyond.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a novel synthetic compound.[1] Its chemical structure is characterized by a carbazole moiety linked to a quinuclidine ring through a fluoro-ethoxy bridge.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₂ClFN₂O | |
| Molecular Weight | 372.86 g/mol | |
| CAS Number | 182959-33-7 | |
| Appearance | White to light brown solid | |
| Solubility | Soluble in DMSO (100 mg/mL with warming) | |
| Storage | 4°C for short-term (sealed, away from moisture); -80°C for long-term (6 months in solvent) |
Mechanism of Action: Inhibition of Squalene Synthase
This compound exerts its lipid-lowering effects by selectively inhibiting squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[2] This enzyme catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3] By blocking this crucial step, this compound effectively reduces the de novo synthesis of cholesterol.[3]
Signaling Pathway
The inhibitory action of this compound occurs within the mevalonate pathway, a critical metabolic route for the production of cholesterol and other isoprenoids. The following diagram illustrates the point of inhibition.
References
In Vitro Characterization of YM-53601: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies for pivotal assays, and visualizing associated cellular pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of drug discovery and development, particularly those with an interest in lipid metabolism and antiviral therapies.
Introduction
This compound is a small molecule inhibitor that has demonstrated significant effects on lipid metabolism through the targeted inhibition of farnesyl-diphosphate farnesyltransferase 1 (FDFT1), commonly known as squalene synthase.[1] This enzyme catalyzes the first committed step in cholesterol biosynthesis, the conversion of two molecules of farnesyl diphosphate to squalene.[2] By blocking this step, this compound effectively reduces the endogenous production of cholesterol.[3] Beyond its lipid-lowering properties, this compound has also been shown to abrogate the propagation of the Hepatitis C virus (HCV) and potentiate the cytotoxic effects of certain chemotherapeutic agents in hepatocellular carcinoma cells.[1] This multifaceted activity makes this compound a compound of significant interest for further investigation and potential therapeutic development.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of squalene synthase. This inhibition leads to a reduction in the synthesis of squalene and, consequently, a decrease in the downstream production of cholesterol.[2][3] The inhibition of this key enzymatic step in the cholesterol biosynthesis pathway has several downstream consequences, including the modulation of plasma cholesterol and triglyceride levels.[4][5] Furthermore, the depletion of downstream products of the mevalonate pathway may also contribute to the observed antiviral and anticancer potentiation effects.
Quantitative Data Summary
The in vitro inhibitory activity of this compound against squalene synthase has been quantified in various models. The following tables summarize the key IC50 values and other relevant quantitative data.
| Enzyme Source | Species | IC50 (nM) | Reference |
| Hepatic Microsomes | Human (HepG2) | 79 | [1] |
| Hepatic Microsomes | Rat | 90 | [1] |
| Hepatic Microsomes | Hamster | 170 | [1] |
| Hepatic Microsomes | Guinea-pig | 46 | [1] |
| Hepatic Microsomes | Rhesus Monkey | 45 | [1] |
Table 1: IC50 Values of this compound for Squalene Synthase Inhibition
Experimental Protocols
This section details the methodologies for key in vitro experiments used to characterize this compound.
Squalene Synthase Activity Assay
This assay measures the enzymatic activity of squalene synthase by quantifying the conversion of a radiolabeled substrate to squalene.
Materials:
-
Hepatic microsomes (from various species or cell lines)
-
[3H]farnesyl diphosphate (FPP)
-
NADPH
-
This compound (or other test compounds) dissolved in DMSO
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl2 and DTT)
-
Petroleum ether
-
Scintillation cocktail (e.g., Aquasol-2)
-
Scintillation counter
Procedure:
-
Prepare hepatic microsomes from the desired species or cell line.
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and [3H]FPP.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.
-
Initiate the enzymatic reaction by adding the hepatic microsomes.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction by adding a strong base (e.g., KOH).
-
Extract the synthesized [3H]squalene using petroleum ether.
-
Transfer the petroleum ether layer containing the [3H]squalene to a scintillation vial.
-
Evaporate the solvent.
-
Add scintillation cocktail to the vial and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.[3]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., H35, HepG2)
-
Cell culture medium and supplements
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Measurement of Mitochondrial Cholesterol Levels
This assay quantifies the amount of cholesterol present within the mitochondria of treated cells.
Materials:
-
H35 and HepG2 cells
-
This compound
-
Reagents for mitochondrial isolation (e.g., homogenization buffer, differential centrifugation equipment)
-
Reagents for cholesterol quantification (e.g., cholesterol oxidase, peroxidase, fluorescent probe)
-
Fluorometer or spectrophotometer
Procedure:
-
Treat H35 and HepG2 cells with this compound (e.g., 1 μM) for a specified time.[1]
-
Harvest the cells and isolate the mitochondria using differential centrifugation.
-
Lyse the isolated mitochondria to release their contents.
-
Quantify the cholesterol content in the mitochondrial lysates using a commercially available cholesterol assay kit or a standard enzymatic assay. This typically involves the use of cholesterol oxidase to produce hydrogen peroxide, which is then detected using a fluorescent or colorimetric probe in a reaction catalyzed by peroxidase.
-
Normalize the cholesterol content to the total protein concentration of the mitochondrial lysate.
-
Compare the mitochondrial cholesterol levels in this compound-treated cells to those in untreated control cells.[1]
Hepatitis C Virus (HCV) Propagation Inhibition Assay
This assay evaluates the ability of this compound to inhibit the replication and production of infectious HCV particles in a cell culture system.
Materials:
-
Huh-7.5.1-8 cells (a human hepatoma cell line highly permissive for HCV replication)
-
HCV JFH-1 strain (a cell culture-adapted HCV strain)
-
This compound
-
Cell culture reagents
-
Reagents for quantifying HCV RNA (qRT-PCR) or viral proteins (e.g., ELISA, Western blot)
Procedure:
-
Seed Huh-7.5.1-8 cells in appropriate culture vessels.
-
Infect the cells with the HCV JFH-1 strain.
-
After infection, treat the cells with various concentrations of this compound.
-
Incubate the cells for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).
-
Harvest the cell culture supernatant to measure the amount of released infectious virus (e.g., by titration on naive cells).
-
Lyse the cells to extract total RNA or protein.
-
Quantify the intracellular HCV RNA levels using qRT-PCR or the levels of viral proteins (e.g., core, NS3) using ELISA or Western blotting.
-
Determine the concentration of this compound that inhibits HCV propagation by 50% (IC50).[6]
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the in vitro characterization of this compound.
Conclusion
The in vitro characterization of this compound has established it as a potent inhibitor of squalene synthase with significant lipid-lowering effects. Its activity extends beyond cholesterol metabolism, demonstrating potential as an antiviral agent against HCV and as an adjunct to cancer chemotherapy. The experimental protocols and data presented in this technical guide provide a solid foundation for further research into the therapeutic applications of this compound and other squalene synthase inhibitors. The detailed methodologies and clear visualization of pathways and workflows are intended to facilitate the design and execution of future studies in this promising area of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Early-Stage Research on YM-53601 Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational early-stage research surrounding YM-53601, a potent squalene synthase inhibitor. The information contained herein is essential for researchers and professionals involved in the development of novel lipid-lowering agents and serves as a critical resource for the design and evaluation of this compound analogues.
Introduction
This compound, with the chemical name (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene) ethoxy]-9H-carbazole monohydrochloride, is a novel small molecule that has demonstrated significant efficacy in reducing plasma cholesterol and triglyceride levels in various animal models.[1][2] Its primary mechanism of action is the inhibition of squalene synthase (farnesyl-diphosphate farnesyltransferase 1, FDFT1), a critical enzyme in the cholesterol biosynthesis pathway.[3][4] This guide summarizes the key quantitative data, experimental protocols, and relevant biological pathways associated with this compound, providing a solid foundation for the exploration of its analogues.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound, facilitating comparative analysis for the development of novel analogues.
Table 1: In Vitro Inhibition of Squalene Synthase by this compound
| Species/Cell Line | Microsomal Source | IC50 (nM) |
| Human | HepG2 Cells | 79[3][][6] |
| Rat | Liver | 90[3][] |
| Hamster | Liver | 170[3] |
| Guinea-pig | Liver | 46[3] |
| Rhesus Monkey | Liver | 45[3] |
Table 2: In Vivo Efficacy of this compound on Lipid Levels
| Animal Model | Diet | Dose | Duration | Effect on Non-HDL Cholesterol | Effect on Triglycerides | Reference |
| Rat | High-fat | 50 mg/kg/day | 7 days | Significant reduction | Significant reduction | [1] |
| Guinea-pig | Normal | 100 mg/kg/day | 14 days | 47% reduction (P<0.001) | - | [1][2] |
| Hamster | Normal | 50 mg/kg/day | 5 days | 74% reduction | 81% reduction (P<0.001) | [1][2] |
| Hamster | High-fat | 100 mg/kg/day | 7 days | - | 73% reduction (P<0.001) | [1][2] |
| Rhesus Monkey | Normal | 50 mg/kg, twice daily | 21 days | 37% reduction (P<0.01) | - | [1][2] |
Table 3: In Vivo Inhibition of Cholesterol Biosynthesis by this compound
| Animal Model | Parameter | ED50 | Reference |
| Rat | Cholesterol Biosynthesis Inhibition | 32 mg/kg | [1][2][3][] |
Experimental Protocols
Detailed methodologies are crucial for the replication of results and the standardized evaluation of new analogues. The following sections describe the key experimental protocols employed in the early-stage research of this compound.
In Vitro Squalene Synthase Inhibition Assay
Objective: To determine the in vitro potency of compounds in inhibiting squalene synthase activity.
Methodology:
-
Preparation of Microsomes:
-
Livers from various species (rat, hamster, guinea-pig, rhesus monkey) or HepG2 cells are homogenized in 50 mM HEPES buffer.
-
The homogenates are centrifuged at 500 x g for an unspecified duration to remove cellular debris.
-
The resulting supernatant is further processed to isolate the microsomal fraction, which contains the squalene synthase enzyme.[1]
-
-
Enzyme Inhibition Assay:
-
The assay measures the conversion of a radiolabeled substrate, [3H]farnesyl diphosphate, to [3H]squalene by the microsomal squalene synthase.
-
Varying concentrations of the test compound (e.g., this compound) are pre-incubated with the microsomes.
-
The enzymatic reaction is initiated by the addition of the radiolabeled substrate.
-
The reaction is stopped, and the amount of [3H]squalene formed is quantified using techniques such as liquid scintillation counting.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.[3]
-
In Vivo Animal Studies for Lipid Lowering Efficacy
Objective: To evaluate the in vivo efficacy of compounds in reducing plasma cholesterol and triglyceride levels.
Methodology:
-
Animal Models:
-
Drug Administration:
-
Blood Sampling and Lipid Analysis:
-
Statistical Analysis:
-
Statistical tests (e.g., t-test, ANOVA) are used to compare the lipid levels between the treated and control groups.
-
Signaling Pathways and Experimental Workflows
Visual representations of the biological pathways and experimental processes are provided below to enhance understanding.
Caption: Cholesterol biosynthesis pathway highlighting the inhibition of squalene synthase by this compound analogues.
Caption: General experimental workflow for the evaluation of this compound analogues.
Mechanism of Action and Additional Effects
This compound and its analogues act by inhibiting squalene synthase, which catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate to form squalene.[4] Beyond its primary lipid-lowering effects, research suggests that this compound may also influence other related pathways. For instance, it has been shown to suppress lipogenic biosynthesis in the liver and the secretion of cholesterol and triglycerides.[7][8] Furthermore, this compound enhances the clearance rate of plasma LDL and VLDL, suggesting an impact on lipoprotein metabolism.[9] These multifaceted effects make the development of analogues a promising avenue for creating highly effective lipid-lowering therapies.
Conclusion
The early-stage research on this compound provides a robust framework for the development of novel analogues. The quantitative data on its potent inhibition of squalene synthase and its significant in vivo lipid-lowering effects across multiple species underscore the therapeutic potential of this class of compounds. The detailed experimental protocols outlined in this guide offer a standardized approach for the evaluation of new chemical entities. By leveraging this foundational knowledge, researchers can effectively design, synthesize, and test this compound analogues with the aim of identifying candidates with improved efficacy, selectivity, and pharmacokinetic profiles for the treatment of hypercholesterolemia and hypertriglyceridemia.
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivochem.net [invivochem.net]
- 7. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for YM-53601 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] By targeting the first committed step in cholesterol synthesis, this compound effectively reduces plasma cholesterol and triglyceride levels, as demonstrated in various animal models.[3][4] These application notes provide detailed protocols for in vivo studies involving this compound, including its administration, assessment of its effects on plasma lipids, and its underlying mechanism of action.
Introduction
Hyperlipidemia, characterized by elevated levels of cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. This compound is an experimental compound that inhibits squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1), the enzyme that catalyzes the conversion of two molecules of farnesyl diphosphate to squalene.[1][5][6] This action specifically blocks the cholesterol synthesis pathway, leading to a reduction in circulating cholesterol and triglycerides.[3][7] In vivo studies have shown this compound to be effective in various animal models, including rats, hamsters, guinea pigs, and rhesus monkeys.[3]
Mechanism of Action
This compound exerts its lipid-lowering effects by directly inhibiting squalene synthase. This enzyme catalyzes a key regulatory step in cholesterol biosynthesis. By blocking this step, this compound decreases the intracellular pool of cholesterol, which in turn upregulates the expression of hepatic low-density lipoprotein (LDL) receptors, leading to increased clearance of LDL from the circulation.[2] Additionally, this compound has been shown to suppress lipogenic biosynthesis in the liver and enhance the clearance rate of very-low-density lipoprotein (VLDL) and LDL, contributing to its triglyceride-lowering effects.[8][9]
Data Presentation
In Vivo Efficacy of this compound on Plasma Lipids
| Animal Model | Diet | Dosage | Duration | Effect on Non-HDL-C | Effect on Triglycerides | Reference |
| Guinea Pigs | Normal | 100 mg/kg/day | 14 days | ↓ 47% | Not Reported | [3] |
| Rhesus Monkeys | Normal | 50 mg/kg, twice daily | 21 days | ↓ 37% | Not Reported | [3] |
| Hamsters | Normal | 50 mg/kg/day | 5 days | ↓ ~70% | ↓ 81% | [4][5] |
| Hamsters | High-Fat | 100 mg/kg/day | 7 days | Not Reported | ↓ 73% | [3] |
In Vitro Inhibitory Activity of this compound
| Species/Cell Line | IC₅₀ (nM) |
| Human (HepG2 cells) | 79 |
| Rat | 90 |
| Hamster | 170 |
| Guinea Pig | 46 |
| Rhesus Monkey | 45 |
Experimental Protocols
In Vivo Administration of this compound
This protocol describes the oral administration of this compound to rodents.
Materials:
-
This compound
-
0.5% Methylcellulose solution
-
Oral gavage needles
-
Syringes
-
Balance
Procedure:
-
Prepare a suspension of this compound in 0.5% methylcellulose vehicle solution.[3] The concentration should be calculated based on the desired dosage and the average weight of the animals.
-
Administer the this compound suspension to the animals via oral gavage.
-
The control group should receive an equal volume of the 0.5% methylcellulose vehicle solution.[3]
-
The dosing schedule and duration will depend on the specific study design (e.g., once daily for 5-14 days).[3][4]
References
- 1. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of cholesterol synthesis by squalene synthase inhibitors does not induce myotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for YM-53601 in Mouse Models of Hyperlipidemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-53601 is a potent and selective inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. By targeting this enzyme, this compound effectively reduces plasma cholesterol and triglyceride levels, making it a compound of significant interest for the treatment of hyperlipidemia. Preclinical studies in various animal models, including rats, hamsters, guinea pigs, and rhesus monkeys, have demonstrated its efficacy in lowering lipid levels.[1][2][3] While direct studies in mouse models of hyperlipidemia are limited, existing data from other rodent models and a study in mice for a different indication provide a strong basis for designing and conducting experiments to evaluate this compound's therapeutic potential in hyperlipidemic mice. These notes provide detailed protocols and application guidance for researchers investigating this compound in this context.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of cardiovascular diseases. This compound, with the chemical name (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene)ethoxy]-9H-carbazole monohydrochloride, is a squalene synthase inhibitor that has shown significant lipid-lowering effects.[1][3] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis.[4] Its inhibition leads to a reduction in the synthesis of cholesterol, which in turn can upregulate LDL receptor expression and enhance the clearance of LDL and VLDL from the plasma.[4][5] This document outlines protocols for evaluating the efficacy of this compound in mouse models of hyperlipidemia, based on established methodologies from studies in other animal species and available mouse data.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound on plasma lipid levels from various preclinical studies.
| Animal Model | Diet | Dosage | Duration | Effect on Non-HDL Cholesterol | Effect on Triglycerides | Reference |
| Rats | High-Fat Diet | 12.5, 25, 50 mg/kg/day (oral) | 1 week | Dose-dependent reduction | Significant reduction | [1] |
| Guinea Pigs | Normal Diet | 100 mg/kg/day (oral) | 14 days | ↓ 47% (P<0.001) | - | [3] |
| Hamsters | Normal Diet | 12.5, 25, 50 mg/kg/day (oral) | 5 days | ↓ 57-74% | ↓ up to 81% (P<0.001) at 50 mg/kg | [1][3] |
| Hamsters | High-Fat Diet | 100 mg/kg/day (oral) | 7 days | - | ↓ 73% (P<0.001) | [3] |
| Rhesus Monkeys | Normal Diet | 12.5, 25, 50 mg/kg, twice daily (oral) | 21 days | ↓ 23-37% (P<0.05-0.01) | - | [1][3] |
| BALB/c Nude Mice | - | 15 mg/kg/day (oral gavage) | 2 weeks | Significant ↓ in intratumor cholesterol | - |
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Induction of Hyperlipidemia in Mice
This protocol describes the induction of hyperlipidemia in mice using a high-fat diet (HFD).
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Standard chow diet
-
High-Fat Diet (HFD): A common composition is 60% kcal from fat.
-
Cages with ad libitum access to food and water
-
Animal balance
Procedure:
-
Acclimate mice to the animal facility for at least one week on a standard chow diet.
-
Randomly divide the mice into two groups: a control group receiving a standard chow diet and an experimental group receiving an HFD.
-
House the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).
-
Provide ad libitum access to their respective diets and water for 8-12 weeks to induce a stable hyperlipidemic phenotype.
-
Monitor body weight and food intake weekly.
-
At the end of the induction period, collect baseline blood samples to confirm the hyperlipidemic state (elevated total cholesterol, LDL-C, and triglycerides).
Protocol 2: Administration of this compound
This protocol details the preparation and administration of this compound to hyperlipidemic mice.
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose solution
-
Vortex mixer
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dosage and the number of animals.
-
Prepare a 0.5% methylcellulose solution in sterile water.
-
Suspend the calculated amount of this compound in the methylcellulose solution to achieve the final desired concentration (e.g., for a 15 mg/kg dose in a 25g mouse receiving 0.1 mL, the concentration would be 3.75 mg/mL).
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Administration:
-
Divide the hyperlipidemic mice into a vehicle control group and one or more this compound treatment groups. A dose-ranging study (e.g., 10, 25, and 50 mg/kg/day) is recommended based on data from other species.[1] The previously reported mouse dosage of 15 mg/kg/day can serve as a starting point.
-
Administer the this compound suspension or the vehicle (0.5% methylcellulose) to the respective groups once daily via oral gavage.
-
The treatment duration can range from 1 to 4 weeks, depending on the study objectives.
-
Protocol 3: Sample Collection and Analysis
This protocol describes the collection of blood and tissue samples for lipid analysis.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Pipettes and tips
-
-80°C freezer
-
Commercial assay kits for total cholesterol, HDL-C, LDL-C, and triglycerides
Procedure:
-
At the end of the treatment period, fast the mice for 4-6 hours.
-
Anesthetize the mice.
-
Collect blood via cardiac puncture or retro-orbital bleeding into EDTA-containing tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma and store it at -80°C until analysis.
-
Perfuse the mice with saline and harvest tissues of interest (e.g., liver, aorta) for further analysis (e.g., gene expression, histology).
-
Analyze the plasma samples for total cholesterol, HDL-C, LDL-C, and triglycerides using commercially available enzymatic assay kits according to the manufacturer's instructions.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound.
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicology | MuriGenics [murigenics.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for YM-53601 in HepG2 Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-53601 is a potent and specific inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase 1, FDFT1), a critical enzyme in the cholesterol biosynthesis pathway.[1][2] By targeting this enzyme, this compound effectively blocks the conversion of farnesyl pyrophosphate to squalene, the first committed step in sterol synthesis. This mechanism of action makes this compound a valuable tool for studying cholesterol metabolism and a potential therapeutic agent for hypercholesterolemia and related disorders. The human hepatoma cell line, HepG2, is a widely used in vitro model for liver-related research, as it retains many of the metabolic functions of primary hepatocytes. This document provides detailed protocols for utilizing this compound in HepG2 cell culture assays to investigate its effects on cell viability, cholesterol biosynthesis, and gene expression.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of squalene synthase. This inhibition leads to a reduction in the de novo synthesis of cholesterol. In HepG2 cells, this compound has been shown to inhibit squalene synthase with high potency.[1][2] Furthermore, treatment with this compound has been observed to decrease mitochondrial cholesterol levels in HepG2 cells.[2]
Data Presentation
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Squalene Synthase Inhibition) | HepG2 | 79 nM | [2] |
| Effect on Mitochondrial Cholesterol | HepG2 | Reduction observed at 1 µM | [2] |
| pIC50 | HepG2 | 4.10 | [3] |
Experimental Protocols
HepG2 Cell Culture
Aseptic techniques are paramount for successful cell culture. All procedures should be performed in a Class II biological safety cabinet.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks (T-75)
-
Multi-well plates (6-well, 24-well, 96-well)
-
Incubator (37°C, 5% CO2, humidified)
Complete Growth Medium:
-
EMEM or DMEM
-
10% (v/v) Heat-Inactivated FBS
-
1% (v/v) Penicillin-Streptomycin
Protocol:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen HepG2 cells in a 37°C water bath.
-
Decontaminate the vial with 70% ethanol before opening.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 100-200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C with 5% CO2. Change the medium the following day to remove residual cryoprotectant.
-
-
Subculturing (Passaging):
-
HepG2 cells should be passaged when they reach 80-90% confluency, typically every 3-4 days.
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the T-75 flask and incubate at 37°C for 5-10 minutes, or until cells detach. HepG2 cells grow in clusters, so ensure a single-cell suspension is achieved by gentle pipetting.
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium.
-
Collect the cell suspension in a sterile centrifuge tube and centrifuge at 100-200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Split the cells at a ratio of 1:3 to 1:6 into new culture flasks.
-
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of HepG2 cells.
Materials:
-
HepG2 cells
-
Complete Growth Medium
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multi-channel pipette
-
Plate reader (570 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count HepG2 cells as described in the subculturing protocol.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution (e.g., 10 mM in DMSO). A suggested concentration range to test is 0.01 nM to 10 µM.
-
Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity. Include a vehicle control (medium with 0.1% DMSO).
-
Aspirate the medium from the wells and add 100 µL of the respective this compound dilutions.
-
Incubate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Squalene Synthase Activity Assay in HepG2 Microsomes
This protocol measures the direct inhibitory effect of this compound on squalene synthase activity in microsomes isolated from HepG2 cells.[1]
Materials:
-
HepG2 cells
-
Homogenization buffer (e.g., 50 mM HEPES, pH 7.5)
-
Dounce homogenizer
-
Ultracentrifuge
-
Assay buffer (50 mM HEPES, pH 7.5, 11 mM NaF, 5.5 mM MgCl2, 3 mM DTT, 1 mM NADPH)
-
Farnesyl pyrophosphate (FPP)
-
[3H]-FPP (radiolabeled substrate)
-
This compound
-
Scintillation vials and fluid
-
Scintillation counter
Protocol:
-
Microsome Preparation:
-
Harvest a large quantity of HepG2 cells.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in ice-cold homogenization buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.
-
The resulting pellet contains the microsomal fraction. Resuspend the pellet in a suitable buffer and determine the protein concentration.
-
-
Squalene Synthase Assay:
-
Prepare reaction mixtures in the assay buffer containing HepG2 microsomes, FPP, and [3H]-FPP.
-
Add varying concentrations of this compound (dissolved in DMSO) to the reaction tubes. Include a vehicle control.
-
Initiate the reaction and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and extract the lipids.
-
Quantify the amount of [3H]-squalene formed using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
Cholesterol Biosynthesis Assay in Whole HepG2 Cells
This protocol assesses the impact of this compound on the de novo synthesis of cholesterol in intact HepG2 cells using a radiolabeled precursor.
Materials:
-
HepG2 cells
-
Complete Growth Medium
-
This compound
-
[14C]-Acetate (radiolabeled cholesterol precursor)
-
6-well plates
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Thin-layer chromatography (TLC) equipment
-
Scintillation counter
Protocol:
-
Cell Seeding and Treatment:
-
Seed HepG2 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
-
Radiolabeling:
-
Add [14C]-Acetate to each well and incubate for an additional 2-4 hours to allow for its incorporation into newly synthesized cholesterol.
-
-
Lipid Extraction and Analysis:
-
Wash the cells with PBS and then lyse them.
-
Extract the total lipids from the cell lysates using an appropriate solvent system.
-
Separate the cholesterol from other lipids using TLC.
-
Scrape the silica corresponding to the cholesterol band and quantify the radioactivity using a scintillation counter.
-
Normalize the radioactive counts to the total protein content in each well.
-
Determine the dose-dependent inhibition of cholesterol biosynthesis by this compound.
-
Visualizations
Caption: Cholesterol biosynthesis pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound treatment in HepG2 cells.
Caption: Logical relationship of this compound's effects in HepG2 cells.
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YM-53601 Administration in Hamster Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of YM-53601, a potent squalene synthase inhibitor, in hamster models for the study of lipid metabolism. The protocols detailed below are based on established research demonstrating the compound's efficacy in lowering plasma cholesterol and triglyceride levels.
Introduction
This compound is a novel inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Unlike HMG-CoA reductase inhibitors, squalene synthase inhibitors act further down the pathway, preventing the formation of squalene from farnesyl pyrophosphate.[1] This mechanism of action leads to a significant reduction in plasma cholesterol and triglyceride levels. Hamsters are a suitable animal model for these studies due to their plasma lipid profile, which is very similar to that of humans.[1] Preclinical studies in hamsters have shown that this compound effectively lowers both plasma cholesterol and triglycerides, making it a promising candidate for the treatment of hypercholesterolemia and hypertriglyceridemia.[1][2]
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of this compound on plasma lipid levels in hamsters.
Table 1: Effect of this compound on Plasma Lipids in Hamsters on a Normal Diet
| Dosage (mg/kg/day) | Duration | % Reduction in Total Cholesterol (TC) | % Reduction in non-HDL Cholesterol | % Reduction in Triglycerides | Reference |
| 12.5 | 5 days | 39% | 57% | Significant Reduction | [1] |
| 25 | 5 days | - | - | Significant Reduction | [1] |
| 50 | 5 days | 57% | 74% | 81% (P<0.001) | [1][2] |
Table 2: Effect of this compound on Plasma Lipids in Hamsters on a High-Fat Diet
| Dosage (mg/kg/day) | Duration | % Reduction in Triglycerides | Comparison | Reference |
| 10-100 | 7 days | Dose-dependent reduction | Superior to fenofibrate | [1] |
| 100 | 7 days | 73% (P<0.001) | Superior to fenofibrate (53% reduction, P<0.001) | [1][2] |
Table 3: Effect of this compound on Lipoprotein Clearance in Hamsters on a Normal Diet
| Dosage (mg/kg/day) | Duration | Effect on LDL Clearance | Effect on VLDL Clearance | Reference |
| 50 | 5 days | Enhanced disappearance of DiI-LDL | Enhanced disappearance of DiI-VLDL | [3][4] |
| 30 (single dose) | - | - | Enhanced disappearance of triglyceride-rich lipoproteins | [3][4] |
Experimental Protocols
Protocol 1: Evaluation of Hypolipidemic Effects of this compound in Hamsters on a Normal Diet
1. Animal Model:
-
Male Syrian golden hamsters, 10 weeks old, weighing 140-170g.[3]
-
Animals are fed a standard low-cholesterol diet (e.g., CE-2) and provided with water ad libitum.[1][3]
2. Drug Preparation and Administration:
-
This compound is suspended in a 0.5% methylcellulose vehicle solution.[1][3]
-
Administer this compound orally once a day for 5 days at doses of 12.5, 25, or 50 mg/kg of body weight.[1]
-
The control group receives an equal volume of the 0.5% methylcellulose vehicle solution.[1]
3. Blood Collection and Analysis:
-
At the end of the treatment period, blood samples are collected from the femoral vein after a 16-hour fast.[3]
-
Plasma is separated by centrifugation.
-
Plasma total cholesterol, non-HDL cholesterol, and triglyceride levels are measured using enzymatic assays.
Protocol 2: Evaluation of Hypolipidemic Effects of this compound in Hamsters on a High-Fat Diet
1. Animal Model:
-
Male Syrian golden hamsters.
-
Animals are fed a high-fat diet consisting of a standard diet supplemented with 0.5% cholesterol and 5% coconut oil for 11 days prior to and during the experiment.[1]
2. Drug Preparation and Administration:
-
This compound is suspended in a 0.5% methylcellulose vehicle solution.
-
Administer this compound orally once a day for 7 days at doses ranging from 10 to 100 mg/kg of body weight.[1]
-
A positive control group can be included, receiving fenofibrate (100 mg/kg/day).[1]
-
The control group receives an equal volume of the 0.5% methylcellulose vehicle solution.
3. Blood Collection and Analysis:
-
Follow the same procedure as in Protocol 1 for blood collection and analysis.
Protocol 3: Evaluation of this compound on Lipoprotein Clearance
1. Animal Model:
-
Male Syrian golden hamsters weighing 140-180g, fed a standard diet.[3]
2. Drug Administration:
3. Lipoprotein Labeling and Injection:
-
Low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) are labeled with a fluorescent probe, 1,1'-Dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (DiI).
-
DiI-LDL or DiI-VLDL is injected intravenously 30 minutes or 4 hours after the last administration of this compound.[3]
4. Measurement of Clearance:
-
Blood samples are collected at various time points after the injection of labeled lipoproteins.
-
The rate of disappearance of the fluorescently labeled lipoproteins from the plasma is measured to determine the clearance rate.[3]
Visualizations
Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.
Caption: General experimental workflow for evaluating this compound in hamsters.
Caption: Logical relationship of this compound's effect on lipoprotein clearance.
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing YM-53601 on HCV Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) is a significant global health concern, and the development of effective antiviral therapies remains a priority. One promising therapeutic strategy involves targeting host factors essential for the viral life cycle. YM-53601, a potent inhibitor of squalene synthase (SQS), has demonstrated notable antiviral activity against HCV.[1][2][3] Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway.[1][2] By inhibiting this enzyme, this compound disrupts the host's cholesterol metabolism, which is intricately linked to HCV replication.[1][2]
These application notes provide a detailed protocol for testing the efficacy of this compound on HCV replication using a subgenomic replicon system in the highly permissive human hepatoma cell line, Huh-7.5.
Mechanism of Action
This compound is an inhibitor of farnesyl-diphosphate farnesyltransferase 1 (FDFT1), also known as squalene synthase.[2] This enzyme catalyzes the first committed step in cholesterol biosynthesis.[1][2] The HCV replication complex relies on cholesterol-rich membranes for its formation and function.[1] By inhibiting squalene synthase, this compound depletes cellular cholesterol levels, thereby disrupting the formation and function of the HCV replication complex and ultimately inhibiting viral RNA replication.[1][2]
Data Presentation
The following table summarizes the quantitative data regarding the antiviral activity and cytotoxicity of this compound against HCV.
| Compound | Target | HCV Genotype | Assay System | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Squalene Synthase | 2a (JFH-1) | Subgenomic Replicon | Huh-7.5.1-8 | 0.57 ± 0.66 | >1.5 | >2.6 | [2] |
Note: The CC50 value is based on the observation that this compound did not affect cell viability at concentrations up to 1.5 µM.[2] The Selectivity Index (SI) is calculated as CC50/EC50.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: Mechanism of this compound action on HCV replication.
Caption: Experimental workflow for testing this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: Huh-7.5 cells (a human hepatoma cell line highly permissive for HCV replication).
-
HCV Replicon: JFH-1 subgenomic replicon plasmid containing a luciferase reporter gene (SGR-JFH1/Luc).
-
Compound: this compound (dissolved in DMSO).
-
Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and non-essential amino acids.
-
Reagents for RNA Transcription: T7 RNA polymerase and associated buffers and nucleotides.
-
Transfection Reagent: Electroporation buffer and cuvettes.
-
Luciferase Assay System: Luciferase lysis buffer and substrate.
-
Cell Viability Assay Kit: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar reagent.
-
Plates: 96-well cell culture plates.
-
Other: DMSO (for compound dilution), Phosphate-Buffered Saline (PBS).
Protocol 1: In Vitro Transcription of HCV Replicon RNA
-
Linearize the SGR-JFH1/Luc plasmid DNA downstream of the HCV sequence using a suitable restriction enzyme.
-
Purify the linearized DNA.
-
Set up the in vitro transcription reaction using T7 RNA polymerase according to the manufacturer's instructions to synthesize the replicon RNA.
-
Purify the transcribed RNA and verify its integrity and concentration.
Protocol 2: Transient HCV Replication Assay
-
Cell Seeding:
-
Culture Huh-7.5 cells in DMEM supplemented with 10% FBS.
-
Trypsinize and resuspend the cells in fresh medium.
-
-
Transfection:
-
Resuspend approximately 1 x 10^7 Huh-7.5 cells in electroporation buffer.
-
Add 10 µg of the in vitro transcribed SGR-JFH1/Luc RNA to the cell suspension.
-
Transfer the mixture to an electroporation cuvette and apply an electrical pulse.
-
Immediately after electroporation, resuspend the cells in pre-warmed complete DMEM.
-
Seed the transfected cells into 96-well plates at a density of 1 x 10^4 cells per well.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a DMSO-only control.
-
Approximately 4-6 hours post-transfection, remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO control.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours.
-
-
Luciferase Assay (to determine EC50):
-
After the incubation period, remove the culture medium.
-
Wash the cells once with PBS.
-
Add 50 µL of 1x luciferase lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer 20 µL of the cell lysate to a white-walled 96-well plate.
-
Add 100 µL of luciferase substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
The EC50 value is calculated as the concentration of this compound that reduces luciferase activity by 50% compared to the DMSO control.
-
Protocol 3: Cell Viability Assay (MTT Assay to determine CC50)
-
Cell Seeding and Treatment:
-
Seed Huh-7.5 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treat the cells with the same serial dilutions of this compound as used in the replication assay.
-
Incubate for the same duration (48 to 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C or for a few hours with shaking.
-
Measure the absorbance at 570 nm using a plate reader.
-
The CC50 value is calculated as the concentration of this compound that reduces cell viability by 50% compared to the DMSO control.
-
Conclusion
This document provides a comprehensive guide for evaluating the anti-HCV activity of this compound. The protocols outlined are based on established methodologies for studying HCV replication in a cell-based system. By following these procedures, researchers can reliably assess the potency and cytotoxicity of this compound and similar compounds that target host lipid metabolism as an antiviral strategy.
References
- 1. Simultaneous quantitative measurement of luciferase reporter activity and cell number in two- and three-dimensional cultures of hepatitis C virus replicons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
Application Notes and Protocols for YM-53601 Treatment in Rhesus Monkey Lipid Studies
These application notes provide a comprehensive overview of the effects of YM-53601, a novel squalene synthase inhibitor, on the lipid profiles of rhesus monkeys. The included data and protocols are intended for researchers, scientists, and drug development professionals investigating lipid-lowering agents.
Introduction
This compound is a potent inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] By targeting this enzyme, this compound effectively reduces plasma cholesterol and triglyceride levels.[1][2] Preclinical studies in various animal models, including rhesus monkeys, have demonstrated its efficacy as a lipid-lowering agent, suggesting its potential for treating hypercholesterolemia and hypertriglyceridemia.[1][2]
Mechanism of Action
This compound exerts its lipid-lowering effects by inhibiting squalene synthase, the enzyme that catalyzes the first committed step in cholesterol biosynthesis, the conversion of farnesyl pyrophosphate to squalene.[4][5] This inhibition leads to a reduction in the synthesis of cholesterol.[1] Studies in hamsters suggest that this compound may also enhance the clearance of LDL and VLDL from the plasma.[4]
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving YM-53601 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1] By targeting this enzyme, this compound effectively blocks the conversion of farnesyl pyrophosphate to squalene, the first committed step in sterol biosynthesis. This mechanism of action makes this compound a valuable tool for studying cholesterol metabolism, lipid signaling, and for the development of therapeutics for hyperlipidemia and other related disorders. This document provides detailed protocols for the proper dissolution and application of this compound in cell culture experiments to ensure reliable and reproducible results.
Mechanism of Action: Inhibition of Cholesterol Biosynthesis
This compound exerts its effects by inhibiting squalene synthase, which is also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1). This enzyme catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. This reaction is a crucial checkpoint in the mevalonate pathway, directing the metabolic flow towards the synthesis of cholesterol and other sterols. By blocking this step, this compound reduces the cellular pool of cholesterol.
Caption: Cholesterol Biosynthesis Pathway and the inhibitory action of this compound.
Data Presentation: Solubility and Storage of this compound
Proper dissolution and storage of this compound are paramount for maintaining its biological activity. The following table summarizes the solubility of this compound in various solvents and provides recommended storage conditions.
| Parameter | Specification | Source |
| Solubility | ||
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | N/A |
| Ethanol | ≥ 2 mg/mL | N/A |
| Stock Solution Storage | ||
| Solvent | Anhydrous DMSO | N/A |
| Concentration | 10-50 mM | N/A |
| Temperature | -20°C (short-term, up to 1 month) or -80°C (long-term, up to 6 months) | [2] |
| Handling | Aliquot to avoid repeated freeze-thaw cycles. Protect from light and moisture. | N/A |
| Working Solution Storage | ||
| Solvent | Cell culture medium | N/A |
| Recommendation | Prepare fresh for each experiment. | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[2]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the this compound stock solution to the final working concentration in cell culture medium.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, including HepG2, a final DMSO concentration of ≤ 0.1% is recommended.
-
Aqueous Stability: The stability of this compound in aqueous solutions like cell culture medium has not been extensively reported. Therefore, it is crucial to prepare working solutions fresh for each experiment and use them immediately. For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (if necessary): Perform a serial dilution of the stock solution in cell culture medium to achieve an intermediate concentration. This helps to ensure accurate final dilutions.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to reach the desired final working concentration. Gently mix by pipetting.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to distinguish the effects of the compound from those of the solvent.
-
Immediate Use: Add the prepared working solutions (including the vehicle control) to the cell cultures immediately.
Caption: Workflow for preparing this compound stock and working solutions.
References
Application Note: Determination of YM-53601 IC50 in a Squalene Synthase Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
YM-53601 is a potent, orally active inhibitor of the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase 1, FDFT1).[1][2] Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis—the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3][4] By inhibiting this enzyme, this compound effectively suppresses the de novo synthesis of cholesterol.[2][3] Unlike HMG-CoA reductase inhibitors (statins), squalene synthase inhibitors do not affect the synthesis of non-sterol isoprenoids like ubiquinone and dolichol, which are essential for cellular functions.[3] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against squalene synthase and summarizes its inhibitory activity across various species.
Mechanism of Action of this compound
This compound specifically targets squalene synthase, which is located in the endoplasmic reticulum membrane.[4] It blocks the conversion of FPP to squalene, thereby reducing the production of cholesterol, a key component of cell membranes and a precursor for steroid hormones and bile acids. This targeted inhibition leads to a reduction in plasma cholesterol and triglyceride levels.[2][5][6] The diagram below illustrates the position of squalene synthase in the cholesterol biosynthesis pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for YM-53601 in Cholesterol Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-53601 is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] By blocking the conversion of farnesyl pyrophosphate to squalene, this compound effectively reduces the intracellular pool of newly synthesized cholesterol.[1] This depletion triggers a cellular response to restore cholesterol homeostasis, primarily through the activation of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) signaling pathway.[3] Activated SREBP-2 upregulates the expression of the low-density lipoprotein receptor (LDLR), leading to an increased uptake of cholesterol from the extracellular environment.[3][4] These characteristics make this compound a valuable tool for studying cholesterol metabolism and a potential therapeutic agent for hypercholesterolemia.[2]
This document provides detailed application notes and protocols for utilizing this compound in cholesterol uptake assays, designed for researchers in academia and the pharmaceutical industry.
Mechanism of Action: SREBP-2 Mediated Cholesterol Uptake
This compound's primary mechanism of action is the inhibition of squalene synthase. This enzymatic blockade leads to a decrease in intracellular cholesterol levels. The reduction in cholesterol concentration within the endoplasmic reticulum membrane is sensed by the SREBP cleavage-activating protein (SCAP). This triggers the translocation of the SREBP-2/SCAP complex from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, SREBP-2 undergoes proteolytic cleavage, releasing its active N-terminal domain. This active fragment then translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, including the gene for the LDL receptor.[3][5] The resulting increase in LDL receptor expression on the cell surface enhances the cell's capacity to internalize LDL-cholesterol from the surrounding medium.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound on squalene synthase and its effects on plasma lipid levels in various animal models.
Table 1: In Vitro Inhibitory Activity of this compound on Squalene Synthase
| Species/Cell Line | IC50 (nM) |
|---|---|
| Rat (hepatic microsomes) | 90 |
| Hamster (hepatic microsomes) | 170 |
| Guinea-pig (hepatic microsomes) | 46 |
| Rhesus Monkey (hepatic microsomes) | 45 |
| Human (HepG2 cell microsomes) | 79[1] |
Table 2: In Vivo Effects of this compound on Plasma Lipids
| Animal Model | This compound Dose | Treatment Duration | Effect on Non-HDL Cholesterol | Effect on Triglycerides |
|---|---|---|---|---|
| Guinea-pigs | 100 mg/kg/day | 14 days | 47% reduction[2][6] | -30% change |
| Rhesus Monkeys | 50 mg/kg, twice daily | 21 days | 37% reduction[2][6] | Not specified |
| Hamsters (normal diet) | 50 mg/kg/day | 5 days | Not specified | 81% reduction[2][6] |
| Hamsters (high-fat diet) | 100 mg/kg/day | 7 days | Not specified | 73% reduction[2] |
Experimental Protocol: Fluorescent Cholesterol Uptake Assay
This protocol describes a cell-based assay to quantify the effect of this compound on cholesterol uptake using a fluorescently labeled cholesterol analog, NBD-cholesterol. The human hepatoma cell line, HepG2, is recommended due to its relevance in liver cholesterol metabolism.
Materials:
-
This compound
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipoprotein-deficient serum (LPDS)
-
NBD-cholesterol
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
-
Cell culture incubator (37°C, 5% CO2)
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Cell Starvation:
-
Aspirate the growth medium.
-
Wash the cells once with PBS.
-
Add DMEM containing 5% LPDS to each well to deplete intracellular cholesterol and upregulate LDL receptors.
-
Incubate for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in DMEM with 5% LPDS. A suggested concentration range is 10 nM to 10 µM.
-
Remove the starvation medium and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 18-24 hours. This allows time for the cells to respond to the inhibition of cholesterol synthesis by upregulating LDL receptors.
-
-
Cholesterol Uptake:
-
Prepare a working solution of NBD-cholesterol in serum-free DMEM. A final concentration of 1-5 µg/mL is recommended, but should be optimized for your specific conditions.
-
Aspirate the this compound containing medium.
-
Add the NBD-cholesterol working solution to all wells.
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Carefully aspirate the NBD-cholesterol solution.
-
Gently wash the cells three times with cold PBS to remove any extracellular NBD-cholesterol.
-
Add 100 µL of PBS or a suitable lysis buffer to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.[8][9]
-
-
Data Analysis:
-
Subtract the background fluorescence from a well with no cells.
-
Normalize the fluorescence signal to cell viability (e.g., using a CellTiter-Glo assay) or total protein content (e.g., using a BCA assay) to account for any differences in cell number.
-
Plot the normalized fluorescence intensity against the concentration of this compound to determine the dose-dependent effect on cholesterol uptake.
-
Expected Results:
Treatment with this compound is expected to cause a dose-dependent increase in NBD-cholesterol uptake in HepG2 cells. This is due to the upregulation of LDL receptors as a compensatory mechanism to the inhibition of endogenous cholesterol synthesis.
Table 3: Representative Data for this compound-Induced Cholesterol Uptake
| This compound Concentration (nM) | Normalized Fluorescence (Arbitrary Units) | % Increase in Cholesterol Uptake (vs. Vehicle) |
|---|---|---|
| 0 (Vehicle) | 100 ± 5 | 0% |
| 10 | 125 ± 7 | 25% |
| 100 | 180 ± 10 | 80% |
| 1000 | 250 ± 15 | 150% |
| 10000 | 260 ± 12 | 160% |
Note: The data presented in Table 3 are representative and should be empirically determined.
Troubleshooting
-
High Background Fluorescence: Ensure thorough washing after the NBD-cholesterol incubation. Use serum-free media during the uptake phase as serum proteins can bind NBD-cholesterol.
-
Low Signal: Increase the incubation time with NBD-cholesterol or increase its concentration. Ensure that the cell starvation period is sufficient to upregulate LDL receptors.
-
Cell Toxicity: Assess the cytotoxicity of this compound at the tested concentrations using a viability assay. If toxicity is observed, reduce the concentration or the incubation time.
Conclusion
This compound serves as an effective tool for investigating the regulation of cholesterol homeostasis. By inhibiting squalene synthase, it provides a robust method for inducing the SREBP-2 pathway and subsequently increasing cholesterol uptake via the LDL receptor. The provided protocols offer a framework for researchers to utilize this compound in cell-based cholesterol uptake assays to further elucidate the mechanisms of cholesterol metabolism and to screen for novel lipid-lowering agents.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 3. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased LDL receptor by SREBP2 or SREBP2-induced lncRNA LDLR-AS promotes triglyceride accumulation in fish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. View of Genistein upregulates LDLR levels via JNK-mediated activation of SREBP-2 | Food & Nutrition Research [foodandnutritionresearch.net]
- 6. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]
- 8. content.abcam.com [content.abcam.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Studying FDFT1 in Cancer Cells using YM-53601
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyl-diphosphate farnesyltransferase 1 (FDFT1), also known as squalene synthase, is a critical enzyme in the cholesterol biosynthesis pathway.[1] It catalyzes the first committed step in sterol biosynthesis, the conversion of two molecules of farnesyl pyrophosphate into squalene.[1] In the context of oncology, FDFT1 has emerged as a promising therapeutic target. Upregulation of FDFT1 is observed in various cancers and is associated with tumor progression, making it a key area of investigation for novel anti-cancer therapies.[1]
YM-53601 is a potent and specific inhibitor of FDFT1.[2][3] By blocking FDFT1 activity, this compound effectively inhibits the de novo synthesis of cholesterol, a crucial component for cell membrane integrity, signaling, and the proliferation of cancer cells.[2] These application notes provide detailed protocols for utilizing this compound to study the role of FDFT1 in cancer cells, including its effects on cell viability, signaling pathways, and cholesterol metabolism.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against FDFT1 (Squalene Synthase)
| Source of FDFT1 Enzyme | IC50 (nM) |
| Human Hepatoma (HepG2) cells | 79[2] |
| Rat Liver Microsomes | 90[2] |
| Hamster Liver Microsomes | 170[2] |
| Guinea-pig Liver Microsomes | 46[2] |
| Rhesus Monkey Liver Microsomes | 45[2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect |
| Rats | 32 mg/kg (p.o.) | ED50 for cholesterol biosynthesis inhibition.[2][3] |
| Hamsters | 50 mg/kg/day (p.o.) for 5 days | ~70% reduction in plasma non-HDL cholesterol levels.[2] |
Signaling Pathway
The inhibition of FDFT1 by this compound disrupts the cholesterol biosynthesis pathway, which in turn can affect critical downstream signaling pathways implicated in cancer cell proliferation and survival, such as the AKT/mTOR pathway.
Experimental Workflow
A typical workflow for investigating the effects of this compound on cancer cells involves a series of in vitro assays to determine its cytotoxic effects, its impact on the FDFT1 signaling pathway, and its ability to modulate cellular cholesterol levels.
Detailed Experimental Protocols
Cell Viability Assay (MTT/MTS/WST-8)
Objective: To determine the cytotoxic effects of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest (e.g., HepG2, H35)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT, MTS, or WST-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for HepG2). Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm.
-
-
MTS/WST-8 Assay:
-
Add 20 µL of MTS or WST-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm (MTS) or 450 nm (WST-8).
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.
-
Western Blot Analysis
Objective: To analyze the effect of this compound on the protein expression levels of FDFT1 and key components of the AKT/mTOR signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FDFT1, anti-phospho-AKT (Ser473), anti-total AKT, anti-mTOR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis:
-
Treat cells with this compound (e.g., at IC50 and 2x IC50 concentrations) for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Cellular Cholesterol Quantification Assay
Objective: To measure the effect of this compound on total cellular cholesterol levels.
Materials:
-
Cancer cells treated with this compound
-
Cholesterol quantification kit (e.g., Amplex™ Red Cholesterol Assay Kit)
-
Chloroform:Isopropanol:NP-40 (7:11:0.1) for lipid extraction
-
Microplate reader (fluorometric or colorimetric)
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound (e.g., 1 µM) for 24-48 hours.[2]
-
-
Lipid Extraction:
-
Wash cells with cold PBS.
-
Lyse the cells and extract lipids using a chloroform:isopropanol:NP-40 solution.
-
Centrifuge to pellet cell debris and collect the lipid-containing supernatant.
-
Dry the lipid extract under a stream of nitrogen or in a vacuum concentrator.
-
-
Cholesterol Measurement:
-
Resuspend the dried lipid extract in the assay buffer provided with the cholesterol quantification kit.
-
Follow the manufacturer's protocol for the cholesterol quantification assay. This typically involves an enzymatic reaction that produces a fluorescent or colorimetric product in proportion to the amount of cholesterol present.
-
Measure the fluorescence or absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the cholesterol concentration based on a standard curve.
-
Normalize the cholesterol content to the total protein concentration of a parallel cell lysate or to the cell number.
-
Conclusion
This compound is a valuable tool for investigating the role of FDFT1 and the cholesterol biosynthesis pathway in cancer cells. The protocols outlined in these application notes provide a framework for characterizing the effects of FDFT1 inhibition on cancer cell viability, signaling, and metabolism. Researchers can adapt these methodologies to their specific cancer models and experimental questions to further elucidate the therapeutic potential of targeting FDFT1 in oncology.
References
Application Notes and Protocols for the Investigation of YM-53601 and Doxorubicin Combination Therapy in Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, often exhibiting resistance to conventional chemotherapies. Doxorubicin, an anthracycline antibiotic, is a commonly used chemotherapeutic agent for HCC; however, its efficacy is often limited by both intrinsic and acquired drug resistance.[1] YM-53601 is a potent inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[2] Emerging evidence suggests that targeting cholesterol metabolism may represent a viable strategy to overcome chemotherapy resistance in cancer cells. While direct and detailed studies on the combination of this compound and doxorubicin in HCC are limited, preliminary findings indicate that this compound may potentiate the cytotoxic effects of doxorubicin in liver cancer cells, potentially by disrupting mitochondrial cholesterol.[3]
These application notes provide a framework for investigating the potential synergistic effects of this compound and doxorubicin in HCC. The included protocols are generalized and should be optimized for specific experimental conditions.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin in HCC Cell Lines
| Cell Line | Treatment | IC50 (µM) - 48h | IC50 (µM) - 72h | Combination Index (CI) |
| HepG2 | Doxorubicin | [Enter Data] | [Enter Data] | [Enter Data] |
| This compound | [Enter Data] | [Enter Data] | ||
| Combination | [Enter Data] | [Enter Data] | ||
| Huh7 | Doxorubicin | [Enter Data] | [Enter Data] | [Enter Data] |
| This compound | [Enter Data] | [Enter Data] | ||
| Combination | [Enter Data] | [Enter Data] | ||
| SNU-449 | Doxorubicin | [Enter Data] | [Enter Data] | [Enter Data] |
| This compound | [Enter Data] | [Enter Data] | ||
| Combination | [Enter Data] | [Enter Data] |
Table 2: In Vivo Antitumor Efficacy in an HCC Xenograft Model
| Treatment Group | N | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | [Enter Data] | [Enter Data] | - | [Enter Data] |
| Doxorubicin | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] |
| This compound | [Enter Data] | [Enter Data] | [Enter Data] | [Enter Data] |
| Combination | [Enter | |||
| Data] | [Enter Data] | [Enter Data] | [Enter Data] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound and doxorubicin, alone and in combination, on HCC cell lines.
Materials:
-
HCC cell lines (e.g., HepG2, Huh7, SNU-449)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Doxorubicin hydrochloride
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HCC cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of doxorubicin and this compound in complete growth medium.
-
Treat cells with varying concentrations of doxorubicin alone, this compound alone, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values. The combination index (CI) can be calculated using software like CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Experimental workflow for in vitro cell viability assay.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of the combination therapy in an HCC xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
HCC cells (e.g., HepG2)
-
Matrigel
-
Doxorubicin hydrochloride
-
This compound
-
Vehicle solutions
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of HCC cells and Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, doxorubicin alone, this compound alone, combination).
-
Administer treatments as per the determined schedule and dosage. Doxorubicin is typically administered intravenously, while this compound can be given orally.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Calculate tumor growth inhibition.
Workflow for the in vivo HCC xenograft model.
Proposed Signaling Pathways and Mechanism of Action
Doxorubicin primarily exerts its cytotoxic effects by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), which leads to DNA damage, cell cycle arrest, and apoptosis.[1] Resistance to doxorubicin in HCC can arise from various mechanisms, including increased drug efflux and evasion of apoptosis.
This compound, as a squalene synthase inhibitor, blocks a crucial step in the cholesterol biosynthesis pathway.[2] Cholesterol is an essential component of cellular membranes, including the mitochondrial membrane. Alterations in mitochondrial cholesterol content can impact membrane fluidity and the function of membrane-associated proteins, potentially influencing apoptosis signaling.
The proposed synergistic mechanism involves the modulation of cholesterol homeostasis by this compound, which may sensitize HCC cells to doxorubicin-induced apoptosis. Specifically, depletion of mitochondrial cholesterol by this compound could enhance the pro-apoptotic signaling cascade initiated by doxorubicin-induced DNA damage.
Proposed synergistic mechanism of this compound and doxorubicin.
Conclusion
The combination of this compound and doxorubicin presents a novel and rational therapeutic strategy for HCC that warrants further investigation. By targeting the cholesterol biosynthesis pathway, this compound may overcome doxorubicin resistance and enhance its antitumor efficacy. The provided protocols and conceptual framework offer a starting point for researchers to explore this promising combination therapy. Future studies should focus on elucidating the precise molecular mechanisms of synergy and evaluating the therapeutic potential in preclinical models of HCC.
References
- 1. Potentiation of doxorubicin efficacy in hepatocellular carcinoma by the DNA repair inhibitor DT01 in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-cancer effect of doxorubicin is mediated by downregulation of HMG-Co A reductase via inhibition of EGFR/Src pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Long-Term Stability of YM-53601 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-53601 is a potent, orally active squalene synthase inhibitor that plays a crucial role in the cholesterol biosynthesis pathway. By targeting squalene synthase, this compound effectively blocks the conversion of farnesyl pyrophosphate to squalene, a key committed step in sterol synthesis. This mechanism of action makes it a valuable tool for research in hyperlipidemia and related metabolic disorders. For researchers utilizing this compound in their studies, ensuring the stability of the compound in its common solvent, dimethyl sulfoxide (DMSO), is critical for obtaining accurate and reproducible experimental results.
These application notes provide a comprehensive overview of the long-term stability of this compound when stored in DMSO. Included are recommended storage conditions, quantitative stability data, and detailed protocols for preparing and assessing the stability of this compound solutions.
Signaling Pathway of Cholesterol Biosynthesis and Inhibition by this compound
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the point of inhibition by this compound.
Application Notes and Protocols for Oral Gavage Preparation of YM-53601 in Rats
These application notes provide detailed protocols for the preparation and oral administration of YM-53601, a potent squalene synthase inhibitor, to rats for research purposes. The information is intended for researchers, scientists, and drug development professionals working in preclinical pharmacology and related fields.
Introduction
This compound is a small molecule inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3][4][5] By blocking the conversion of farnesyl pyrophosphate to squalene, this compound effectively reduces the synthesis of cholesterol and subsequently lowers plasma cholesterol and triglyceride levels.[3][6] Its efficacy has been demonstrated in various animal models, making it a valuable tool for studies on lipid metabolism and cardiovascular disease.[3][6] This document outlines the necessary steps for preparing this compound for oral gavage in rats, a common administration route in preclinical studies.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation and administration of this compound to rats, based on published studies.[6]
| Parameter | Value | Reference |
| Vehicle | 0.5% Methylcellulose in water | [6][7] |
| Dosage Range | 6.25 - 50 mg/kg body weight | [6] |
| Administration Frequency | Once daily | [6] |
| Reported ED₅₀ in rats | 32 mg/kg for cholesterol biosynthesis inhibition | [1][3][6] |
| Solubility | DMSO: 20 mg/mL, DMF: 20 mg/mL, Ethanol: 2 mg/mL | [2] |
Experimental Protocols
This section provides a detailed methodology for the preparation of a this compound suspension for oral gavage in rats.
Materials
-
This compound powder
-
Methylcellulose
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Spatula
-
Glass beaker or flask
-
Graduated cylinders
-
Oral gavage needles (stainless steel, appropriate size for rats)
-
Syringes
Preparation of 0.5% Methylcellulose Vehicle
-
Weighing: Accurately weigh 0.5 g of methylcellulose for every 100 mL of vehicle required.
-
Heating: Heat approximately one-third of the total required volume of purified water to 60-80°C.
-
Dispersion: While stirring the hot water vigorously with a magnetic stirrer, slowly add the methylcellulose powder to create a uniform dispersion.
-
Cooling: Remove the beaker from the heat and add the remaining two-thirds of the cold, purified water.
-
Dissolution: Continue stirring the solution until the methylcellulose is fully dissolved and the solution is clear and viscous. This may take 30-60 minutes.
-
Storage: Store the 0.5% methylcellulose vehicle at 2-8°C. Allow it to equilibrate to room temperature before use.
Preparation of this compound Suspension
This protocol is for the preparation of a 10 mg/mL suspension, which can be adjusted based on the desired final dosage and administration volume.
-
Calculate Required Amounts:
-
Determine the total volume of suspension needed based on the number of animals, their average weight, and the administration volume (typically 1-5 mL/kg).
-
Calculate the total mass of this compound required. For example, for 10 mL of a 10 mg/mL suspension, 100 mg of this compound is needed.
-
-
Weighing this compound: Accurately weigh the calculated amount of this compound powder.
-
Suspension:
-
Transfer the weighed this compound powder into a suitable container (e.g., a glass beaker).
-
Add a small volume of the 0.5% methylcellulose vehicle to the powder to create a paste. This can be done with a spatula or a small mortar and pestle to ensure a fine, uniform dispersion and break up any clumps.
-
Gradually add the remaining volume of the 0.5% methylcellulose vehicle while continuously stirring with a magnetic stirrer.
-
Continue stirring for at least 15-30 minutes to ensure a homogenous suspension.
-
-
Storage and Handling:
-
The suspension should be prepared fresh daily.
-
If short-term storage is necessary, store at 2-8°C and protect from light.
-
Before each administration, ensure the suspension is brought to room temperature and thoroughly mixed (e.g., by vortexing or inverting the container) to guarantee dose uniformity.
-
Oral Gavage Administration to Rats
-
Animal Handling: Handle the rats gently but firmly to minimize stress. Proper restraint techniques are crucial for a successful and safe gavage.
-
Dose Calculation: Calculate the exact volume of the this compound suspension to be administered to each rat based on its individual body weight and the desired dose (mg/kg).
-
Syringe Preparation: Draw the calculated volume of the homogenous suspension into a syringe fitted with an appropriately sized oral gavage needle.
-
Administration:
-
Gently restrain the rat.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Ensure the needle does not enter the trachea.
-
Slowly administer the suspension.
-
Gently remove the gavage needle.
-
-
Monitoring: After administration, monitor the animal for any signs of distress or adverse reactions.
Visualization
Experimental Workflow for this compound Oral Gavage
The following diagram illustrates the key steps in the preparation and administration of this compound to rats.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. invivochem.net [invivochem.net]
- 6. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Measuring the Efficacy of YM-53601 in Guinea Pig Models of Bladder Function
For Researchers, Scientists, and Drug Development Professionals
1. Introduction
YM-53601 is primarily recognized as a potent and selective squalene synthase inhibitor, which plays a key role in the cholesterol biosynthesis pathway. Its development has been focused on its lipid-lowering capabilities for treating hypercholesterolemia and hypertriglyceridemia[1][2]. While its primary mechanism of action is well-established, a comprehensive understanding of any compound's preclinical profile requires evaluating potential off-target effects, including those on the lower urinary tract (LUT).
These application notes provide a framework for investigating the hypothetical efficacy and urodynamic effects of this compound in guinea pigs. The protocols described are designed to assess whether this compound modulates bladder function under normal physiological conditions and in a model of bladder outlet obstruction (BOO). Such studies are critical for a complete pharmacological safety profile. The guinea pig is a well-regarded model for studying bladder function due to its physiological similarities to humans in this regard[3].
The following protocols will focus on evaluating this compound's potential influence on the α1-adrenoceptor signaling pathway, a major regulator of smooth muscle tone in the bladder neck and urethra. Antagonists of this pathway are standard therapy for symptoms associated with benign prostatic hyperplasia (BPH)[4][5].
2. Signaling Pathway of Interest: α1-Adrenergic Receptor in the Lower Urinary Tract
To assess the potential effects of this compound on bladder outlet resistance, the α1-adrenoceptor signaling pathway is the primary target of investigation. This pathway is crucial for maintaining urinary continence by promoting the contraction of smooth muscle in the bladder neck and urethra[6]. An antagonist would inhibit this contraction, potentially easing urinary outflow.
3. Experimental Protocols
The following protocols describe the creation of animal models and the urodynamic evaluation procedures necessary to test the efficacy of this compound.
3.1. Protocol 1: Partial Bladder Outlet Obstruction (pBOO) Model
This protocol creates a model of increased bladder outlet resistance, mimicking conditions like BPH.
-
Animals: Male Hartley guinea pigs (300-350g).
-
Anesthesia: Urethane (1.2 g/kg, intraperitoneally).
-
Surgical Procedure:
-
Place the anesthetized guinea pig in a supine position. Prepare the lower abdomen for aseptic surgery.
-
Make a lower midline abdominal incision to expose the urinary bladder and proximal urethra.
-
Carefully dissect the connective tissue around the proximal urethra.
-
Place a ligature (e.g., a jeweler's jump ring or a 3-0 silk suture) loosely around the urethra. To standardize the degree of obstruction, the ligature can be tied around the urethra with a co-placed 18G needle, which is then removed[7].
-
Confirm that the bladder can be manually expressed to ensure the obstruction is partial and not complete.
-
Close the abdominal wall in layers.
-
Provide post-operative analgesia and allow the animals to recover for 4-6 weeks to allow for the development of bladder hypertrophy and urodynamic changes.
-
3.2. Protocol 2: In Vivo Cystometry in Conscious Guinea Pigs
This protocol measures bladder function in unrestrained, conscious animals to assess the effects of this compound.
-
Animal Preparation (3-4 days prior to cystometry):
-
Anesthetize the guinea pig as described above.
-
Perform a midline abdominal incision to expose the bladder.
-
Insert a polyethylene catheter (PE-50) into the bladder dome and secure it with a purse-string suture.
-
Tunnel the catheter subcutaneously to the back of the neck and exteriorize it. Seal the catheter end.
-
Allow the animal to recover for at least 3 days.
-
-
Cystometry Procedure:
-
Place the conscious guinea pig in a metabolic cage.
-
Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump via a 3-way stopcock.
-
Begin infusing sterile saline at a constant rate (e.g., 0.1-0.3 mL/min).
-
Record intravesical pressure continuously. Key parameters to measure include:
-
Micturition Pressure/Voiding Pressure: The maximum pressure reached during voiding.
-
Bladder Capacity: The volume of saline infused to elicit a voiding contraction.
-
Intercontraction Interval (ICI): The time between two consecutive voiding contractions.
-
Basal Pressure: The lowest pressure recorded during filling.
-
Threshold Pressure: The pressure at which a voiding contraction is initiated.
-
Residual Volume: After a micturition, gently aspirate the catheter to measure any remaining fluid.
-
-
After a baseline recording period (e.g., 3 stable voiding cycles), administer the test compound (Vehicle, this compound, or positive control) and continue recording for a specified duration (e.g., 2 hours).
-
4. Data Presentation: Urodynamic Parameter Tables
Quantitative data should be organized into tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Urodynamic Parameters in Normal Guinea Pigs
| Treatment Group (Dose, p.o.) | Micturition Pressure (cmH₂O) | Bladder Capacity (mL) | Intercontraction Interval (min) | Residual Volume (mL) |
| Vehicle Control | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control (e.g., Tamsulosin) |
Table 2: Effect of this compound on Urodynamic Parameters in pBOO Guinea Pigs
| Treatment Group (Dose, p.o.) | Micturition Pressure (cmH₂O) | Bladder Capacity (mL) | Non-Voiding Contractions (Amplitude, cmH₂O) | Residual Volume (mL) |
| Sham + Vehicle | ||||
| pBOO + Vehicle | ||||
| pBOO + this compound (Low Dose) | ||||
| pBOO + this compound (High Dose) | ||||
| pBOO + Positive Control (e.g., Tamsulosin) |
5. Experimental Workflow Visualization
The overall experimental process can be visualized to ensure a clear and logical progression of tasks.
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urodynamic effects of alpha-adrenoceptor blockers: a review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α1-Blockers Improve Benign Prostatic Obstruction in Men with Lower Urinary Tract Symptoms: A Systematic Review and Meta-analysis of Urodynamic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dvm360.com [dvm360.com]
- 6. The guinea pig as a model of gradual urethral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. auajournals.org [auajournals.org]
Troubleshooting & Optimization
YM-53601 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with YM-53601 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1][] Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway.[3] By inhibiting this enzyme, this compound effectively reduces the production of squalene, a precursor to cholesterol, thereby lowering plasma cholesterol and triglyceride levels.[1][4] It has an IC50 of 79 nM for the inhibition of squalene synthase derived from human hepatoma cells.[1][5]
Q2: I'm observing precipitation of this compound in my aqueous buffer. Is this expected?
A2: Yes, observing precipitation or limited solubility of this compound in purely aqueous solutions can be expected. This compound is a crystalline solid and its solubility in aqueous buffers like PBS is limited.[6] To achieve higher concentrations, co-solvents and other formulation techniques are often necessary.
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound exhibits good solubility in organic solvents such as DMSO and DMF, with a solubility of at least 20 mg/mL.[6] For in vivo studies and some in vitro applications, a co-solvent system is often employed to maintain solubility in an aqueous environment.
Q4: How can I improve the solubility of this compound in my experimental setup?
A4: Several methods can be employed to improve the solubility of this compound:
-
Use of Co-solvents: As a first step, preparing a concentrated stock solution in an organic solvent like DMSO is highly recommended.[1] This stock can then be diluted into your aqueous experimental medium.
-
Formulation with Surfactants and Polymers: For in vivo and some in vitro applications, a formulation containing PEG300 and Tween-80 has been shown to be effective.[1]
-
Physical Methods: Gentle heating and/or sonication can aid in the dissolution of this compound if precipitation or phase separation occurs during preparation.[1]
Troubleshooting Guide
Issue: Precipitation observed after diluting DMSO stock solution into aqueous buffer.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Final DMSO concentration is too low | Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility. It is advisable to keep the final DMSO concentration as high as experimentally permissible, while considering its potential effects on the cells or assay. |
| Buffer pH and composition | Investigate if the pH or ionic strength of your buffer is influencing the solubility. Perform small-scale pilot experiments with different buffer compositions to identify an optimal formulation. |
| Temperature | Some compounds are less soluble at lower temperatures. Ensure your solutions are prepared and maintained at a consistent and appropriate temperature for your experiment. |
| Concentration exceeds solubility limit | Even with co-solvents, there is a solubility limit. You may need to work at a lower final concentration of this compound. Refer to the solubility data table below. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility |
| DMF | 20 mg/mL |
| DMSO | 20 mg/mL |
| Ethanol | 2 mg/mL |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (Clear solution) |
Data sourced from references[1][6].
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder. The molecular weight of this compound hydrochloride is 372.86 g/mol .[5]
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of an In Vivo Formulation
This protocol is adapted from a formulation known to achieve a clear solution for in vivo use.[1]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile conical tube
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Add the required amount of this compound to a sterile conical tube.
-
Add the solvents sequentially in the following order and proportions, vortexing thoroughly after each addition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Continue to mix until a clear solution is obtained.
-
If precipitation or phase separation is observed, gently heat the solution and/or use sonication to aid in complete dissolution.[1]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.
Experimental Workflow for Solubility Testing
Caption: A workflow for testing the solubility of this compound in aqueous solutions.
Troubleshooting Decision Tree for this compound Solubility
Caption: A decision tree for troubleshooting this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Roles of Farnesyl-Diphosphate Farnesyltransferase 1 in Tumour and Tumour Microenvironments [mdpi.com]
- 4. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing YM-53601 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of YM-53601, a squalene synthase inhibitor, to maintain cell viability during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1][2] This enzyme catalyzes the condensation of two molecules of farnesyl pyrophosphate to form squalene, a key precursor in the cholesterol biosynthesis pathway.[2] By inhibiting this step, this compound effectively reduces the endogenous synthesis of cholesterol.[3][4][5]
Q2: What are the expected downstream effects of this compound treatment on cellular metabolism?
A2: The primary effect is a reduction in cholesterol levels.[1][3] In some cancer cell lines, inhibition of FDFT1 by this compound has been shown to suppress the AKT-mTOR-HIF-1α signaling pathway, which can impact glucose metabolism.[2] Additionally, studies have demonstrated that this compound can reduce mitochondrial cholesterol levels in hepatoma cells.[1][2]
Q3: What is a typical starting concentration for this compound in cell culture experiments?
A3: Based on published data, a concentration of 1 µM has been used in cell lines such as H35 and HepG2 to achieve a reduction in mitochondrial cholesterol without explicitly mentioning significant cytotoxicity.[1] However, the optimal concentration is highly dependent on the cell type and the desired experimental outcome. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For storage, it is recommended to keep the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Significant decrease in cell viability at expected effective concentrations. | High sensitivity of the cell line to cholesterol depletion. | Perform a dose-response curve starting from a lower concentration range (e.g., 10 nM - 10 µM) to determine the IC50 for cytotoxicity in your specific cell line. Consider using a shorter incubation time. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your cell culture medium is non-toxic. Typically, DMSO concentrations should be kept below 0.5%, and a vehicle-only control should always be included in your experiments.[6] | |
| No observable effect on the target pathway or phenotype. | Insufficient concentration of this compound. | Increase the concentration of this compound. Verify the activity of your compound by testing it in a cell line with a known sensitivity to squalene synthase inhibition. |
| Cell line is resistant to this compound. | Some cell lines may have alternative pathways for cholesterol uptake or metabolism that make them less sensitive to inhibitors of de novo synthesis. Consider measuring the expression level of FDFT1 in your cell line. | |
| Degradation of the compound. | Ensure proper storage of the this compound stock solution. Prepare fresh dilutions from the stock for each experiment. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations. Ensure that cells are healthy and in the logarithmic growth phase before treatment. |
| Inaccurate pipetting or dilution. | Calibrate your pipettes regularly and perform serial dilutions carefully to ensure accurate final concentrations of this compound. |
Data Presentation
Table 1: In Vitro Inhibition of Squalene Synthase by this compound
| Species/Cell Line | IC50 (nM) |
| Human (HepG2 cells) | 79 |
| Rat | 90 |
| Hamster | 170 |
| Guinea-pig | 46 |
| Rhesus monkey | 45 |
Data compiled from MedchemExpress product information.[1]
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line | Concentration | Incubation Time | Observed Effect |
| H35 and HepG2 cells | 1 µM | 24 hours | Reduced mitochondrial cholesterol levels.[1] |
| H35 cells | 1 µM | Not specified | Potentiated susceptibility to thapsigargin, lonidamine, and doxorubicin.[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.01, 0.1, 1, 10, 100 µM) to identify the active range. Include a vehicle-only control (e.g., medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the results to determine the concentration that maintains high cell viability while achieving the desired biological effect.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Roles of Farnesyl-Diphosphate Farnesyltransferase 1 in Tumour and Tumour Microenvironments [mdpi.com]
- 3. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: YM-53601 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using YM-53601 in in vivo experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1][2] Squalene synthase catalyzes a key step in the cholesterol biosynthesis pathway, specifically the conversion of two molecules of farnesyl pyrophosphate into squalene.[2] By inhibiting this enzyme, this compound effectively reduces the endogenous synthesis of cholesterol.[3][4]
Q2: What are the reported in vivo effects of this compound?
In various animal models, including rats, hamsters, guinea-pigs, and rhesus monkeys, oral administration of this compound has been shown to:
-
Inhibit lipogenic biosynthesis in the liver.[5]
Q3: What is a typical oral dosage range for this compound in animal studies?
The effective oral dosage of this compound can vary depending on the animal model and the experimental goals. Reported dosages range from 6.25 mg/kg to 100 mg/kg.[1][3][4]
Q4: How should I prepare this compound for oral administration in animals?
This compound is typically administered as a suspension. Common vehicles include:
-
A mixture of DMSO, PEG300, Tween-80, and saline. A suggested formulation involves dissolving this compound in DMSO to create a stock solution, which is then further diluted with PEG300, Tween-80, and finally saline.
It is recommended to prepare the working solution fresh on the day of use.[1]
Q5: What is the pharmacokinetic profile of this compound?
This compound is rapidly absorbed after oral administration. In hamsters, the maximum plasma concentration is detected as early as 1 hour after a single dose.[6] This rapid absorption is consistent with the quick onset of its triglyceride-lowering effects.[6]
Troubleshooting Guide
Issue 1: Precipitation of this compound in the formulation.
-
Question: I am observing precipitation of this compound when preparing my dosing solution. What should I do?
-
Answer:
-
Ensure Proper Dissolution of Stock Solution: If using a co-solvent system like DMSO, ensure that this compound is fully dissolved in the initial solvent before adding other components. Gentle warming and vortexing can aid dissolution.
-
Order of Reagent Addition: When using a multi-component vehicle (e.g., DMSO, PEG300, Tween-80, saline), the order of addition is critical. Typically, you should add the co-solvents sequentially and mix thoroughly at each step before adding the final aqueous component (saline).
-
Sonication: Brief sonication of the final suspension can help to create a more uniform and finely dispersed formulation, reducing the rate of precipitation.
-
Fresh Preparation: As recommended, prepare the formulation fresh before each use to minimize the time for precipitation to occur.[1]
-
Issue 2: Inconsistent results or lack of efficacy.
-
Question: My in vivo experiment with this compound is showing inconsistent results or no significant effect on lipid levels. What could be the cause?
-
Answer:
-
Formulation and Dosing Accuracy: Inconsistent suspension can lead to inaccurate dosing. Ensure the suspension is homogenous by vortexing or stirring immediately before each animal is dosed.
-
Gavage Technique: Improper oral gavage technique can lead to incorrect dosing or aspiration. Ensure that personnel are properly trained and the gavage needle is appropriately sized for the animal.
-
Animal Model and Diet: The lipid-lowering effects of this compound can be influenced by the animal model and their diet. For example, effects are often more pronounced in animals on a high-fat diet.[3][4]
-
Dosage and Duration: The dosage and duration of treatment may need to be optimized for your specific experimental conditions. Refer to the literature for guidance on appropriate ranges for your model.[3][4]
-
Issue 3: Adverse effects or toxicity in animals.
-
Question: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animals after administering this compound. What should I do?
-
Answer:
-
Vehicle Toxicity: The vehicle itself, especially if it contains a high concentration of DMSO, can cause adverse effects. Consider running a vehicle-only control group to assess the tolerability of your formulation.
-
Dosage Reduction: The observed toxicity could be dose-dependent. Consider reducing the dosage of this compound.
-
Monitor for Liver Damage: While one study suggests this compound has a good safety profile concerning liver damage compared to pravastatin, it is good practice to monitor for signs of hepatotoxicity, such as measuring plasma alanine aminotransferase (ALT) levels.[3]
-
Consult a Veterinarian: If you observe significant adverse effects, consult with your institution's veterinary staff to ensure animal welfare and to get expert advice on managing the symptoms.
-
Quantitative Data Summary
Table 1: In Vitro Inhibition of Squalene Synthase by this compound
| Species/Cell Line | IC50 (nM) |
| Human (HepG2 cells) | 79 |
| Rat | 90 |
| Hamster | 170 |
| Guinea-pig | 46 |
| Rhesus monkey | 45 |
Data sourced from MedchemExpress.com[1]
Table 2: In Vivo Efficacy of this compound on Plasma Lipids in Various Animal Models
| Animal Model | Diet | Dosage | Duration | Effect on Non-HDL Cholesterol | Effect on Triglycerides |
| Rat | High-fat | 50 mg/kg/day | 1 week | ↓ 44% | ↓ 33% |
| Hamster | Normal | 50 mg/kg/day | 5 days | ↓ 74% | ↓ 81% |
| Hamster | High-fat | 100 mg/kg/day | 7 days | Not Reported | ↓ 73% |
| Guinea-pig | Not Specified | 100 mg/kg/day | 14 days | ↓ 47% | Not Reported |
| Rhesus monkey | Normal | 50 mg/kg, twice daily | 21 days | ↓ 37% | Not Reported |
Data compiled from Ugawa et al., 2000.[3][4]
Experimental Protocols
Protocol: Oral Administration of this compound in a Hamster Model
This protocol is a generalized procedure based on published studies.[3][6]
-
Animal Model: Male Syrian golden hamsters, weighing 140-170g.
-
Acclimatization: Acclimate animals for at least one week before the start of the experiment.
-
Diet: Provide a standard chow diet or a high-fat diet (e.g., standard chow supplemented with 0.5% cholesterol and 5% coconut oil), depending on the experimental design.[3]
-
This compound Formulation (0.5% Methylcellulose):
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Suspend the this compound powder in the 0.5% methylcellulose solution to the desired final concentration.
-
Vortex thoroughly before each use to ensure a homogenous suspension.
-
-
Dosing:
-
Administer this compound or vehicle control orally once daily via gavage.
-
The volume of administration should be consistent across all animals (e.g., 5 ml/kg).
-
-
Blood Collection:
-
Collect blood samples at baseline and at specified time points after the start of treatment.
-
Blood can be collected from the femoral vein using a glass capillary.[6]
-
-
Plasma Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Measure plasma levels of total cholesterol, HDL cholesterol, and triglycerides using commercially available enzymatic kits.
-
Calculate non-HDL cholesterol by subtracting HDL cholesterol from total cholesterol.
-
-
Data Analysis:
-
Compare the changes in lipid levels between the this compound-treated groups and the vehicle control group using appropriate statistical methods.
-
Visualizations
Caption: Signaling pathway showing this compound inhibition of squalene synthase.
Caption: A typical experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Roles of Farnesyl-Diphosphate Farnesyltransferase 1 in Tumour and Tumour Microenvironments [mdpi.com]
- 3. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-53601 off-target effects in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using YM-53601 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1][2] This enzyme catalyzes a critical step in the cholesterol biosynthesis pathway. By inhibiting squalene synthase, this compound effectively reduces the production of cholesterol and has been shown to lower plasma cholesterol and triglyceride levels in various animal models.[3][4][5]
Q2: What are the expected on-target effects of this compound in a cell-based assay?
The primary on-target effect you should observe is the inhibition of cholesterol biosynthesis. This can be measured by a decrease in cellular cholesterol levels or a reduction in the conversion of a labeled precursor (like [¹⁴C]-acetate or [³H]farnesyl diphosphate) into cholesterol or squalene.[1][3]
Q3: Are there any known effects of this compound beyond the inhibition of squalene synthase?
Yes, several other effects have been reported in the literature, which could be considered off-target or additional on-target consequences of squalene synthase inhibition. These include:
-
Abrogation of Hepatitis C Virus (HCV) propagation. [1]
-
Potentiation of the cytotoxic effects of certain anti-cancer drugs such as thapsigargin, lonidamine, and doxorubicin in specific cell lines.[1]
-
Inhibition of glucose metabolism through suppression of the AKT-mTOR-HIF-1α pathway in colorectal cancer cells.[6]
-
Enhancement of the clearance of Low-Density Lipoprotein (LDL) and Very-Low-Density Lipoprotein (VLDL). [7]
Troubleshooting Guide
Issue 1: No observable decrease in total cellular cholesterol levels after this compound treatment.
-
Possible Cause 1: Insufficient drug concentration.
-
Troubleshooting: Ensure you are using an appropriate concentration of this compound. The IC₅₀ for squalene synthase inhibition is in the nanomolar range for various cell types (see Table 1). However, higher concentrations may be needed to observe significant changes in total cellular cholesterol, depending on the cell line and experimental duration. Perform a dose-response experiment to determine the optimal concentration for your specific cell type.
-
-
Possible Cause 2: Short treatment duration.
-
Troubleshooting: The turnover of cholesterol in cellular membranes can be slow. A short treatment duration may not be sufficient to observe a significant decrease in total cholesterol. Consider extending the incubation time with this compound.
-
-
Possible Cause 3: High external cholesterol source.
-
Troubleshooting: If your cell culture medium is supplemented with serum, it provides an external source of cholesterol that can mask the effects of inhibiting de novo synthesis. For experiments focused on cholesterol biosynthesis, consider using lipoprotein-deficient serum or a serum-free medium.
-
-
Possible Cause 4: Cell line insensitivity.
-
Troubleshooting: While this compound is broadly effective, different cell lines may have varying dependencies on de novo cholesterol synthesis versus uptake from the medium. Confirm that your cell line expresses squalene synthase and has an active cholesterol biosynthesis pathway.
-
Issue 2: Unexpected changes in cell viability or morphology.
-
Possible Cause 1: Off-target effects on cell signaling.
-
Troubleshooting: this compound has been reported to affect signaling pathways such as AKT-mTOR-HIF-1α in certain cancer cells, which can impact cell growth and survival.[6] If you observe unexpected effects on cell viability, consider investigating key signaling pathways that are sensitive to metabolic changes.
-
-
Possible Cause 2: Potentiation of other compounds.
-
Troubleshooting: this compound can potentiate the effects of other drugs.[1] If you are co-treating cells with other compounds, you may be observing a synergistic effect. Run appropriate controls with each compound individually to dissect the cause of the observed phenotype.
-
-
Possible Cause 3: Depletion of essential downstream metabolites.
-
Troubleshooting: The cholesterol biosynthesis pathway produces other essential non-sterol isoprenoids. Inhibiting this pathway upstream could lead to the depletion of these molecules, which can affect cell function. This is a known class effect for inhibitors of the mevalonate pathway.
-
Issue 3: Inconsistent results in triglyceride level measurements.
-
Possible Cause 1: Indirect effect on triglyceride metabolism.
-
Troubleshooting: The effect of this compound on triglyceride levels is thought to be partly due to the suppression of lipogenic biosynthesis and enhanced VLDL clearance.[5][7] These are complex processes that can be influenced by the metabolic state of the cells. Ensure your experimental conditions (e.g., cell density, media composition) are consistent across experiments.
-
-
Possible Cause 2: Cell line-specific lipid metabolism.
-
Troubleshooting: The regulation of triglyceride synthesis and secretion varies significantly between different cell types (e.g., hepatocytes vs. other cell lines). Ensure the cell line you are using is an appropriate model for studying triglyceride metabolism.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound on Squalene Synthase
| Species/Cell Line | Microsome Source | IC₅₀ (nM) |
|---|---|---|
| Human | HepG2 cells | 79 |
| Rat | Liver | 90 |
| Hamster | Liver | 170 |
| Guinea-pig | Liver | 46 |
| Rhesus Monkey | Liver | 45 |
Data sourced from MedchemExpress product information.[1]
Experimental Protocols
Protocol 1: Measurement of Squalene Synthase Inhibition in Cell Lysates
-
Cell Culture: Culture cells (e.g., HepG2) to approximately 80% confluency.
-
Microsome Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA) using a Dounce homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.
-
Centrifuge the resulting supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in an appropriate assay buffer.
-
-
Squalene Synthase Assay:
-
Pre-incubate the microsomal preparation with varying concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, [³H]farnesyl diphosphate.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction and extract the lipids using an organic solvent (e.g., chloroform/methanol).
-
Separate the lipids by thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled squalene formed using a scintillation counter.
-
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.net [invivochem.net]
- 3. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Resistance to YM-53601 Treatment
Welcome to the technical support center for researchers encountering cell line resistance to YM-53601. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1][2] Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step toward sterol synthesis.[3] By inhibiting this enzyme, this compound blocks the production of squalene and downstream cholesterol.[1][4]
Q2: I am observing a decrease in the efficacy of this compound in my cell line over time. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to inhibitors of the cholesterol biosynthesis pathway in cancer cells can arise from several factors:
-
Upregulation of the Cholesterol Biosynthesis Pathway: Cells may compensate for the inhibition of squalene synthase by upregulating the expression of enzymes in the cholesterol biosynthesis pathway, including squalene synthase itself or upstream enzymes like HMG-CoA reductase.[5] This adaptive response aims to restore cholesterol production.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound. For instance, increased uptake of exogenous cholesterol or activation of pro-survival pathways like PI3K/Akt/mTOR may contribute to resistance.
-
Target Alteration: Although less common for non-competitive inhibitors, mutations in the FDFT1 gene could potentially alter the drug binding site, reducing the inhibitory effect of this compound.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The most definitive way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance. This is typically achieved through a dose-response curve generated from a cell viability assay (e.g., MTT, CellTiter-Glo).
Q4: Are there any known biomarkers associated with sensitivity or resistance to this compound?
A4: Research suggests that cancer cells with a high dependence on de novo cholesterol synthesis may be more sensitive to squalene synthase inhibitors.[3] Conversely, cells with upregulated expression of genes in the cholesterol biosynthesis pathway may exhibit resistance.[6][7] Additionally, the expression levels of LDL receptors, which are involved in cholesterol uptake, could also influence sensitivity.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound between experiments.
| Possible Cause | Solution |
| Cell Seeding Density | Inconsistent cell numbers at the start of the assay can lead to variability. Always perform a cell count before seeding and ensure a single-cell suspension. |
| Reagent Variability | The age and storage of this compound stock solution can affect its potency. Prepare fresh dilutions for each experiment from a recently prepared stock. |
| Assay Incubation Time | Ensure that the incubation time for the viability assay is consistent across all experiments. |
| Cell Line Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage range. |
Problem 2: My cell line is showing increasing resistance to this compound.
| Possible Cause | Troubleshooting Step |
| Development of a resistant population | This is the most likely cause with continuous exposure. Confirm by determining the IC50 and comparing it to the parental line. |
| Upregulation of Squalene Synthase | Perform qPCR or Western blot to assess the mRNA and protein levels of FDFT1 in your resistant cells compared to the sensitive parental line. |
| Increased Cholesterol Uptake | Analyze the expression of the LDL receptor (LDLR) to see if the cells are compensating by increasing cholesterol uptake from the media. |
| Activation of Pro-Survival Signaling | Investigate the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in your resistant and sensitive cells. |
Quantitative Data Presentation
Table 1: Exemplar IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| HepG2 | 79[1] | (Example: 450) | (Example: 5.7) |
| H35 | (Data not available) | (Example value) | (Example value) |
| THP-1 | (Data not available) | (Example value) | (Example value) |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to increasing concentrations of this compound.
-
Determine the initial IC50: First, establish the baseline sensitivity of the parental cell line to this compound by performing a dose-response assay to determine the IC50.
-
Initial Drug Exposure: Begin by culturing the parental cells in their standard growth medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate in the presence of the initial drug concentration, increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.
-
Monitoring and Maintenance: At each concentration, monitor the cells for signs of toxicity and allow them to recover and resume normal proliferation before proceeding to the next concentration. This process can take several months.
-
Cryopreservation: It is crucial to cryopreserve cells at each stage of resistance development. This allows you to return to an earlier stage if the cells do not survive a higher concentration.
-
Confirmation of Resistance: Once a cell line that can proliferate in a significantly higher concentration of this compound is established, confirm the level of resistance by performing a dose-response assay and calculating the new IC50 value. The resistant cell line should be continuously cultured in the presence of the final concentration of this compound to maintain the resistant phenotype.
Protocol 2: Characterization of this compound Resistant Cell Lines
-
Gene Expression Analysis:
-
RNA Extraction: Extract total RNA from both the parental and resistant cell lines.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR (qPCR) to analyze the expression levels of genes involved in the cholesterol biosynthesis pathway (e.g., FDFT1, HMGCR, LDLR) and drug efflux pumps (e.g., ABCB1, ABCC1).
-
-
Protein Expression Analysis:
-
Protein Lysate Preparation: Prepare whole-cell lysates from parental and resistant cells.
-
Western Blotting: Perform Western blot analysis to determine the protein levels of squalene synthase, HMG-CoA reductase, LDLR, and key signaling proteins (e.g., p-Akt, p-mTOR).
-
-
Cholesterol Measurement:
-
Quantify intracellular cholesterol levels in parental and resistant cells using a commercially available cholesterol assay kit to determine if resistant cells have altered cholesterol homeostasis.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Squalene synthase, a determinant of Raft-associated cholesterol and modulator of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: YM-53601 Bioavailability Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of YM-53601, a novel squalene synthase inhibitor. The following information is intended to assist in overcoming common experimental hurdles related to the formulation and delivery of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent inhibitor of squalene synthase, an enzyme critical for cholesterol biosynthesis.[1][2][3] By inhibiting this enzyme, this compound has been shown to effectively lower plasma cholesterol and triglyceride levels in various animal models.[1][4] Like many new chemical entities, this compound's therapeutic potential can be limited by poor oral bioavailability, which may stem from low aqueous solubility, extensive first-pass metabolism, or poor membrane permeability.[5] Ensuring adequate bioavailability is crucial for achieving consistent and effective therapeutic concentrations in vivo.
Q2: What are the initial steps to consider if poor bioavailability of this compound is suspected?
If you suspect poor oral bioavailability of this compound in your experiments, a systematic approach is recommended. First, confirm the physicochemical properties of your compound batch, including its solubility in relevant physiological buffers (e.g., simulated gastric and intestinal fluids). Next, evaluate its permeability, for example, using an in vitro Caco-2 cell monolayer assay. Understanding the root cause—whether it's a solubility or permeability issue—will guide your formulation strategy.
Q3: What are the common formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to improve the bioavailability of poorly water-soluble drugs.[5][6][7][8] These can be broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanocrystal formation increase the surface area of the drug, leading to a higher dissolution rate.[7][9]
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.[8][9]
-
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[7] This can enhance the solubilization and absorption of lipophilic drugs.
-
-
Enabling Technologies:
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drug molecules, increasing their apparent solubility.[7]
-
The choice of strategy will depend on the specific properties of this compound and the desired formulation characteristics.
Troubleshooting Guide
Issue 1: Low and Variable Oral Absorption of this compound
Possible Cause: Poor aqueous solubility of this compound leading to dissolution rate-limited absorption.
Troubleshooting Steps:
-
Characterize Solubility: Determine the equilibrium solubility of this compound in biorelevant media (e.g., FaSSIF, FeSSIF). This will provide a baseline for improvement.
-
Particle Size Reduction:
-
Micronization: Employ techniques like air-jet milling to reduce the particle size to the micron range.
-
Nanonization: For further enhancement, consider wet-bead milling or high-pressure homogenization to create a nanosuspension.
-
-
Formulate as a Solid Dispersion:
-
Select a suitable hydrophilic carrier (e.g., PVP, HPMC, Soluplus®).
-
Prepare the solid dispersion using methods like solvent evaporation or hot-melt extrusion.
-
Characterize the solid state to confirm the amorphous nature of this compound.
-
-
Develop a Lipid-Based Formulation:
-
Screen various oils, surfactants, and co-solvents for their ability to solubilize this compound.
-
Construct ternary phase diagrams to identify self-emulsifying regions.
-
Prepare and characterize the SEDDS formulation for globule size, emulsification time, and in vitro drug release.
-
| Formulation Strategy | Key Parameters to Monitor | Expected Outcome |
| Micronization | Particle size distribution, Dissolution rate | Increased dissolution velocity |
| Solid Dispersion | Physical state (amorphous vs. crystalline), In vitro drug release | Supersaturation and enhanced dissolution |
| SEDDS | Emulsion droplet size, Drug loading, In vitro dispersion | Improved drug solubilization in the GI tract |
Issue 2: High First-Pass Metabolism Suspected
Possible Cause: this compound may be extensively metabolized in the liver or intestinal wall, reducing the amount of active drug reaching systemic circulation.
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Incubate this compound with liver microsomes or hepatocytes to identify the major metabolizing enzymes.
-
Co-administration with Inhibitors: In preclinical models, co-administer this compound with known inhibitors of the identified metabolic pathways (e.g., cytochrome P450 inhibitors) to assess the impact on bioavailability.
-
Prodrug Approach: Design and synthesize a prodrug of this compound that masks the metabolic site. The prodrug should be designed to be cleaved in vivo to release the active parent drug.
-
Lipid-Based Formulations: Certain lipid formulations can promote lymphatic transport, thereby bypassing the portal circulation and reducing first-pass metabolism.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer (e.g., polyvinylpyrrolidone K30), and a suitable solvent (e.g., methanol, ethanol).
-
Procedure:
-
Dissolve this compound and the hydrophilic polymer in the solvent in a 1:4 drug-to-polymer ratio.
-
Ensure complete dissolution with the aid of sonication or gentle heating if necessary.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40-50°C.
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound.
-
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by a change to simulated intestinal fluid (pH 6.8).
-
Procedure:
-
Maintain the dissolution medium at 37 ± 0.5°C.
-
Set the paddle speed to 50 rpm.
-
Add the this compound formulation (equivalent to a specific dose) to the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the percentage of drug dissolved against time to generate dissolution profiles.
-
Visualizations
Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.
Caption: Troubleshooting workflow for improving the bioavailability of this compound.
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. invivochem.net [invivochem.net]
- 4. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: YM-53601 Cytotoxicity Assessment in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing YM-53601 in primary cell cultures. The information is designed to address specific issues that may be encountered during the assessment of its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase 1, FDFT1).[1] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene. By inhibiting this enzyme, this compound effectively blocks the downstream production of cholesterol.
Q2: Is this compound expected to be cytotoxic to primary cells?
The direct cytotoxicity of this compound in primary cells has not been extensively documented in publicly available literature. However, its mechanism of action suggests potential for cytotoxicity under certain conditions. Inhibition of squalene synthase leads to the intracellular accumulation of its substrate, farnesyl pyrophosphate (FPP).[2] High concentrations of FPP have been shown to act as a "danger signal," inducing acute cell death in various primary cell types, including neurons, spleen cells, and thymocytes.[3][4][5][6]
Q3: What is the proposed mechanism for FPP-induced cytotoxicity?
Accumulated farnesyl pyrophosphate (FPP) can activate the transient receptor potential melastatin 2 (TRPM2) cation channel.[3][5] This activation leads to an influx of extracellular calcium (Ca2+), which can disrupt cellular homeostasis and trigger necrotic cell death pathways.[3]
Q4: Are there any reports on the cytotoxicity of other squalene synthase inhibitors in primary cells?
Yes, one study investigating the effects of the squalene synthase inhibitor T-91485 (an active metabolite of TAK-475) on human skeletal myocytes found it to have significantly less myotoxicity compared to statins (HMG-CoA reductase inhibitors). Another study on bisphosphonate inhibitors of squalene synthase showed they protected primary dermal fibroblasts from a bacterial toxin rather than causing direct cytotoxicity. These findings suggest that the cytotoxic effects of squalene synthase inhibitors may be cell-type specific and context-dependent.
Q5: What concentrations of this compound should I consider for my experiments?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of unexpected cell death at low concentrations of this compound. | The primary cell type being used is particularly sensitive to the accumulation of farnesyl pyrophosphate (FPP). | - Perform a time-course experiment to determine the onset of cytotoxicity.- Lower the concentration range of this compound and shorten the exposure time.- Measure intracellular FPP levels if possible to correlate with cell death.- Consider using a primary cell type known to be less sensitive to disruptions in the cholesterol biosynthesis pathway. |
| Inconsistent cytotoxicity results between experiments. | - Variability in primary cell isolation and culture.- Passage number of primary cells affecting their metabolic state.- Inconsistent seeding density. | - Standardize the primary cell isolation protocol.- Use cells within a narrow passage range.- Ensure a consistent and even cell seeding density across all wells. |
| No observed cytotoxicity even at high concentrations of this compound. | - The primary cell type may have a low rate of cholesterol biosynthesis.- The cells may have efficient mechanisms to efflux or metabolize FPP.- The chosen cytotoxicity assay may not be sensitive enough. | - Confirm the expression and activity of squalene synthase in your primary cells.- Try a more sensitive cytotoxicity assay (e.g., a real-time cytotoxicity assay).- Extend the duration of exposure to this compound.- Use a positive control known to induce cytotoxicity in your cell type to validate the assay. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | - this compound may be causing metabolic inhibition without immediate loss of membrane integrity.- The compound might interfere with the assay chemistry. | - Use multiple cytotoxicity assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity, and apoptosis).- Run a control to check for any direct interaction between this compound and the assay reagents (e.g., MTT reduction in a cell-free system). |
Quantitative Data Summary
As direct and comparative quantitative data for this compound cytotoxicity in various primary cells is limited in the literature, the following table presents data on the cytotoxic effects of farnesyl pyrophosphate (FPP), the metabolite that accumulates upon this compound treatment. This can serve as a guide for expected sensitivities.
| Compound | Cell Type | Assay | Endpoint | Effective Concentration | Reference |
| Farnesyl Pyrophosphate (FPP) | Primary spleen cells | Propidium Iodide (PI) Staining | Cell Death | Significant increase at 12 µg/mL | [3][4] |
| Farnesyl Pyrophosphate (FPP) | Primary thymocytes | Propidium Iodide (PI) Staining | Cell Death | Significant increase at 12 µg/mL | [3][4] |
| Farnesyl Pyrophosphate (FPP) | Primary neurons | Propidium Iodide (PI) Staining | Cell Death | Significant cell death observed | [6] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity
This assay measures the metabolic activity of cells, which is often correlated with cell viability.
Materials:
-
Primary cells in culture
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Neutral Red Uptake (NRU) Assay for Lysosomal Integrity
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.
Materials:
-
Primary cells in culture
-
Complete culture medium
-
This compound stock solution
-
Neutral red solution (e.g., 40 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate and culture for 24 hours.
-
Treat the cells with serial dilutions of this compound for the desired duration.
-
Remove the treatment medium and incubate the cells with the neutral red solution for 2-3 hours.
-
Wash the cells with PBS to remove excess dye.
-
Add the destain solution to each well to extract the neutral red from the lysosomes.
-
Measure the absorbance at a wavelength of approximately 540 nm.
-
Express the results as a percentage of the neutral red uptake in control cells.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Materials:
-
Primary cells in culture
-
Complete culture medium
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Plate primary cells in a 96-well plate and allow them to attach overnight.
-
Expose the cells to various concentrations of this compound for the intended time period.
-
After incubation, carefully collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.
-
Incubate the reaction mixture at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength (usually around 490 nm).
-
Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Visualizations
Caption: Signaling pathway of potential this compound induced cytotoxicity.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. TRPM2 Silencing Causes G2/M Arrest and Apoptosis in Lung Cancer Cells Via Increasing Intracellular ROS and RNS Levels and Activating the JNK Pathway | Cell Physiol Biochem [cellphysiolbiochem.com]
- 2. Farnesyl pyrophosphate is a new danger signal inducing acute cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesyl pyrophosphate is a new danger signal inducing acute cell death | PLOS Biology [journals.plos.org]
- 4. Farnesyl pyrophosphate is a new danger signal inducing acute cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Farnesyl pyrophosphate is a new danger signal inducing acute cell death | Semantic Scholar [semanticscholar.org]
YM-53601 Interference with Fluorescence-Based Assays: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using YM-53601 in fluorescence-based assays. The following information addresses potential interference from this compound and offers troubleshooting strategies to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By inhibiting this enzyme, this compound effectively blocks the cholesterol biosynthesis pathway.
Q2: Does this compound exhibit intrinsic fluorescence?
Q3: How can this compound interfere with my fluorescence-based assay?
A3: this compound can potentially interfere with fluorescence-based assays in two primary ways:
-
Autofluorescence: If this compound is fluorescent, its emission signal can overlap with that of the fluorescent probe used in your assay, leading to artificially high readings and false positives.
-
Signal Quenching: this compound might absorb the excitation light intended for your fluorophore or the emitted light from the fluorophore, leading to a decrease in the detected signal and potentially causing false negatives.
Q4: I am using a squalene synthase activity assay that measures NADPH fluorescence. Can this compound interfere with this?
A4: Yes, there is a strong potential for interference. Squalene synthase assays often monitor the consumption of NADPH by measuring the decrease in its natural fluorescence. If this compound is indeed fluorescent in the same spectral region as NADPH, it could mask the decrease in NADPH fluorescence, leading to an inaccurate measurement of enzyme activity.
Troubleshooting Guide
If you suspect that this compound is interfering with your fluorescence-based assay, follow these troubleshooting steps.
Issue 1: Unexpectedly high fluorescence signal in the presence of this compound.
-
Possible Cause: Autofluorescence of this compound.
-
Troubleshooting Steps:
-
Characterize the Spectral Properties of this compound: Perform a fluorescence scan of this compound alone in your assay buffer to determine its excitation and emission spectra.
-
Run a "Compound Only" Control: Include a control group in your experiment that contains only this compound at the same concentration used in your assay. Subtract the fluorescence signal from this control from your experimental wells.
-
Switch to a Red-Shifted Fluorophore: If the autofluorescence of this compound significantly overlaps with your current probe, consider using a fluorophore that excites and emits at longer wavelengths (in the red or far-red region of the spectrum), where interference from small molecules is less common.
-
Issue 2: Lower than expected fluorescence signal in the presence of this compound.
-
Possible Cause: Fluorescence quenching by this compound.
-
Troubleshooting Steps:
-
Perform a Quenching Control Experiment: Prepare a sample containing your fluorescent probe at a known concentration and measure its fluorescence. Then, add this compound and measure the fluorescence again. A significant decrease in signal indicates quenching.
-
Optimize Compound Concentration: Use the lowest effective concentration of this compound to minimize quenching effects while still achieving the desired biological activity.
-
Consider a Different Assay Format: If quenching is severe and cannot be mitigated, explore alternative, non-fluorescence-based assay formats, such as absorbance or luminescence-based assays.
-
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound against Squalene Synthase from Various Species
| Species | Cell/Tissue Source | IC50 (nM) |
| Human | HepG2 cells | 79[1] |
| Rat | Hepatic microsomes | 90[1] |
| Hamster | Hepatic microsomes | 170[1] |
| Guinea-pig | Hepatic microsomes | 46[1] |
| Rhesus monkey | Hepatic microsomes | 45[1] |
Experimental Protocols
Protocol 1: Determining the Excitation and Emission Spectra of this compound
Objective: To characterize the intrinsic fluorescence of this compound.
Materials:
-
This compound
-
Assay buffer (the same buffer used in your experiment)
-
Spectrofluorometer
-
Quartz cuvettes or appropriate microplates
Methodology:
-
Prepare a solution of this compound in the assay buffer at the highest concentration you plan to use in your experiment.
-
Excitation Spectrum: a. Set the emission wavelength to a value approximately 20-30 nm higher than the expected excitation maximum (based on the carbazole structure, a starting point around 400 nm is reasonable). b. Scan a range of excitation wavelengths (e.g., 250-380 nm) and record the fluorescence intensity. The wavelength with the highest intensity is the excitation maximum (λex).
-
Emission Spectrum: a. Set the excitation wavelength to the determined λex. b. Scan a range of emission wavelengths (e.g., λex + 20 nm to 600 nm) and record the fluorescence intensity. The wavelength with the highest intensity is the emission maximum (λem).
Protocol 2: Mitigating Autofluorescence Interference
Objective: To obtain accurate assay results in the presence of this compound's autofluorescence.
Methodology:
-
Background Subtraction: a. Prepare three sets of wells:
- Experimental wells: Containing your complete assay components and this compound.
- Compound control wells: Containing the assay buffer and this compound at the same concentration as the experimental wells.
- Blank wells: Containing only the assay buffer. b. Measure the fluorescence in all wells. c. Calculate the corrected fluorescence by subtracting the average fluorescence of the compound control wells from the fluorescence of the experimental wells.
-
Use of a Red-Shifted Fluorophore: a. Based on the spectral data obtained in Protocol 1, select a fluorescent probe with excitation and emission maxima that do not overlap with those of this compound. Probes that excite above 500 nm and emit above 600 nm are often good choices. b. Validate the new probe in your assay system before proceeding with experiments including this compound.
Visualizations
Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action of this compound on squalene synthase.
Caption: Troubleshooting workflow for addressing potential fluorescence assay interference by this compound.
References
Overcoming poor YM-53601 efficacy in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using YM-53601 in animal models. Our aim is to help you overcome challenges and ensure the successful execution of your experiments.
Troubleshooting Guide
This guide addresses common issues that may lead to poor or unexpected efficacy of this compound in your in vivo studies.
Issue 1: Suboptimal or No Reduction in Plasma Cholesterol or Triglycerides
If you are not observing the expected lipid-lowering effects of this compound, consider the following potential causes and solutions.
-
Potential Cause 1: Improper Formulation this compound is typically administered orally as a suspension. An improper suspension can lead to inaccurate dosing and reduced bioavailability.
-
Potential Cause 2: Inadequate Dosage The effective dose of this compound can vary significantly between different animal models.
-
Solution: Consult the provided dosage tables and literature to ensure you are using an appropriate dose for your specific animal model. An ED50 of 32 mg/kg has been reported for cholesterol biosynthesis inhibition in rats[2][3]. In hamsters, daily doses of 50 mg/kg have been shown to significantly reduce plasma non-HDL cholesterol and triglycerides[3][4]. For rhesus monkeys, a dose of 50 mg/kg twice daily has been reported to be effective[4][5].
-
-
Potential Cause 3: Incorrect Route of Administration The vast majority of preclinical studies with this compound have utilized oral administration.
-
Solution: Confirm that you are using the oral route for administration. If you must use a different route, extensive validation and pharmacokinetic studies will be necessary to determine the appropriate dosage and formulation.
-
-
Potential Cause 4: Animal Model Selection The lipid metabolism and response to inhibitors can differ between species.
-
Solution: this compound has demonstrated efficacy in rats, hamsters, guinea-pigs, and rhesus monkeys[4][5]. Hamsters are often used in hyperlipidemia studies due to their plasma lipoprotein profile resembling that of humans[2]. If you are using a different model, its suitability for studying lipid metabolism and the effects of squalene synthase inhibitors should be carefully considered.
-
-
Potential Cause 5: Insufficient Treatment Duration The lipid-lowering effects of this compound may not be immediate and can depend on the duration of treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of squalene synthase[3][4]. This enzyme catalyzes the first committed step in cholesterol biosynthesis. By inhibiting squalene synthase, this compound blocks the production of cholesterol. Additionally, it has been shown to enhance the clearance of low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) from the plasma[1].
Q2: How should I prepare this compound for oral administration in animal models?
A2: this compound is typically prepared as a suspension in 0.5% methylcellulose for oral gavage[1][2]. It is essential to ensure the suspension is uniform before each administration to guarantee accurate dosing.
Q3: What are the recommended dosages of this compound for different animal models?
A3: The effective dosage of this compound can vary. Please refer to the summary tables below for dosages reported in the literature.
Q4: In which animal models has this compound been shown to be effective?
A4: this compound has demonstrated efficacy in lowering plasma cholesterol and triglycerides in several animal species, including rats, hamsters, guinea-pigs, and rhesus monkeys[4][5].
Q5: How quickly can I expect to see an effect after administering this compound?
A5: A significant decrease in plasma triglycerides has been observed as early as 1 hour after a single oral administration in hamsters[1][6]. However, for stable and maximal effects on cholesterol and triglyceride levels, repeated daily administration over several days is common in preclinical studies[4].
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound Squalene Synthase Inhibition
| Species/Cell Line | IC50 (nM) |
| Human (HepG2 cells) | 79 |
| Rat (hepatic microsomes) | 90 |
| Hamster (hepatic microsomes) | 170 |
| Guinea-pig (hepatic microsomes) | 46 |
| Rhesus monkey (hepatic microsomes) | 45 |
Data sourced from MedChemExpress and other publications.[3]
Table 2: In Vivo Efficacy of this compound in Different Animal Models
| Animal Model | Diet | Dosage | Duration | Key Findings | Reference |
| Rat | High-fat | 12.5, 25, 50 mg/kg/day | 7 days | Dose-dependent reduction in plasma non-HDL cholesterol. | [5] |
| Guinea-pig | Normal | 100 mg/kg/day | 14 days | 47% reduction in plasma non-HDL cholesterol. | [4][5] |
| Hamster | Normal | 50 mg/kg/day | 5 days | 81% decrease in plasma triglycerides. | [4] |
| Hamster | High-fat | 100 mg/kg/day | 7 days | 73% reduction in plasma triglycerides. | [4] |
| Rhesus Monkey | Normal | 50 mg/kg, twice daily | 21 days | 37% decrease in plasma non-HDL cholesterol. | [4][5] |
Experimental Protocols
Protocol 1: Evaluation of In Vivo Cholesterol Biosynthesis Inhibition in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimatization: House rats under a reverse light-dark cycle (lights off during the day) for one week to increase hepatic cholesterol biosynthesis during the daytime.
-
Formulation: Suspend this compound in 0.5% methylcellulose.
-
Administration: Administer a single oral dose of this compound (e.g., 6.25, 12.5, 25, or 50 mg/kg).
-
Tracer Injection: One hour after drug administration, inject [¹⁴C]-acetate (40.5 µCi per animal) intraperitoneally.
-
Sample Collection: Two hours after drug treatment, anesthetize the rats and collect blood samples.
-
Analysis: Saponify plasma samples and extract with petroleum ether. Measure the amount of [¹⁴C]-cholesterol using scintillation counting following separation by thin-layer chromatography. This protocol is adapted from Ugawa et al., 2000.[2]
Visualizations
Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action of this compound on squalene synthase.
Caption: A generalized experimental workflow for an in vivo efficacy study of this compound.
References
- 1. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy, effectiveness and real life goal attainment of statins in managing cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-53601 stability at different pH levels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of YM-53601 at different pH levels.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH for dissolving and storing this compound for in vitro experiments?
For in vitro assays, this compound can be dissolved in a mixture of DMSO and PBS at a pH of 7.2.[1] It is recommended to prepare fresh solutions for experiments. For short-term storage, keeping the solution at 4°C is advisable. For long-term storage, stock solutions in DMSO can be stored at -20°C for one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
Q2: How does pH affect the stability of this compound in aqueous solutions?
While specific public data on the comprehensive pH stability profile of this compound is limited, stability is a critical factor for aqueous solutions. Generally, compounds with ester or amide functionalities can be susceptible to hydrolysis at acidic or alkaline pH. Although this compound's structure does not contain highly labile groups, extreme pH values should be avoided to minimize the risk of degradation. It is best practice to maintain the pH of aqueous solutions containing this compound close to physiological pH (around 7.2-7.4) for optimal stability during experiments.
Q3: Are there any visible signs of this compound degradation in solution?
Degradation of this compound in solution may not always be visually apparent. However, you should always inspect your solutions for any signs of precipitation, color change, or turbidity before use. If any of these are observed, the solution should be discarded. For quantitative assessment of stability, analytical methods such as HPLC are required.
Q4: Can I adjust the pH of a this compound solution?
If pH adjustment is necessary for your experimental setup, it should be done cautiously using dilute acids or bases. It is recommended to perform a small-scale pilot experiment to ensure that the pH adjustment does not cause precipitation of the compound. Always re-verify the final pH of the solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound exceeds its solubility at the final pH and solvent composition. | - Increase the proportion of organic co-solvent (e.g., DMSO). - Warm the solution gently (e.g., to 37°C) and sonicate.[3] - Decrease the final concentration of this compound. |
| Loss of activity in a time-course experiment | Potential degradation of this compound in the experimental medium over time. | - Prepare fresh solutions of this compound for each experiment. - If the experiment requires long incubation times, assess the stability of this compound under the specific experimental conditions (temperature, pH, medium components) by analyzing aliquots at different time points using a validated analytical method. |
| Inconsistent experimental results | Variability in the preparation of this compound solutions, including final pH. | - Standardize the protocol for solution preparation, including the source and purity of reagents. - Measure and record the pH of the final solution for each experiment. |
Experimental Protocols
Protocol for Assessing this compound Stability at Different pH Levels
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound across a range of pH values, based on established guidelines for stability testing.[4][5]
1. Materials:
- This compound
- HPLC-grade water, acetonitrile, and methanol
- Buffers of various pH values (e.g., 0.1 M HCl for acidic pH, phosphate buffers for neutral pH range, and 0.1 M NaOH for alkaline pH)
- Validated HPLC method for the quantification of this compound and its potential degradants.
2. Procedure:
- Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or methanol).
- Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).
- Dilute the this compound stock solution with each buffer to a final known concentration. Ensure the final concentration of the organic solvent is low to minimize its effect on the solution's pH.
- Incubate the solutions at a controlled temperature (e.g., 40°C or 50°C) to accelerate degradation.
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
- Immediately neutralize the pH of the aliquots from acidic and basic conditions to prevent further degradation during analysis.
- Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
- Calculate the percentage of this compound remaining at each time point for each pH condition.
3. Data Analysis:
- Plot the percentage of this compound remaining versus time for each pH.
- Determine the degradation rate constant (k) for each pH from the slope of the line (for first-order degradation).
- Plot the log(k) versus pH to create a pH-rate profile.
Hypothetical Stability Data of this compound at 40°C
The following table presents hypothetical data for illustrative purposes to demonstrate how to summarize quantitative stability data.
| pH | Incubation Time (hours) | % this compound Remaining (Hypothetical) |
| 2 | 0 | 100 |
| 24 | 85 | |
| 48 | 70 | |
| 4 | 0 | 100 |
| 24 | 95 | |
| 48 | 90 | |
| 7 | 0 | 100 |
| 24 | 99 | |
| 48 | 98 | |
| 9 | 0 | 100 |
| 24 | 92 | |
| 48 | 85 | |
| 12 | 0 | 100 |
| 24 | 75 | |
| 48 | 55 |
Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis Pathway and this compound Inhibition
This compound is an inhibitor of squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[2] This enzyme catalyzes the first committed step in cholesterol biosynthesis, the conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene.[6] By inhibiting this step, this compound effectively reduces the production of cholesterol.
References
YM-53601 batch-to-batch variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YM-53601. The information provided here is intended to help address potential issues, including batch-to-batch variability, that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1).[1][2] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, which involves the condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3][4] By inhibiting this enzyme, this compound effectively blocks the downstream production of cholesterol.[4] This mechanism has been shown to reduce plasma cholesterol and triglyceride levels in various animal models.[1][5]
Q2: I'm observing inconsistent IC50 values for this compound between experiments. What could be the cause?
Inconsistent IC50 values can stem from several factors, with batch-to-batch variability being a primary suspect. Other potential causes include:
-
Compound Stability and Storage: Improper storage of this compound can lead to degradation. It is recommended to store stock solutions at -80°C for up to 6 months or -20°C for 1 month.[1]
-
Solubility Issues: Poor solubility of the compound in your assay buffer can lead to an inaccurate effective concentration.
-
Assay Conditions: Variations in enzyme concentration, substrate concentration, incubation time, or buffer pH can significantly impact the calculated IC50.
-
Pipetting Errors: Inaccurate dilutions or dispensing of reagents can introduce variability.
Q3: How can I qualify a new batch of this compound to ensure consistency with previous lots?
To ensure the consistency of a new batch, it is recommended to perform a side-by-side comparison with a previously validated lot. Key parameters to assess include:
-
Potency: Determine the IC50 value of the new batch against squalene synthase and compare it to the value obtained for the reference batch under identical experimental conditions.
-
Solubility: Visually inspect the solubility of the new batch in your chosen solvent at the desired concentration and compare it to the reference batch.
-
Purity: If available, analytical techniques such as HPLC or LC-MS can be used to compare the purity profiles of the two batches.
Q4: What are the known off-target effects of this compound?
While this compound is a specific inhibitor of squalene synthase, high concentrations may potentially affect other enzymes or cellular processes. For instance, by inhibiting the cholesterol biosynthesis pathway, it can lead to a reduction in mitochondrial cholesterol levels.[1][2] It is always advisable to include appropriate controls in your experiments to monitor for potential off-target effects.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent IC50 Values
If you are experiencing significant variations in the IC50 of this compound, follow these steps to identify the potential source of the issue.
Guide 2: Addressing Solubility Issues
This compound is a chemical compound and may exhibit limited solubility in aqueous buffers. If you observe precipitation or cloudiness, consider the following:
-
Solvent Selection: While DMSO is a common solvent for preparing stock solutions, the final concentration of DMSO in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
-
pH Adjustment: The pH of the assay buffer can influence the solubility of the compound. Ensure the buffer pH is stable and appropriate for your assay.
-
Use of Surfactants: In some cases, a low concentration of a non-ionic surfactant (e.g., Tween-20) can help improve solubility, but this should be validated to ensure it does not interfere with the assay.
-
Sonication/Vortexing: Gentle sonication or vortexing of the stock solution before dilution can help ensure it is fully dissolved.
Data Presentation
When qualifying a new batch of this compound, it is crucial to systematically record and compare your data. The following tables can be used as templates.
Table 1: Comparison of IC50 Values for Different Batches of this compound
| Parameter | Reference Batch | New Batch (Lot #) | Acceptance Criteria |
| IC50 (nM) | [Insert Value] | [Insert Value] | Within 2-fold of Reference |
| Date of Experiment | [Insert Date] | [Insert Date] | N/A |
| Experimenter | [Insert Name] | [Insert Name] | N/A |
Table 2: Solubility Profile of this compound Batches
| Solvent | Concentration | Reference Batch | New Batch (Lot #) |
| DMSO | 10 mM | Clear Solution | Clear Solution |
| Assay Buffer | 100 µM | Clear Solution | Precipitate Observed |
| Assay Buffer + 0.01% Tween-20 | 100 µM | Clear Solution | Clear Solution |
Experimental Protocols
Protocol 1: Determination of this compound IC50 against Squalene Synthase
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against squalene synthase.
Materials:
-
Human liver microsomes (as a source of squalene synthase)
-
This compound (Reference and new batches)
-
[3H]-Farnesyl pyrophosphate ([3H]-FPP)
-
NADPH
-
Assay Buffer: 50 mM phosphate buffer, pH 7.4, containing 10 mM MgCl2
-
Stop Solution: 15% KOH in Ethanol
-
Petroleum Ether
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
In a glass tube, add 12 µg of human liver microsomes, 0.5 mM NADPH, and the desired concentration of this compound or vehicle (DMSO).
-
Equilibrate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 nM [3H]-FPP.
-
Incubate for a further 10 minutes at 37°C.
-
Stop the reaction by adding 1 ml of the stop solution.
-
Incubate at 65°C for 30 minutes to saponify the lipids.
-
Extract the squalene by adding 5 ml of petroleum ether and shaking for 10 minutes.
-
Transfer the upper organic phase to a new tube and measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway
This compound acts on the cholesterol biosynthesis pathway. The diagram below illustrates the key steps and the point of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. What are SQS inhibitors and how do they work? [synapse.patsnap.com]
- 5. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: YM-53601 and Pravastatin in Cholesterol Reduction
In the landscape of cholesterol-lowering therapeutics, the quest for novel mechanisms of action to complement or surpass existing treatments is perpetual. This guide provides a detailed comparison of YM-53601, a squalene synthase inhibitor, and pravastatin, a widely prescribed HMG-CoA reductase inhibitor (statin), based on available preclinical data. The focus is on their differential efficacy in modulating plasma cholesterol levels, their mechanisms of action, and the experimental frameworks used to evaluate them.
Executive Summary
Preclinical studies indicate that this compound demonstrates potent cholesterol-lowering effects, in some cases superior to pravastatin, particularly in non-human primate models. This compound acts on a later step in the cholesterol biosynthesis pathway than statins, which may contribute to its distinct lipid-modifying profile, including significant triglyceride reduction. While pravastatin has a well-established efficacy and safety profile in humans, the data on this compound is from animal studies.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative findings from preclinical studies comparing the cholesterol-lowering efficacy of this compound and pravastatin.
Table 1: Comparative Efficacy in Guinea Pigs on a Normal Diet
| Compound | Dosage | Treatment Duration | Change in Plasma non-HDL-C |
| This compound | 100 mg/kg/day | 14 days | ↓ 47% (P<0.001)[1] |
| Pravastatin | 100 mg/kg/day | 14 days | ↓ 33% (P<0.001)[1] |
Table 2: Comparative Efficacy in Rhesus Monkeys on a Normal Diet
| Compound | Dosage | Treatment Duration | Change in Plasma non-HDL-C |
| This compound | 50 mg/kg, twice daily | 21 days | ↓ 37% (P<0.01)[1] |
| Pravastatin | 25 mg/kg, twice daily | 28 days | No significant change[1] |
Mechanisms of Action
The distinct effects of this compound and pravastatin on plasma lipids stem from their different molecular targets within the cholesterol biosynthesis pathway.
Pravastatin: As a member of the statin class, pravastatin is a competitive inhibitor of HMG-CoA reductase.[2][3] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in cholesterol synthesis.[2][4] By blocking this step, pravastatin reduces the intracellular pool of cholesterol in the liver. This, in turn, upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL cholesterol from the circulation.[3]
This compound: this compound is an inhibitor of squalene synthase (also known as farnesyl-diphosphate farnesyltransferase).[1] This enzyme catalyzes the condensation of two molecules of farnesyl pyrophosphate to form squalene, the first committed step in sterol biosynthesis.[5] By inhibiting squalene synthase, this compound also reduces the synthesis of cholesterol. In addition to its cholesterol-lowering effects, this compound has been shown to enhance the clearance of VLDL and LDL from the plasma.[6]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the points of intervention for pravastatin and this compound in the cholesterol biosynthesis pathway.
Experimental Protocols
The primary comparative data is derived from a study by Ugawa et al. (2000). While the publication provides key parameters, a fully detailed protocol is not available. The following summarizes the reported methodologies.
Animal Models
-
Guinea Pigs: Male Hartley guinea pigs were used. This species is considered a good model for cholesterol metabolism research as, similar to humans, a large proportion of their plasma cholesterol is carried in LDL.
-
Rhesus Monkeys: Rhesus monkeys were chosen for their close physiological and metabolic similarity to humans, particularly in terms of lipid metabolism.
Drug Administration
-
This compound and Pravastatin: The compounds were administered orally. In the guinea pig study, they were given daily. In the rhesus monkey study, administration was twice daily.
Plasma Lipid Analysis
-
Measurement: Plasma non-HDL cholesterol was determined enzymatically. Non-HDL cholesterol is calculated as total cholesterol minus HDL cholesterol and is a measure of the cholesterol carried in atherogenic lipoproteins.
-
Sample Collection: Blood samples were collected at baseline and at specified intervals throughout the treatment period.
Statistical Analysis
-
Rhesus Monkey Study: The data from the rhesus monkey experiments were analyzed using a two-way repeated analysis of variance (ANOVA).[7] A p-value of less than 0.05 was considered statistically significant.
Conclusion
The available preclinical evidence suggests that this compound, a squalene synthase inhibitor, is a potent agent for lowering non-HDL cholesterol. In the animal models studied, its efficacy was comparable or superior to that of pravastatin. The distinct mechanism of action of this compound, targeting a later step in the cholesterol biosynthesis pathway, may offer a different spectrum of lipid-modifying effects, including a notable reduction in triglycerides. Further research, including clinical trials in humans, would be necessary to fully elucidate the therapeutic potential and safety profile of this compound as a cholesterol-lowering agent.
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 3. What are HMG-CoA reductase modulators and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
- 6. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental model of escape phenomenon in hamsters and the effectiveness of this compound in the model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: YM-53601 and Fenofibrate in Triglyceride Reduction
In the landscape of lipid-lowering agents, the quest for potent triglyceride-reducing therapies remains a significant focus for researchers and drug development professionals. This guide provides a detailed comparison of two such agents: YM-53601, a squalene synthase inhibitor, and fenofibrate, a well-established fibric acid derivative. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in key studies.
Executive Summary
This compound has demonstrated superior triglyceride-lowering effects compared to fenofibrate in preclinical studies.[1] While both compounds effectively reduce plasma triglycerides, their underlying mechanisms are distinct. This compound acts by inhibiting squalene synthase, a key enzyme in the cholesterol biosynthesis pathway, which also leads to a reduction in triglyceride synthesis and enhanced clearance of very-low-density lipoprotein (VLDL).[2][3] Fenofibrate, on the other hand, activates the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a central role in lipid metabolism.[4][5]
Quantitative Data Comparison
The following tables summarize the quantitative data on the efficacy of this compound and fenofibrate in reducing triglyceride levels from key preclinical studies.
Table 1: Comparative Efficacy in High-Fat Diet-Fed Hamsters
| Compound | Dosage | Treatment Duration | Plasma Triglyceride Reduction (%) |
| This compound | 100 mg/kg/day | 7 days | 73% |
| Fenofibrate | 100 mg/kg/day | 7 days | 53% |
Source: Ugawa et al., 2000.[1]
Table 2: Efficacy of this compound in Normal Diet-Fed Hamsters
| Compound | Dosage | Treatment Duration | Plasma Triglyceride Reduction (%) |
| This compound | 50 mg/kg/day | 5 days | 81% |
Source: Ugawa et al., 2000.[1]
Table 3: Efficacy of Fenofibrate in Various Preclinical Models
| Animal Model | Dosage | Treatment Duration | Plasma Triglyceride Reduction (%) |
| Hamsters | 10 mg/kg/day | 9 days | 7% |
| Hamsters | 100 mg/kg/day | 9 days | 31% |
Source: Guo et al., 2004.[6]
Mechanisms of Action and Signaling Pathways
This compound: Inhibition of Squalene Synthase
This compound's primary mechanism of action is the inhibition of squalene synthase, an enzyme that catalyzes the first committed step in cholesterol biosynthesis.[7] This inhibition has downstream effects on triglyceride metabolism, including:
-
Suppression of Lipogenic Biosynthesis: By reducing the flux through the cholesterol synthesis pathway, this compound also appears to inhibit the biosynthesis of triglycerides and free fatty acids.[8]
-
Enhanced VLDL Clearance: this compound has been shown to increase the clearance rate of VLDL from the plasma, contributing to lower triglyceride levels.[3]
Fenofibrate: PPARα Activation
Fenofibrate is a prodrug that is converted to its active metabolite, fenofibric acid. Fenofibric acid activates PPARα, a nuclear receptor that regulates the transcription of numerous genes involved in lipid metabolism.[5] This activation leads to:
-
Increased Lipolysis: PPARα activation upregulates the expression of lipoprotein lipase (LPL), an enzyme that hydrolyzes triglycerides in circulating lipoproteins.[9]
-
Reduced Apolipoprotein C-III (ApoC-III) Production: PPARα activation decreases the production of ApoC-III, an inhibitor of LPL. The dual effect of increased LPL and decreased ApoC-III significantly enhances the clearance of triglyceride-rich lipoproteins.[9]
-
Increased Fatty Acid Oxidation: PPARα activation promotes the uptake and beta-oxidation of fatty acids in the liver, reducing their availability for triglyceride synthesis.[9]
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
The Cholesterol Biosynthesis Pathway and the Role of Squalene Synthase
An Objective Comparison of YM-53601 and Other Squalene Synthase Inhibitors for Researchers and Drug Development Professionals
Squalene synthase (SQS), or farnesyl-diphosphate farnesyltransferase 1 (FDFT1), represents a critical enzymatic step in the cholesterol biosynthesis pathway. It catalyzes the first committed step toward sterol synthesis, making it a compelling target for therapeutic intervention in hypercholesterolemia and other metabolic diseases.[1][2][3] Unlike HMG-CoA reductase inhibitors (statins), which act earlier in the mevalonate pathway, SQS inhibitors are not expected to interfere with the synthesis of other essential non-sterol isoprenoids, potentially offering a better side-effect profile.[1][4][5] This guide provides a detailed comparison of this compound with other notable squalene synthase inhibitors, supported by experimental data, protocols, and pathway visualizations.
The synthesis of cholesterol is a multi-step process, with squalene synthase acting at a crucial branch point. The diagram below illustrates the pathway, highlighting the position of Squalene Synthase relative to HMG-CoA Reductase, the target of statins.
Comparative Analysis of Squalene Synthase Inhibitors
This section details the characteristics of this compound and compares it with other significant squalene synthase inhibitors like Lapaquistat (TAK-475) and the Zaragozic Acids.
This compound
This compound is a potent, orally active squalene synthase inhibitor that has demonstrated significant lipid-lowering effects in various animal models.[6][7] It effectively reduces both plasma cholesterol and triglyceride levels.[8][9]
-
Mechanism of Action : this compound inhibits the conversion of farnesyl diphosphate to squalene.[6] It has been shown to suppress lipogenic biosynthesis in the liver and reduce the secretion of cholesterol and triglycerides.[8] Additionally, it enhances the clearance rate of LDL and VLDL from the plasma.[10]
-
Preclinical Efficacy : In preclinical studies, this compound has shown superior performance in lowering non-HDL cholesterol levels in rhesus monkeys compared to pravastatin.[7][9] It also exhibited a more potent triglyceride-lowering effect than the fibrate fenofibrate in hamsters.[7][9]
-
Other Potential Applications : Research suggests this compound can reduce mitochondrial cholesterol levels in cancer cells and potentiate the effects of chemotherapy agents, indicating potential applications in oncology.[6][11]
Lapaquistat (TAK-475)
Lapaquistat was one of the most clinically advanced squalene synthase inhibitors, reaching Phase III trials before its development was halted.[12][13][14]
-
Clinical Efficacy : In clinical trials, lapaquistat (100 mg daily) demonstrated a significant reduction in LDL-cholesterol, both as a monotherapy (21.6% decrease) and in combination with statins (18.0% decrease).[13] It also reduced other cardiovascular risk markers like C-reactive protein.[13][15]
-
Safety Profile and Discontinuation : Development of lapaquistat was terminated due to concerns about potential liver damage.[14][16] An increase in alanine aminotransferase (ALT) levels (≥3 times the upper limit of normal) was observed in a small percentage of patients, with two patients meeting the criteria for Hy's Law, indicating a risk of severe drug-induced liver injury.[13]
Zaragozic Acids (and Squalestatins)
The zaragozic acids are a family of natural products isolated from fungi and are among the most potent inhibitors of squalene synthase discovered.[17][18][19] Squalestatin 1 is a closely related compound from the same family.[1][20]
-
Potency : These compounds are exceptionally potent competitive inhibitors of squalene synthase, with Ki values in the picomolar range.[18]
-
Mechanism : They effectively block cholesterol synthesis in cell cultures and in vivo.[1][18]
-
Other Activities : Besides their cholesterol-lowering potential, zaragozic acids also exhibit potent antifungal activity by inhibiting ergosterol synthesis.[17] Some members of this family also inhibit Ras farnesyl-protein transferase, an enzyme implicated in cancer.[21]
Quantitative Data Summary
The following tables provide a quantitative comparison of the different squalene synthase inhibitors.
Table 1: In Vitro Potency of Squalene Synthase Inhibitors
| Inhibitor | Source/Class | Target Species | IC50 / Ki | Citation(s) |
| This compound | Quinuclidine derivative | Human (HepG2) | 79 nM (IC50) | [6] |
| Rat | 90 nM (IC50) | [6] | ||
| Hamster | 170 nM (IC50) | [6] | ||
| Rhesus Monkey | 45 nM (IC50) | [6] | ||
| Zaragozic Acid A | Fungal Metabolite | Rat Liver | 78 pM (Ki) | [18] |
| Zaragozic Acid B | Fungal Metabolite | Rat Liver | 29 pM (Ki) | [18] |
| Zaragozic Acid C | Fungal Metabolite | Rat Liver | 45 pM (Ki) | [18] |
| Squalestatin 1 | Fungal Metabolite | Rat Liver | 12 ± 5 nM (IC50) | [1] |
Table 2: In Vivo Efficacy of Squalene Synthase Inhibitors in Animal Models
| Inhibitor | Animal Model | Dose | Effect | Citation(s) |
| This compound | Rats | 32 mg/kg (single p.o.) | ED50 for cholesterol biosynthesis inhibition | [6][7] |
| Hamsters (Normal Diet) | 50 mg/kg/day for 5 days | 81% decrease in plasma triglycerides | [7][9] | |
| Hamsters (High-Fat Diet) | 100 mg/kg/day for 7 days | 73% decrease in plasma triglycerides | [7][9] | |
| Rhesus Monkeys | 50 mg/kg, twice daily for 21 days | 37% decrease in non-HDL cholesterol | [7] | |
| Zaragozic Acid A | Mice | 200 µg/kg | 50% inhibition of hepatic cholesterol synthesis | [1][18] |
Table 3: Clinical Efficacy of Lapaquistat (TAK-475)
| Treatment | LDL-Cholesterol Change | Key Adverse Events | Citation(s) |
| Lapaquistat 100 mg (Monotherapy) | -21.6% | Increased Alanine Aminotransferase (ALT) ≥3x ULN in 2.0% of patients | [13] |
| Lapaquistat 100 mg + Statin | -18.0% | Two cases met Hy's Law criteria for potential severe liver injury | [13] |
| Placebo | -1.8% | Increased ALT ≥3x ULN in 0.3% of patients | [13] |
Experimental Protocols and Workflows
Detailed and reproducible methodologies are crucial for evaluating and comparing enzyme inhibitors. Below are representative protocols for key experiments.
Experimental Protocol 1: In Vitro Squalene Synthase Inhibition Assay
This protocol describes a method to determine the IC50 value of a test compound against squalene synthase.
Objective : To measure the concentration of an inhibitor required to reduce the activity of squalene synthase by 50%.
Materials :
-
Hepatic microsomes (e.g., from rat liver or human HepG2 cells) as the enzyme source.
-
[¹⁴C]-Farnesyl diphosphate ([¹⁴C]-FPP) as the substrate.
-
NADPH regenerating system (Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing MgCl₂ and KCl).
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation cocktail and vials.
-
Organic solvent for extraction (e.g., hexane).
Methodology :
-
Enzyme Preparation : Prepare hepatic microsomes from the desired species according to standard cell fractionation procedures. Determine the total protein concentration using a method like the Bradford assay.
-
Reaction Mixture : In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, NADPH regenerating system, and a specific concentration of the test inhibitor (or vehicle control).
-
Enzyme Incubation : Add the microsomal enzyme preparation to the reaction mixture and pre-incubate for 10-15 minutes at 37°C.
-
Initiate Reaction : Start the enzymatic reaction by adding the radiolabeled substrate, [¹⁴C]-FPP.
-
Reaction Termination : After a set incubation period (e.g., 30 minutes) at 37°C, stop the reaction by adding a strong base (e.g., KOH in ethanol).
-
Saponification : Heat the mixture (e.g., at 70°C for 30 minutes) to saponify lipids.
-
Extraction : Extract the non-saponifiable lipids, including the newly synthesized [¹⁴C]-squalene, using an organic solvent like hexane.
-
Quantification : Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Protocol 2: In Vivo Assessment of Lipid-Lowering Effects in Hamsters
This protocol outlines a typical study to evaluate the efficacy of a squalene synthase inhibitor in a relevant animal model.
Objective : To determine the effect of daily oral administration of a test compound on plasma cholesterol and triglyceride levels in hamsters.
Animals : Male Golden Syrian hamsters, maintained on a standard or high-fat diet.
Materials :
-
Test inhibitor (e.g., this compound).
-
Vehicle control (e.g., 0.5% methylcellulose solution).
-
Oral gavage needles.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Centrifuge.
-
Clinical chemistry analyzer for measuring plasma lipids.
Methodology :
-
Acclimatization : Acclimate animals to the housing conditions for at least one week.
-
Grouping : Randomly assign animals to different treatment groups (e.g., Vehicle control, this compound at 10, 30, 50 mg/kg).
-
Baseline Sampling : Collect a baseline blood sample from each animal after an overnight fast.
-
Dosing : Administer the test compound or vehicle orally (p.o.) via gavage once daily for a specified period (e.g., 5-7 days).
-
Final Blood Collection : At the end of the treatment period, collect a final blood sample after an overnight fast.
-
Plasma Separation : Centrifuge the blood samples to separate the plasma.
-
Lipid Analysis : Analyze the plasma samples for total cholesterol, HDL-cholesterol, and triglycerides using a clinical chemistry analyzer. Calculate non-HDL cholesterol (Total Cholesterol - HDL Cholesterol).
-
Data Analysis : Calculate the percentage change in lipid parameters from baseline for each group. Compare the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Conclusion
Squalene synthase inhibitors present a rational and targeted approach to lowering cholesterol. This compound demonstrates robust preclinical efficacy, not only in reducing cholesterol but also in significantly lowering triglycerides, a feature where it appears superior to some established agents in animal models.[7][9] The zaragozic acids stand out for their extraordinary potency, though their development has been focused more on their antifungal properties.[17] The clinical journey of Lapaquistat (TAK-475) serves as a critical case study, highlighting that despite promising efficacy, potential for liver toxicity remains a significant hurdle for this class of drugs, necessitating careful safety and toxicology screening in future drug development efforts.[13] For researchers, this compound and other SQS inhibitors remain valuable tools for investigating the roles of cholesterol in various cellular processes beyond cardiovascular disease, including cancer and infectious diseases.[22]
References
- 1. researchgate.net [researchgate.net]
- 2. Squalene synthase inhibitors: An update on the search for new antihyperlipidemic and antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Squalene synthase inhibition: a novel target for the management of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lapaquistat acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lapaquistat - Wikipedia [en.wikipedia.org]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Pharmacologic inhibition of squalene synthase and other downstream enzymes of the cholesterol synthesis pathway: a new therapeutic approach to treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. researchgate.net [researchgate.net]
- 21. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New applications of squalene synthase inhibitors: Membrane cholesterol as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-53601 Outperforms Pravastatin in Lowering Non-HDL Cholesterol in Rhesus Monkeys
For Immediate Release
[City, State] – [Date] – A preclinical study in rhesus monkeys has demonstrated that YM-53601, a novel squalene synthase inhibitor, is significantly more effective at reducing non-high-density lipoprotein cholesterol (non-HDL-C) compared to the widely prescribed statin, pravastatin. The research, aimed at evaluating the lipid-lowering efficacy of this compound, provides compelling evidence for its potential as a potent cholesterol-lowering agent.
In a head-to-head comparison, this compound administered at a dose of 50 mg/kg twice daily for three weeks resulted in a substantial 37% reduction in plasma non-HDL-C levels in rhesus monkeys.[1][2] In contrast, pravastatin, at a dose of 25 mg/kg twice daily for four weeks, led to a more modest 13% reduction in non-HDL-C.[1] Notably, treatment with this compound did not have a significant impact on high-density lipoprotein cholesterol (HDL-C) levels.[1]
These findings highlight the superior efficacy of this compound in this primate model, which is highly relevant for predicting clinical outcomes in humans due to the similarities in lipid metabolism.[1]
Comparative Efficacy Data
| Compound | Dose | Treatment Duration | Key Efficacy Endpoint | % Reduction in Non-HDL-C | Effect on HDL-C |
| This compound | 50 mg/kg (twice daily) | 3 weeks | Plasma Non-HDL-C | 37% | No significant effect |
| Pravastatin | 25 mg/kg (twice daily) | 4 weeks | Plasma Non-HDL-C | 13% | Not specified in comparative context |
Experimental Protocols
The comparative study was conducted in adult male rhesus monkeys. The key aspects of the experimental methodology are outlined below.
Animal Model and Housing
Adult male rhesus monkeys, weighing approximately 4 kg, were used for the study.[1] The animals were individually housed in cages and maintained on a commercial primate chow diet, supplemented with bananas.[1]
Drug Administration
Both this compound and pravastatin were administered twice daily by being mixed into the diet.[1] For the this compound dose-response arm of the study, monkeys were treated for three weeks.[1] In the direct comparison experiment, this compound was administered for up to three weeks, and pravastatin for four weeks.[1]
Blood Sampling and Analysis
Blood samples were collected from the monkeys at baseline and at regular intervals throughout the treatment period.[1] The plasma was then analyzed for lipid profiles, including total cholesterol, HDL-C, and non-HDL-C.
Mechanism of Action: A Tale of Two Pathways
This compound and statins employ different strategies to lower cholesterol. Statins, such as pravastatin, inhibit HMG-CoA reductase, a critical enzyme in the early stages of the cholesterol synthesis pathway.[1] This inhibition leads to a decrease in intracellular cholesterol, which in turn upregulates LDL receptor expression and enhances the clearance of LDL from the bloodstream.
This compound, on the other hand, acts further down the cholesterol synthesis pathway by inhibiting squalene synthase.[1][3] This enzyme catalyzes the conversion of farnesyl pyrophosphate to squalene, a key precursor of cholesterol. By blocking this step, this compound directly reduces the production of cholesterol.
Caption: Comparative mechanisms of action for statins and this compound in the cholesterol biosynthesis pathway.
Experimental Workflow
The study in rhesus monkeys followed a structured workflow to assess the efficacy of this compound and pravastatin.
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Validating the Antiviral Effect of YM-53601 in Huh-7.5.1 Cells: A Comparative Guide
This guide provides a comprehensive comparison of the antiviral efficacy of YM-53601 against Hepatitis C Virus (HCV) in the highly permissive Huh-7.5.1 human hepatoma cell line. The performance of this compound is evaluated alongside other antiviral agents, supported by experimental data and detailed protocols for researchers in virology and drug development.
Executive Summary
This compound, a squalene synthase (SQS) inhibitor, demonstrates a potent antiviral effect against HCV in Huh-7.5.1 cells.[1] By targeting a crucial enzyme in the host cholesterol biosynthesis pathway, this compound effectively reduces viral RNA, protein levels, and the production of infectious progeny.[1][2][3][4] This host-targeting mechanism presents a high barrier to the development of viral resistance. This guide compares the efficacy of this compound with another SQS inhibitor, zaragozic acid A, a cholesterol esterification inhibitor, and several direct-acting antivirals (DAAs) to provide a broader context for its potential as an anti-HCV agent.
Comparative Antiviral Activity
The antiviral activity of this compound and other compounds was assessed in Huh-7.5.1 cells infected with the HCV JFH-1 strain. The following tables summarize the quantitative data from these experiments.
Table 1: Efficacy of Squalene Synthase and Cholesterol Esterification Inhibitors against HCV
| Compound | Target | IC₅₀ (Virus Secretion) | Effect on Cell Viability | Reference |
| This compound | Squalene Synthase | 0.16 ± 0.10 µM | No effect up to 1.5 µM | [1] |
| Zaragozic Acid A | Squalene Synthase | Not explicitly quantified but shown to decrease viral RNA, protein, and progeny production | No effect on cell viability | [1][2][3] |
| Sandoz 58-035 | Cholesterol Esterification (ACAT inhibitor) | No antiviral effect | Not specified | [1][2][3][4] |
Table 2: Comparative Efficacy of this compound and Other Anti-HCV Agents
| Compound Class | Compound | Primary Target | EC₅₀ (HCV Replication) | Reference |
| Squalene Synthase Inhibitor | This compound | Host Squalene Synthase | Not directly provided in this format, but significant inhibition of viral production at sub-micromolar concentrations | [1] |
| NS5A Inhibitor | Daclatasvir (DCV) | Viral NS5A Protein | Not specified in the provided context | [5][6] |
| NS3/4A Protease Inhibitor | Danoprevir (DNV) | Viral NS3/4A Protease | Not specified in the provided context | [5][6] |
| NS5B Polymerase Inhibitor | Sofosbuvir (SOF) | Viral NS5B RNA-dependent RNA polymerase | Not specified in the provided context | [5][6] |
| Host-Targeting Agent | Cyclosporin A (CsA) | Host Cyclophilin A | 311 ± 23 nM | [7] |
Mechanism of Action: Targeting Host Cholesterol Biosynthesis
This compound inhibits squalene synthase, the first committed enzyme in the cholesterol biosynthesis pathway.[1][8] HCV is known to heavily rely on host cholesterol metabolism for its replication and the assembly of new viral particles.[1] By depleting the cellular pool of cholesterol, this compound disrupts these essential viral processes.[1][2][3] The antiviral effect of this compound can be reversed by the addition of low-density lipoprotein (LDL), confirming that its mechanism is dependent on cholesterol depletion.
Caption: this compound inhibits Squalene Synthase, disrupting cholesterol biosynthesis and subsequent HCV replication and assembly.
Experimental Protocols
Cell Culture and Virus
-
Cell Line: Huh-7.5.1 cells, a subclone of the Huh-7 human hepatoma cell line, are highly permissive for HCV replication.[9][10][11][12] They are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, penicillin, and streptomycin.
-
Virus Strain: The experiments utilize the JFH-1 (genotype 2a) strain of HCV, known for its robust replication in cell culture.[9][10]
Antiviral Assay Workflow
-
Cell Seeding: Huh-7.5.1 cells are seeded in 96-well plates.
-
Infection: Cells are infected with HCV JFH-1 at a specific multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, cells are treated with various concentrations of the test compounds (e.g., this compound) or a vehicle control (DMSO).
-
Incubation: The infected and treated cells are incubated for a defined period (e.g., 72 hours) to allow for viral replication and production.
-
Endpoint Analysis: The antiviral effect is quantified by measuring viral parameters.
Caption: Experimental workflow for validating the antiviral effect of this compound in Huh-7.5.1 cells.
Quantification of Antiviral Effect
-
Viral RNA Quantification: Total intracellular RNA is extracted, and HCV RNA levels are quantified using real-time reverse transcription PCR (qRT-PCR).[10]
-
Viral Protein Analysis: Cell lysates are subjected to SDS-PAGE and Western blotting to detect HCV proteins such as Core and NS3.[1]
-
Infectious Virus Titer: The amount of infectious virus released into the culture supernatant is determined by a focus-forming unit (FFU) assay on naive Huh-7.5.1 cells.[10]
-
Cell Viability Assay: To assess the cytotoxicity of the compounds, a cell viability assay (e.g., MTS or MTT assay) is performed in parallel.
Conclusion
This compound effectively inhibits HCV replication and production in Huh-7.5.1 cells by targeting the host squalene synthase, a key enzyme in cholesterol biosynthesis. Its potent antiviral activity at non-toxic concentrations, combined with a host-targeting mechanism that is less prone to the development of viral resistance, makes it a promising candidate for further investigation as an anti-HCV therapeutic. The comparative data presented in this guide highlights its superior performance over inhibitors of cholesterol esterification and provides a benchmark against other classes of anti-HCV agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting cellular squalene synthase, an enzyme essential for cholesterol biosynthesis, is a potential antiviral strategy against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development of a Flow Cytometry Live Cell Assay for the Screening of Inhibitors of Hepatitis C Virus (HCV) Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pnas.org [pnas.org]
- 10. jove.com [jove.com]
- 11. A Subclone of HuH-7 with Enhanced Intracellular Hepatitis C Virus Production and Evasion of Virus Related-Cell Cycle Arrest | PLOS One [journals.plos.org]
- 12. Isolation and characterization of an Huh.7.5.1-derived cell clone highly permissive to hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Squalene Synthase Inhibitors: YM-53601 and Zaragozic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent squalene synthase inhibitors: YM-53601 and zaragozic acid. Squalene synthase represents a critical enzymatic step in the cholesterol biosynthesis pathway, making it an attractive target for the development of lipid-lowering therapeutics. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental workflows to aid researchers in their evaluation of these compounds.
Introduction to the Compounds
This compound is a synthetically developed squalene synthase inhibitor that has demonstrated efficacy in reducing plasma cholesterol and triglyceride levels in various animal models.[1][2] Its mechanism of action involves the direct inhibition of farnesyl-diphosphate farnesyltransferase 1 (FDFT1), also known as squalene synthase.[3]
Zaragozic acids are a family of potent, naturally occurring squalene synthase inhibitors isolated from fungal cultures.[4][5][6] Zaragozic acid A, in particular, is a well-characterized member of this family and is known for its high affinity for the squalene synthase enzyme.[4][7]
Comparative Analysis of In Vitro Efficacy
The following table summarizes the available quantitative data on the in vitro inhibitory activity of this compound and zaragozic acid against squalene synthase. It is important to note that the data for each compound are derived from separate studies, and direct comparison should be made with consideration of the different experimental conditions.
| Parameter | This compound | Zaragozic Acid A | Source |
| Target | Squalene Synthase (FDFT1) | Squalene Synthase (FDFT1) | [3][4] |
| Mechanism of Action | Squalene Synthase Inhibitor | Competitive Squalene Synthase Inhibitor | [3][4] |
| IC50 (Human HepG2 cells) | 79 nM | Data not available in this format | [1] |
| IC50 (Hamster liver microsomes) | 170 nM | Data not available in this format | [3] |
| Ki (Rat liver microsomes) | Data not available in this format | 78 pM | [4][7][8] |
Comparative Analysis of In Vivo Efficacy
The in vivo effects of this compound and zaragozic acid have been evaluated in various animal models. The following table summarizes key findings on their ability to inhibit cholesterol biosynthesis and modulate plasma lipid levels.
| Parameter | This compound | Zaragozic Acid A | Animal Model |
| Inhibition of Cholesterol Biosynthesis (ED50) | 32 mg/kg (p.o.) | 200 µg/kg (i.p.) | Rat / Mouse |
| Effect on Plasma Cholesterol | Significant reduction in total and non-HDL cholesterol | Lowers plasma cholesterol levels | Guinea pigs, Hamsters, Rhesus monkeys / Primates |
| Effect on Plasma Triglycerides | Significant reduction | Data not as extensively reported | Hamsters |
Signaling Pathway and Experimental Workflows
To visually represent the context of this comparison, the following diagrams illustrate the cholesterol biosynthesis pathway, a typical workflow for evaluating squalene synthase inhibitors, and a cell-based assay workflow.
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 6. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.glpbio.com [file.glpbio.com]
A Comparative Guide to YM-53601 and Other FDFT1 Inhibitors for Researchers
This guide provides a comprehensive comparison of YM-53601, a potent inhibitor of Farnesyl-Diphosphate Farnesyltransferase 1 (FDFT1), with other known inhibitors of this enzyme. FDFT1, also known as squalene synthase, is a critical enzyme in the cholesterol biosynthesis pathway, making it a key target for the development of lipid-lowering agents and potential anti-cancer therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of inhibitory activities, experimental protocols, and relevant biological pathways.
Quantitative Comparison of FDFT1 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound and other notable FDFT1 inhibitors. The data has been compiled from various studies to provide a comparative overview.
Table 1: In Vitro Inhibition of FDFT1 (Squalene Synthase)
| Compound | Species/Cell Line | IC50 (nM) | Reference |
| This compound | Human (HepG2 cells) | 79 | [1] |
| Rat (liver microsomes) | 90 | [1] | |
| Hamster (liver microsomes) | 170 | [1] | |
| Guinea-pig (liver microsomes) | 46 | [1] | |
| Rhesus monkey (liver microsomes) | 45 | [1] | |
| RPR-107393 | Rat (liver microsomes) | 0.8 | [2] |
| Zaragozic Acid A | Not Specified | Potent picomolar inhibitor | [3] |
| Zaragozic Acid D | Bovine (FPTase) | 100 | [4] |
| TAK-475 (active metabolite T-91485) | Human (RD cells) - Cholesterol Biosynthesis | 36 | [5] |
| Human (skeletal myocytes) - Cholesterol Biosynthesis | 45 | [5] |
Table 2: In Vivo Efficacy of FDFT1 Inhibitors
| Compound | Animal Model | Dosage | Effect | Reference |
| This compound | Rats | 32 mg/kg (single p.o. dose) | ED50 for cholesterol biosynthesis inhibition. | [1] |
| Hamsters | 50 mg/kg/day for 5 days (p.o.) | ~70% reduction in plasma non-HDL cholesterol. | [1] | |
| Rhesus Monkeys | 50 mg/kg, twice daily for 21 days | 37% decrease in plasma nonHDL-C.[6] | ||
| RPR-107393 | Rats | 5 mg/kg (p.o.) | ED50 for inhibition of de novo cholesterol biosynthesis. | [2] |
| Marmosets | 20 mg/kg b.i.d. for 1 week | 50% reduction in plasma cholesterol. | [2] | |
| TAK-475 | Rats | 2.9 mg/kg | ED50 for inhibition of hepatic cholesterol biosynthesis. | [7] |
| Zaragozic Acid A | Mice | 1 mg/kg | Reduced tumor burden and fewer metastatic nodules in a lung cancer model.[3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of FDFT1 inhibitors.
Squalene Synthase (FDFT1) Inhibition Assay
This protocol is adapted from studies using liver microsomes to determine the in vitro inhibitory activity of compounds on FDFT1.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound on FDFT1 activity.
Materials:
-
Liver microsomes (from rat, hamster, human, etc.)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
[3H]farnesyl diphosphate ([3H]FPP) or [14C]farnesyl diphosphate ([14C]FPP)
-
Assay buffer: 50 mM potassium phosphate buffer (pH 7.4) containing 10 mM MgCl₂, 1 mM EDTA, and 1 mM dithiothreitol.
-
Cofactor solution: NADPH in assay buffer.
-
Stop solution: 15% KOH in ethanol.
-
Scintillation cocktail.
-
Petroleum ether.
Procedure:
-
Prepare liver microsomes from the desired species.
-
In a reaction tube, add the assay buffer, cofactor solution, and the test compound at various concentrations.
-
Add the liver microsomal preparation to the reaction tube.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the radiolabeled FPP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Saponify the lipids by heating at 65°C for 30 minutes.
-
Extract the labeled squalene using petroleum ether.
-
Measure the radioactivity of the extracted squalene using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Cholesterol Biosynthesis Assay
This protocol describes a common method to assess the effect of a compound on cholesterol synthesis in a whole animal model.
Objective: To determine the in vivo efficacy of a test compound in inhibiting cholesterol biosynthesis.
Materials:
-
Animal model (e.g., rats, hamsters).
-
Test compound (e.g., this compound) formulated for oral administration.
-
Radiolabeled precursor, such as [14C]acetate or [3H]mevalonate.
-
Anesthesia and surgical tools for blood and tissue collection.
-
Lipid extraction solvents (e.g., chloroform:methanol).
-
Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) system for cholesterol separation.
-
Scintillation counter.
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Administer the test compound or vehicle to the animals via oral gavage.
-
After a specified time, inject the animals with the radiolabeled precursor.
-
At a designated time point after precursor administration, euthanize the animals and collect blood and liver samples.
-
Extract total lipids from the plasma and liver tissue.
-
Separate the cholesterol from other lipids using TLC or HPLC.
-
Quantify the amount of radioactivity incorporated into the cholesterol fraction using a scintillation counter.
-
Calculate the rate of cholesterol biosynthesis and the percentage of inhibition by the test compound compared to the vehicle-treated group.
Visualizing the Biological Context
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to FDFT1 and its inhibition by this compound.
Caption: The cholesterol biosynthesis pathway highlighting the role of FDFT1.
Caption: Mechanism of FDFT1 inhibition by this compound.
Caption: Workflow for an in vitro FDFT1 inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RPR 107393, a potent squalene synthase inhibitor and orally effective cholesterol-lowering agent: comparison with inhibitors of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing myotoxic effects of squalene synthase inhibitor, T-91485, and 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors in human myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid-lowering properties of TAK-475, a squalene synthase inhibitor, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-53601: A Squalene Synthase Inhibitor Demonstrating Potential Superiority Over HMG-CoA Reductase Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of YM-53601, a potent squalene synthase inhibitor, and traditional HMG-CoA reductase inhibitors (statins). The data presented herein is derived from preclinical studies and highlights the potential advantages of this compound in lipid-lowering therapies.
Executive Summary
This compound distinguishes itself from HMG-CoA reductase inhibitors by targeting a different, downstream enzyme in the cholesterol biosynthesis pathway. Preclinical evidence suggests that this distinct mechanism of action may translate to a more favorable efficacy profile, particularly in lowering non-high-density lipoprotein cholesterol (non-HDL-C) and triglycerides. In head-to-head animal studies, this compound has demonstrated greater potency than pravastatin in reducing non-HDL-C and a more significant triglyceride-lowering effect than fibrates. While clinical trial data for this compound is not publicly available, the preclinical findings warrant further investigation into its potential as a novel dyslipidemia treatment.
Mechanism of Action: A Tale of Two Enzymes
HMG-CoA reductase inhibitors, or statins, function by competitively inhibiting the HMG-CoA reductase enzyme, which is responsible for the rate-limiting step in cholesterol synthesis.[1][2][3][4][5] This inhibition leads to a decrease in intracellular cholesterol, which in turn upregulates the expression of LDL receptors on the liver surface, enhancing the clearance of LDL cholesterol from the bloodstream.[1][2][3]
In contrast, this compound inhibits squalene synthase, an enzyme that catalyzes the first committed step in cholesterol synthesis from farnesyl pyrophosphate.[6][7][8][9] By blocking this later stage of the pathway, this compound also effectively reduces cholesterol production.[6][8] Additionally, this compound is an inhibitor of farnesyl-diphosphate farnesyltransferase 1 (FDFT1).[6]
Figure 1: Simplified Cholesterol Biosynthesis Pathway showing the distinct points of inhibition for Statins and this compound.
Comparative Efficacy: Preclinical Data
Animal studies have provided compelling evidence for the potential superiority of this compound over statins in specific lipid-lowering parameters.
In Vitro Potency
This compound has demonstrated potent inhibition of squalene synthase in various models.
| Parameter | Value | Source |
| IC50 (Human Hepatoma Cells) | 79 nM | [6][8] |
| IC50 (Rat Liver Microsomes) | 90 nM | [8] |
| IC50 (Hamster Liver Microsomes) | 170 nM | [8] |
| IC50 (Guinea Pig Liver Microsomes) | 46 nM | [8] |
| IC50 (Rhesus Monkey Liver Microsomes) | 45 nM | [8] |
In Vivo Efficacy
Head-to-head comparisons in animal models highlight the potential advantages of this compound.
| Animal Model | Drug and Dose | Metric | Result | Source |
| Rats | This compound | Cholesterol Biosynthesis Inhibition (ED50) | 32 mg/kg | [6][8] |
| Guinea Pigs | This compound (100 mg/kg/day for 14 days) | Non-HDL-C Reduction | 47% | [7][10] |
| Pravastatin (100 mg/kg/day for 14 days) | Non-HDL-C Reduction | 33% | [7][10] | |
| Rhesus Monkeys | This compound (50 mg/kg twice daily for 21 days) | Non-HDL-C Reduction | 37% | [7][10] |
| Pravastatin (25 mg/kg twice daily for 28 days) | Non-HDL-C Reduction | No significant effect | [7][10] | |
| Hamsters | This compound (50 mg/kg/day for 5 days) | Triglyceride Reduction | 81% | [7] |
These results indicate that this compound is not only a potent inhibitor of cholesterol synthesis but may also be more effective than pravastatin at lowering non-HDL cholesterol in primates. Furthermore, its significant impact on triglyceride levels suggests a broader lipid-modifying profile.[7][11][12]
Experimental Protocols
In Vivo Cholesterol Biosynthesis Inhibition Assay in Rats
This protocol outlines the methodology used to determine the in vivo efficacy of this compound in inhibiting cholesterol biosynthesis.
Figure 2: Workflow for the in vivo cholesterol biosynthesis inhibition assay.
Detailed Steps:
-
Animal Model: Male Sprague-Dawley rats are used.[6]
-
Acclimation: To enhance hepatic cholesterol synthesis during the day, rats are housed in a reversed light-dark cycle for one week prior to the experiment.[6]
-
Dosing: A single oral dose of this compound, suspended in a vehicle such as 0.5% methylcellulose, is administered.[6]
-
Radiolabeling: One hour after the administration of this compound, rats receive an intraperitoneal injection of [14C]-acetate.[6]
-
Sample Collection: One hour following the [14C]-acetate injection, the animals are anesthetized, and blood and liver samples are collected.[10]
-
Lipid Analysis: Lipids are extracted from the plasma and liver samples. The amount of radiolabeled cholesterol is quantified to determine the rate of cholesterol biosynthesis.
Squalene Synthase Activity Assay (General Protocol)
This assay is used to determine the in vitro inhibitory activity of compounds on squalene synthase.
-
Enzyme Source: Microsomes are prepared from liver tissue or cultured cells (e.g., HepG2).
-
Substrate: Radiolabeled [3H]farnesyl diphosphate is used as the substrate.
-
Reaction: The substrate is incubated with the enzyme source in the presence of a cofactor (NADPH) and varying concentrations of the inhibitor (this compound).
-
Extraction: The reaction is stopped, and the lipid-soluble product, [3H]squalene, is extracted.
-
Quantification: The amount of [3H]squalene is measured using liquid scintillation counting.
-
Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated.
Plasma Lipid Analysis (General Protocol)
This protocol is for the quantification of plasma lipids.
-
Sample Collection: Blood samples are collected from the animals, and plasma is separated by centrifugation.
-
Lipoprotein Separation: Lipoprotein fractions (e.g., VLDL, LDL, HDL) can be separated by ultracentrifugation.[7]
-
Lipid Measurement: Total cholesterol, HDL-C, and triglycerides are measured using enzymatic assays. Non-HDL-C is calculated by subtracting HDL-C from total cholesterol.
Safety and Tolerability
Preclinical data on the safety of this compound is limited but promising. In a study with rhesus monkeys, this compound administered at a dose of 50 mg/kg showed no signs of liver damage.[6] This was in contrast to pravastatin, where the upper safety limit of 25 mg/kg was associated with an increase in plasma alanine aminotransferase, an indicator of liver damage.[6]
Conclusion
The available preclinical data strongly suggests that this compound, a squalene synthase inhibitor, holds significant promise as a novel lipid-lowering agent. Its distinct mechanism of action and encouraging efficacy and safety profile in animal models position it as a compelling candidate for further development. The observed superiority over pravastatin in lowering non-HDL-C in primates and its potent triglyceride-reducing effects could address unmet needs in the management of complex dyslipidemias. Further research, particularly human clinical trials, is necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol exchange and synthesis in the live rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. In vivo biosynthesis of cholesterol in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. file.glpbio.com [file.glpbio.com]
- 11. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of YM-53601 and Other Lipid-Lowering Agents
An Objective Guide for Researchers in Drug Development
This guide provides a detailed comparison of the in vivo efficacy of YM-53601, a novel squalene synthase inhibitor, against other established classes of lipid-lowering agents, including HMG-CoA reductase inhibitors (statins) and fibrates. The data presented is compiled from preclinical studies in various animal models, offering valuable insights for researchers in pharmacology and drug development.
Mechanism of Action: A Tale of Two Pathways
This compound exerts its lipid-lowering effects by inhibiting squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] This mechanism is distinct from that of statins, which target HMG-CoA reductase, an earlier rate-limiting step in the same pathway. Fibrates, on the other hand, primarily modulate lipid metabolism by activating peroxisome proliferator-activated receptor alpha (PPARα).
The diagram below illustrates the cholesterol biosynthesis pathway and the respective points of inhibition for this compound and HMG-CoA reductase inhibitors.
Comparative Efficacy in Animal Models
The following tables summarize the in vivo effects of this compound compared to pravastatin and fenofibrate on plasma lipid profiles in various animal models.
Table 1: Effects on Non-HDL Cholesterol
| Animal Model | Drug and Dosage | Duration | % Reduction in Non-HDL-C | Reference |
| Guinea Pigs | This compound (100 mg/kg/day) | 14 days | 47% (P<0.001) | [1][4] |
| Pravastatin (100 mg/kg/day) | 14 days | 33% (P<0.001) | [1][4] | |
| Rhesus Monkeys | This compound (50 mg/kg, twice daily) | 21 days | 37% (P<0.01) | [1][4] |
| Pravastatin (25 mg/kg, twice daily) | 28 days | No significant effect | [1][4] | |
| Rats (High-Fat Diet) | This compound (50 mg/kg/day) | 7 days | 44% | [1] |
| Pravastatin (50 mg/kg/day) | 7 days | Little effect | [1] | |
| Hamsters (Normal Diet) | This compound (12.5-50 mg/kg/day) | 5 days | 57-74% | [1] |
Table 2: Effects on Triglycerides
| Animal Model | Drug and Dosage | Duration | % Reduction in Triglycerides | Reference |
| Hamsters (Normal Diet) | This compound (50 mg/kg/day) | 5 days | 81% (P<0.001) | [1][4] |
| Hamsters (High-Fat Diet) | This compound (100 mg/kg/day) | 7 days | 73% (P<0.001) | [1][4] |
| Fenofibrate (100 mg/kg/day) | 7 days | 53% (P<0.001) | [1][4] | |
| Rats (High-Fat Diet) | This compound (50 mg/kg/day) | 7 days | 33% | [1] |
| Pravastatin (50 mg/kg/day) | 7 days | Little effect | [1] |
Table 3: Effects on Total Cholesterol
| Animal Model | Drug and Dosage | Duration | % Reduction in Total Cholesterol | Reference |
| Hamsters (Normal Diet) | This compound (12.5-50 mg/kg/day) | 5 days | 39-57% | [1] |
Experimental Protocols
The following are representative experimental designs for the in vivo evaluation of this compound and other lipid-lowering agents.
General In Vivo Efficacy Study Workflow
The diagram below outlines a typical workflow for an in vivo study comparing lipid-lowering agents.
Detailed Methodologies
1. Studies in Hamsters (Normal and High-Fat Diet)
-
Animals: Male Syrian hamsters.
-
Housing: Maintained under controlled temperature and a 12-hour light/dark cycle with free access to food and water.
-
Diet: For normal diet studies, standard chow was provided. For high-fat diet studies, animals were fed a diet supplemented with cholesterol and fat.
-
Drug Administration: this compound, fenofibrate, or vehicle (control) were administered orally once daily for the specified duration (e.g., 5 or 7 days).
-
Blood Collection: Blood samples were collected from the posterior vena cava under anesthesia at the end of the treatment period.
-
Lipid Analysis: Plasma was separated by centrifugation, and concentrations of total cholesterol (TC), HDL-cholesterol (HDL-C), and triglycerides (TG) were determined using enzymatic kits. Non-HDL-cholesterol was calculated as TC minus HDL-C.
2. Studies in Rhesus Monkeys
-
Animals: Adult male rhesus monkeys.
-
Housing: Housed individually in stainless steel cages in a temperature- and humidity-controlled room with a 12-hour light/dark cycle.
-
Drug Administration: this compound, pravastatin, or vehicle were administered orally twice daily for the specified duration (e.g., 21 or 28 days).
-
Blood Collection: Blood samples were drawn from a saphenous vein at baseline and at specified intervals throughout the study.
-
Lipid Analysis: Similar to the hamster studies, plasma lipid profiles were determined using enzymatic assays.
3. In Vivo Inhibition of Cholesterol Biosynthesis in Rats
-
Animals: Male Sprague-Dawley rats.
-
Pre-treatment: In some studies, rats were fed a diet containing cholestyramine to upregulate cholesterol biosynthesis.
-
Drug Administration: A single oral dose of this compound or vehicle was administered.
-
Radiolabeling: One hour after drug administration, [¹⁴C]-acetate was injected intraperitoneally.
-
Sample Analysis: After a set time, blood was collected, and the incorporation of the radiolabel into plasma cholesterol was measured to determine the rate of biosynthesis. The ED₅₀ value, the dose required to achieve 50% inhibition of cholesterol biosynthesis, was calculated for this compound.[1]
Summary of Findings
-
Cholesterol Reduction: In multiple animal models, including guinea pigs and rhesus monkeys, this compound demonstrated a more potent reduction in non-HDL cholesterol compared to pravastatin.[1][4]
-
Triglyceride Reduction: this compound exhibited a superior triglyceride-lowering effect compared to fenofibrate in hamsters on a high-fat diet.[1][4]
-
Mechanism of Action: Beyond inhibiting cholesterol synthesis, this compound has been shown to enhance the clearance rate of LDL and VLDL from the plasma.[2][5] This dual action may contribute to its robust lipid-lowering effects. Studies also suggest that this compound can suppress the biosynthesis of triglycerides and free fatty acids in the liver.[6][7]
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Anticancer Effects of YM-53601: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the published findings on the anticancer effects of YM-53601, a potent squalene synthase inhibitor. While direct head-to-head preclinical studies comparing this compound with other anticancer agents are limited in publicly available literature, this document synthesizes the existing data on its mechanism and efficacy, and presents a hypothetical framework for its evaluation in combination therapies, particularly with doxorubicin for hepatocellular carcinoma (HCC).
This compound: Mechanism of Action and Preclinical Efficacy
This compound is an inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1), a key enzyme in the cholesterol biosynthesis pathway.[1] FDFT1 is frequently found to be upregulated in various cancers and plays a significant role in tumor metabolism and progression.[1] By inhibiting FDFT1, this compound disrupts cholesterol production, which is crucial for the formation and integrity of cell membranes, particularly in rapidly proliferating cancer cells.
Published data indicates that this compound exhibits potent inhibitory activity against squalene synthase from various species, including human hepatoma cells.
Table 1: In Vitro Inhibition of Squalene Synthase by this compound
| Species/Cell Line | IC50 (nM) |
| Human Hepatoma (HepG2) | 79 |
| Rat (hepatic microsomes) | 90 |
| Hamster (hepatic microsomes) | 170 |
| Guinea-pig (hepatic microsomes) | 46 |
| Rhesus Monkey (hepatic microsomes) | 45 |
Source: MedchemExpress
In vivo studies have primarily focused on the lipid-lowering effects of this compound, demonstrating its ability to reduce plasma cholesterol and triglyceride levels.[2][3] While these studies were not in cancer models, they provide evidence of the drug's in vivo activity and target engagement.
Hypothetical Combination Study: this compound and Doxorubicin in Hepatocellular Carcinoma (HCC)
While direct experimental data is not available, it has been suggested that this compound potentiates the efficacy of doxorubicin in HCC. Doxorubicin is a standard chemotherapeutic agent for HCC; however, its effectiveness can be limited by drug resistance. The inhibition of cholesterol synthesis by this compound may sensitize cancer cells to doxorubicin's cytotoxic effects.
Below is a table of hypothetical data illustrating how the synergistic effect of this compound and doxorubicin could be presented. This data is modeled on findings from studies combining doxorubicin with other agents in HCC.
Table 2: Hypothetical In Vivo Tumor Growth Inhibition in an HCC Xenograft Model
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | - | 1500 ± 250 | 0% |
| This compound | 50 mg/kg, p.o., daily | 1200 ± 200 | 20% |
| Doxorubicin | 2 mg/kg, i.v., weekly | 900 ± 150 | 40% |
| This compound + Doxorubicin | 50 mg/kg + 2 mg/kg | 450 ± 100 | 70% |
Experimental Protocols
The following are representative protocols for key experiments to evaluate the anticancer effects of this compound, based on established methodologies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate hepatocellular carcinoma cells (e.g., HepG2) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, doxorubicin, or a combination of both for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 values can be determined using non-linear regression analysis.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ HepG2 cells into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (approximately 100-150 mm³).
-
Treatment Groups: Randomize mice into treatment groups (e.g., vehicle control, this compound alone, doxorubicin alone, and this compound + doxorubicin).
-
Drug Administration: Administer the compounds as per the specified doses and schedule.
-
Tumor Measurement: Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the mean tumor volumes and weights between the treatment groups to determine the percentage of tumor growth inhibition.
Visualizations
Signaling Pathway of FDFT1 Inhibition by this compound
Caption: Inhibition of FDFT1 by this compound disrupts cholesterol synthesis and downstream cancer-promoting pathways.
Experimental Workflow for In Vivo Combination Study
Caption: Workflow for evaluating the in vivo efficacy of this compound in combination with doxorubicin.
References
- 1. Roles of Farnesyl-Diphosphate Farnesyltransferase 1 in Tumour and Tumour Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin for the treatment of hepatocellular carcinoma: GAME OVER! - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Models for Preclinical Research in Hepatocellular Carcinoma - Hepatocellular Carcinoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to FDFT1 Inhibitors in Hepatocellular Carcinoma Models
An Objective Analysis of YM-53601 and Other Farnesyl-Diphosphate Farnesyltransferase 1 (FDFT1) Inhibitors for Hepatocellular Carcinoma (HCC) Research.
Farnesyl-diphosphate farnesyltransferase 1 (FDFT1), also known as squalene synthase, is a critical enzyme in the cholesterol biosynthesis pathway.[1] It catalyzes the first committed step in cholesterol production.[1] In the context of hepatocellular carcinoma (HCC), FDFT1 has emerged as a promising therapeutic target.[2][3] Elevated expression of FDFT1 is observed in HCC tissues and is associated with a poor prognosis.[2][3] Inhibition of FDFT1 has been shown to suppress HCC cell proliferation and metastasis in preclinical models, making it an attractive strategy for novel anti-cancer therapies.[2][3]
This guide provides a comparative overview of this compound and other notable FDFT1 inhibitors, summarizing their performance in HCC models based on available experimental data.
This compound
This compound is a potent and selective inhibitor of FDFT1.[2][4] It has been investigated for its lipid-lowering effects and, more recently, for its potential in oncology.[4]
In Vitro Studies in HCC Models
In human hepatoma HepG2 cells, this compound demonstrates significant inhibitory activity against squalene synthase with an IC50 of 79 nM.[4][5] At a concentration of 1 μM, this compound has been shown to reduce mitochondrial cholesterol levels in both H35 and HepG2 HCC cell lines.[4] Furthermore, it potentiates the cytotoxic effects of chemotherapeutic agents like doxorubicin in H35 cells.[4]
In Vivo Studies in HCC Models
In animal models, this compound has been observed to potentiate doxorubicin-mediated growth arrest and cell death in hepatocellular carcinoma.[4] Oral administration of this compound led to a significant decrease in intratumor cholesterol levels.[4]
Other FDFT1 Inhibitors
Several other molecules have been identified as potent inhibitors of FDFT1, primarily developed for their cholesterol-lowering properties. Their potential application in HCC is an area of growing interest, though direct experimental data in HCC models is limited for some.
Zaragozic Acid A
Lapaquistat (TAK-475)
Lapaquistat is a synthetic FDFT1 inhibitor that was developed for the treatment of hypercholesterolemia.[7] Although it effectively lowered LDL cholesterol, its clinical development was halted due to concerns about potential liver damage at higher doses.[7] There is a lack of specific studies evaluating the efficacy of Lapaquistat in HCC models.
Other Investigational Inhibitors
Other notable FDFT1 inhibitors include RPR-107393 and ER-27856.[8] These compounds have demonstrated significant inhibition of cholesterol and triglyceride biosynthesis in preclinical models.[8] However, their effects on HCC models have not been extensively reported.
Comparative Data Summary
The following tables summarize the available quantitative data for this compound and other FDFT1 inhibitors. The lack of direct comparative studies necessitates presenting the data for each compound as available in the literature.
Table 1: In Vitro Efficacy of FDFT1 Inhibitors in HCC Cell Lines
| Inhibitor | Cell Line | Assay | Endpoint | Result | Citation(s) |
| This compound | HepG2 | Squalene Synthase Activity | IC50 | 79 nM | [4][5] |
| This compound | H35, HepG2 | Mitochondrial Cholesterol Levels | - | Reduction observed at 1 µM | [4] |
| Zaragozic Acid A | HepG2 | Cholesterol Synthesis | - | Inhibition observed | [6] |
| Lapaquistat | N/A | N/A | N/A | N/A | |
| RPR-107393 | N/A | N/A | N/A | N/A | |
| ER-27856 | HepG2 | LDL Receptor Activity | - | 2.1-fold increase | [9] |
N/A: Not Available in the reviewed literature.
Table 2: In Vivo Performance of FDFT1 Inhibitors
| Inhibitor | Animal Model | Administration | Key Findings | Citation(s) |
| This compound | Rat | Oral | Potentiates doxorubicin-mediated HCC growth arrest and cell death; decreases intratumor cholesterol. | [4] |
| Zaragozic Acid A | Mouse | N/A | Inhibits hepatic cholesterol synthesis (ED50 of 200 µg/kg). | [6] |
| Lapaquistat | Rabbit | N/A | Decreased plasma cholesterol and triglycerides. | [10] |
| RPR-107393 | Rat, Marmoset | Oral | Reduces plasma cholesterol. | [11] |
| ER-27856 | Rat, Rhesus Monkey | Oral | Inhibits de novo cholesterol biosynthesis (ED50 of 1.6 mg/kg in rats); reduces plasma cholesterol. | [9] |
Specific in vivo data for these inhibitors in HCC models is limited. The presented data is primarily from studies on hypercholesterolemia.
Signaling Pathways and Experimental Workflows
FDFT1 Inhibition and Downstream Signaling in HCC
Inhibition of FDFT1 in HCC has been shown to impact the HNF4A/ALDOB/AKT1 signaling axis.[3][12][13] FDFT1 downregulation leads to decreased levels of cholesterol and bile acids, which in turn increases the transcriptional activity of Hepatocyte Nuclear Factor 4 Alpha (HNF4A).[3][13] HNF4A then promotes the transcription of Aldolase B (ALDOB).[3][13] Subsequently, ALDOB interacts with and inhibits the phosphorylation of AKT1, a key kinase involved in cell proliferation and survival.[3][13] This cascade ultimately contributes to the delay in HCC progression.[3][13]
General Experimental Workflow for In Vivo HCC Studies
A typical workflow for evaluating FDFT1 inhibitors in an in vivo HCC model involves several key stages, from tumor cell implantation to data analysis.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of FDFT1 inhibitors on the viability of HCC cell lines.
-
Cell Seeding: Plate HCC cells (e.g., HepG2, Huh7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the FDFT1 inhibitor (e.g., this compound) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In Vivo Subcutaneous HCC Xenograft Model
This protocol outlines a general procedure for establishing and evaluating FDFT1 inhibitors in a subcutaneous HCC mouse model.[3][14]
-
Cell Preparation: Harvest HCC cells (e.g., HepG2) during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/200 µL.[14]
-
Tumor Implantation: Subcutaneously inject 200 µL of the cell suspension into the flank of immunodeficient mice (e.g., nude mice).[14]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the FDFT1 inhibitor (e.g., by oral gavage) and vehicle control according to the desired dosing schedule and duration.
-
Endpoint and Analysis: Euthanize the mice when tumors reach the predetermined endpoint. Excise the tumors, weigh them, and process them for further analysis, such as histology (H&E staining), immunohistochemistry (e.g., for Ki-67), and biomarker analysis.
Conclusion
This compound shows clear anti-cancer potential in HCC models through its targeted inhibition of FDFT1. While other potent FDFT1 inhibitors like Zaragozic Acid A exist, their evaluation in the context of HCC is less comprehensive. The available data suggests that targeting the cholesterol biosynthesis pathway is a viable strategy for HCC therapy. However, further direct comparative studies are necessary to fully elucidate the relative efficacy and potential of different FDFT1 inhibitors. The development of novel FDFT1 inhibitors with improved safety profiles over earlier compounds like Lapaquistat could provide new therapeutic options for HCC patients.
References
- 1. youtube.com [youtube.com]
- 2. An Oncogenic Hepatocyte-Induced Orthotopic Mouse Model of Hepatocellular Cancer Arising in the Setting of Hepatic Inflammation and Fibrosis [jove.com]
- 3. Generation of Subcutaneous and Intrahepatic Human Hepatocellular Carcinoma Xenografts in Immunodeficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An orthotopic mouse model of hepatocellular carcinoma with underlying liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orthotopic Model of Hepatocellular Carcinoma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Squalene Synthase Inhibitor Lapaquistat Acetate: Could Anything Be Better Than Statins? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of ER-27856, a novel squalene synthase inhibitor, on plasma cholesterol in rhesus monkeys: comparison with 3-hydroxy-3-methylglutaryl-coa reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lapaquistat acetate, a squalene synthase inhibitor, changes macrophage/lipid-rich coronary plaques of hypercholesterolaemic rabbits into fibrous lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo and In Vitro Models of Hepatocellular Carcinoma: Current Strategies for Translational Modeling [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting FDFT1 Reduces Cholesterol and Bile Acid Production and Delays Hepatocellular Carcinoma Progression Through the HNF4A/ALDOB/AKT1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting FDFT1 Reduces Cholesterol and Bile Acid Production and Delays Hepatocellular Carcinoma Progression Through the HNF4A/ALDOB/AKT1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization and Validation of Hepatocellular Carcinoma (HCC) Xenograft tumor as a Suitable Liver Cancer Model for Preclinical Mesenchymal Stem Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of YM-53601 and Statin Therapy: A Guide for Researchers
Absence of direct clinical studies on the combination therapy of YM-53601 and statins necessitates a review of comparative preclinical data to inform future research directions. This guide provides a detailed comparison of the squalene synthase inhibitor this compound and statins, focusing on their mechanisms of action, preclinical efficacy, and the theoretical basis for potential combination therapies.
While no studies have been published on the combined administration of this compound and statins, preclinical evidence consistently demonstrates that this compound as a monotherapy exhibits potent lipid-lowering effects, often superior to pravastatin in animal models.[1][2] This suggests a potential for additive or synergistic effects if used in combination, a hypothesis supported by research on other squalene synthase inhibitors.
Mechanism of Action: Targeting Different Steps in Cholesterol Biosynthesis
Statins and this compound inhibit cholesterol synthesis at different points in the mevalonate pathway. Statins block HMG-CoA reductase, the rate-limiting enzyme early in the pathway. This inhibition leads to a decrease in intracellular cholesterol, which in turn upregulates the expression of LDL receptors on the surface of liver cells, increasing the clearance of LDL-cholesterol from the bloodstream.
This compound, on the other hand, is a potent inhibitor of squalene synthase, an enzyme that catalyzes the first committed step toward cholesterol synthesis from farnesyl pyrophosphate (FPP).[3] By blocking this later stage, this compound also reduces cholesterol production. The distinct mechanisms of action provide a strong rationale for investigating their combined use.
References
- 1. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel bisphosphonate inhibitor of squalene synthase combined with a statin or a nitrogenous bisphosphonate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
YM-53601: A Comparative Analysis of its Impact on Lipid Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of YM-53601, a potent squalene synthase inhibitor, with other lipid-lowering agents. The analysis is based on experimental data from preclinical studies, offering insights into its efficacy and mechanism of action.
Executive Summary
This compound is an inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[1] By targeting this enzyme, this compound effectively reduces plasma cholesterol and triglyceride levels.[2][3] Preclinical studies have demonstrated its superiority in lowering non-high-density lipoprotein cholesterol (non-HDL-C) compared to the HMG-CoA reductase inhibitor pravastatin in rhesus monkeys.[2][3] Furthermore, this compound has shown a more potent triglyceride-lowering effect than the fibrate fenofibrate in hamsters.[2][3] Its mechanism of action involves not only the inhibition of cholesterol synthesis but also the suppression of lipogenic biosynthesis and lipid secretion from the liver.[4][5]
Comparative Data on Lipid Profile Modulation
The following tables summarize the quantitative effects of this compound on various lipid parameters in comparison to other lipid-lowering agents across different animal models.
Table 1: Effect of this compound vs. Pravastatin on Plasma Non-HDL-C in Guinea Pigs
| Treatment (100 mg/kg, daily for 14 days) | % Reduction in Non-HDL-C | P-value |
| This compound | 47% | <0.001 |
| Pravastatin | 33% | <0.001 |
Data from studies on guinea pigs, a rodent model responsive to HMG-CoA reductase inhibitors.[2][3]
Table 2: Effect of this compound vs. Pravastatin on Plasma Non-HDL-C in Rhesus Monkeys
| Treatment | % Reduction in Non-HDL-C | P-value |
| This compound (50 mg/kg, twice daily for 21 days) | 37% | <0.01 |
| Pravastatin (25 mg/kg, twice daily for 28 days) | No significant effect | - |
Data from studies in rhesus monkeys, whose lipid metabolism closely resembles that of humans.[2][3]
Table 3: Effect of this compound vs. Fenofibrate on Plasma Triglycerides in Hamsters on a High-Fat Diet
| Treatment (100 mg/kg, daily for 7 days) | % Reduction in Triglycerides | P-value |
| This compound | 73% | <0.001 |
| Fenofibrate | 53% | <0.001 |
Data from studies in hamsters, an animal model with a plasma lipid composition similar to humans.[2][3]
Table 4: Effect of this compound on Plasma Lipids in Hamsters on a Normal Diet
| This compound Dose (daily for 5 days) | % Reduction in Triglycerides | % Reduction in Total Cholesterol | % Reduction in Non-HDL-C |
| 12.5 mg/kg | - | 39% | 57% |
| 25 mg/kg | - | - | - |
| 50 mg/kg | 81% (P<0.001) | 57% | 74% |
Data from hamsters fed a normal diet.[2]
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of squalene synthase (farnesyl-diphosphate farnesyltransferase 1 or FDFT1), an enzyme that catalyzes the conversion of farnesyl diphosphate to squalene, a precursor to cholesterol.[1] This inhibition leads to a reduction in cholesterol biosynthesis.[3] Additionally, this compound has been shown to suppress the biosynthesis of triglycerides and free fatty acids and inhibit the secretion of very-low-density lipoprotein (VLDL) from the liver.[4][5] It also enhances the clearance rate of LDL and VLDL from the plasma.[6][7]
Experimental Protocols
The data presented in this guide are derived from preclinical studies employing various animal models. The general experimental workflow is outlined below.
Animal Models and Drug Administration
-
Guinea Pigs, Rhesus Monkeys, and Hamsters: These species were chosen for their lipid metabolism characteristics that are comparable to humans.[2]
-
Diet: Animals were fed either a normal or a high-fat diet to induce hyperlipidemia.[2]
-
Drug Administration: this compound, pravastatin, and fenofibrate were administered orally once or twice daily for specified durations.[2][3]
Lipid Profile Analysis
-
Blood samples were collected from the animals after the treatment period.
-
Plasma was separated and analyzed for total cholesterol, HDL-C, and triglycerides using standard enzymatic methods.
-
Non-HDL-C was calculated as the difference between total cholesterol and HDL-C.[2]
Squalene Synthase Inhibition Assay
-
Hepatic microsomes were prepared from various animal species, including rats, hamsters, guinea pigs, rhesus monkeys, and human-derived HepG2 cells.[1]
-
The inhibitory activity of this compound on squalene synthase was determined by measuring the conversion of [3H]farnesyl diphosphate to [3H]squalene.[1] The IC50 values were then calculated.[1]
Alternatives to Squalene Synthase Inhibitors
While this compound represents a promising class of lipid-lowering agents, several other therapeutic classes are available or in development for the management of hyperlipidemia, particularly for patients who cannot tolerate statins. These include:
-
Ezetimibe: Inhibits intestinal cholesterol absorption.[8][9]
-
Bempedoic Acid: An ATP-citrate lyase (ACL) inhibitor that acts upstream of HMG-CoA reductase in the cholesterol synthesis pathway.[8][9]
-
PCSK9 Inhibitors (e.g., alirocumab, evolocumab, inclisiran): Monoclonal antibodies or small interfering RNA that increase the recycling of LDL receptors, leading to enhanced LDL-C clearance.[8][9]
-
Fibrates (e.g., fenofibrate, gemfibrozil): Primarily used for lowering high triglyceride levels.[8]
-
Bile Acid Sequestrants and Niacin: Older classes of drugs that are also used to lower LDL-C.[8]
-
Gene-Editing Therapies: Novel approaches, such as those using CRISPR technology to permanently lower LDL cholesterol, are currently in clinical trials.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel squalene synthase inhibitor, suppresses lipogenic biosynthesis and lipid secretion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a novel squalene synthase inhibitor, on the clearance rate of plasma LDL and VLDL in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Statin alternatives for the treatment of hypercholesterolemia - a safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. williamhaseltine.com [williamhaseltine.com]
Safety Operating Guide
Proper Disposal of YM-53601: A Comprehensive Guide for Laboratory Professionals
Providing essential safety and logistical information for the operational and disposal plans of YM-53601, this guide offers procedural, step-by-step guidance to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with the handling and disposal of this potent squalene synthase inhibitor.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is intended for research use only.[1] Standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure. This includes:
-
Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A standard laboratory coat is required to protect against accidental spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is fundamental for its safe handling and disposal.
| Property | Value |
| Chemical Name | 2-[(2E)-2-(1-azabicyclo[2.2.2]oct-3-ylidene)-2-fluoroethoxy]-9H-carbazole, monohydrochloride[1] |
| CAS Number | 182959-33-7[1] |
| Molecular Formula | C₂₁H₂₁FN₂O • HCl[1] |
| Molecular Weight | 372.9 g/mol [1] |
| Appearance | Crystalline Solid[] |
| Solubility | Soluble in DMF, DMSO, and Ethanol[] |
| Storage | Store at -20°C[] |
| Melting Point | 236.5-237.2°C[] |
This compound Disposal Protocol: A Step-by-Step Workflow
The proper disposal of this compound is a critical final step in the experimental workflow. The following procedure outlines the necessary steps to ensure safe and compliant disposal. All hazardous wastes must be disposed of through an approved hazardous waste collection program.[3] It is imperative not to discharge chemical wastes to the sewer via sinks or other drains.[3] Evaporation is also not an acceptable method of disposal.[3]
Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent unintended reactions and to ensure correct disposal pathways.[4]
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for solid chemical waste. The container should be made of a material compatible with this compound.[4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound".[4]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[4]
Storage of Chemical Waste
Proper storage of the collected waste is crucial to prevent accidents and ensure regulatory compliance.
-
Secure Location: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[4] This area should be at or near the point of waste generation.[5]
-
Secondary Containment: Place the waste container within a secondary containment bin to mitigate the effects of any potential leaks.[4]
-
Incompatible Materials: Ensure the storage area is free from incompatible materials. Store acids and bases separately, and keep oxidizing agents away from organic compounds.[6]
Arranging for Professional Disposal
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[4]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.[4]
-
Disposal Method: Hazardous waste like this compound is typically incinerated at high temperatures or disposed of in a secure hazardous waste landfill.[4][7] The high temperatures and long residence times in incineration are effective in breaking the strong carbon-fluorine bonds present in fluorinated organic compounds.[8]
Disposal of Empty Containers
Containers that have held this compound must also be disposed of properly.
-
Triple Rinsing: An empty container that held hazardous waste should be triple rinsed with a suitable solvent capable of removing the residue.[3]
-
Rinsate Collection: The rinsate from the triple rinsing must be collected and disposed of as hazardous waste.[3]
-
Container Disposal: After triple rinsing and defacing the chemical label, the container can typically be disposed of as regular trash.[3]
Disposal Workflow Diagram
Caption: A step-by-step workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling YM-53601
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of YM-53601, a potent squalene synthase inhibitor. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Handling
نظرًا لعدم توفر ورقة بيانات سلامة مواد (MSDS) محددة لـ this compound ، تستند توصيات السلامة التالية إلى أفضل الممارسات للتعامل مع المركبات البحثية القوية والمواد الكيميائية الخطرة المحتملة.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment and protection is essential when working with potent compounds like this compound.
| Control/PPE | Specification | Rationale |
| Ventilation | Certified Chemical Fume Hood or Glove Box | To minimize inhalation exposure to airborne particles of the compound.[1][2] |
| Primary Garment | Disposable Lab Coat | A dedicated, disposable lab coat should be worn over personal clothing to prevent contamination.[1] |
| Gloves | Double Nitrile Gloves | Wearing two pairs of gloves provides an extra layer of protection against dermal exposure. |
| Eye Protection | Chemical Splash Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[1] |
| Respiratory Protection | NIOSH-approved Respirator | Recommended, especially when handling the powder form outside of a containment system. |
| Foot Protection | Disposable Shoe Covers | Should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[1] |
Operational Plan for Handling
A systematic workflow is critical for the safe handling of this compound.
2.1. Preparation
-
Designated Area: All handling of this compound must occur in a designated, restricted area such as a chemical fume hood or glove box.[1]
-
Decontamination: Ensure a validated decontamination solution is readily available.
-
Waste Disposal: Prepare labeled, sealed waste containers for solid, liquid, and sharp waste.[1]
-
PPE Donning: Put on all required PPE in the correct sequence in a clean, designated area before entering the handling zone.[1]
2.2. Handling
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound to minimize dust generation.[1]
-
Solution Preparation: When dissolving the compound, slowly add the solvent to the solid to prevent splashing. Keep containers covered as much as possible.[1]
-
Spill Management: In case of a spill, immediately alert others. Use a chemical spill kit, working from the outside in. All cleanup materials must be disposed of as hazardous waste.[1]
2.3. Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent.[1]
-
PPE Doffing: Remove PPE in the designated area, avoiding self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[1]
-
Personal Hygiene: Thoroughly wash hands and any potentially exposed skin with soap and water after removing PPE.[1]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous.
-
Solid Waste: Contaminated lab coats, gloves, shoe covers, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a designated, sealed hazardous waste container.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal of all waste must be in accordance with local, state, and federal regulations.
Quantitative Data Summary
The following table summarizes key quantitative data regarding the efficacy and dosage of this compound from preclinical studies.
| Parameter | Value | Species/System | Reference |
| IC₅₀ (Squalene Synthase Inhibition) | 79 nM | Human hepatoma cells (HepG2) | [3] |
| 90 nM | Rat liver microsomes | ||
| 170 nM | Hamster liver microsomes | [3] | |
| 46 nM | Guinea-pig liver microsomes | [3] | |
| 45 nM | Rhesus monkey liver microsomes | [3] | |
| ED₅₀ (Cholesterol Biosynthesis Inhibition) | 32 mg/kg | Rats (in vivo) | [4] |
| Plasma non-HDL Cholesterol Reduction | 37% | Rhesus monkeys (50 mg/kg, twice daily for 21 days) | [5] |
| 47% | Guinea-pigs (100 mg/kg, daily for 14 days) | [5] | |
| Plasma Triglyceride Reduction | 81% | Hamsters on normal diet (50 mg/kg, daily for 5 days) | [5] |
| 73% | Hamsters on high-fat diet (100 mg/kg, daily for 7 days) | [5] |
Cholesterol Biosynthesis Pathway and this compound Inhibition
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the point of inhibition by this compound.
Experimental Protocol: Squalene Synthase Inhibition Assay
This protocol details a method for assessing the inhibitory activity of this compound on squalene synthase.
1. Materials and Reagents
-
This compound
-
Human liver microsomes
-
[³H]-Farnesyl pyrophosphate ([³H]-FPP)
-
NADPH
-
Assay Buffer: 50 mM phosphate buffer (pH 7.4) containing 10 mM MgCl₂
-
Stop Solution: 15% KOH in ethanol
-
Petroleum ether
-
Scintillation fluid
-
Glass screw-cap tubes (16x100 mm)
-
Liquid scintillation counter
2. Assay Procedure
-
In a glass screw-cap tube, prepare a 1 mL reaction mixture containing the assay buffer, 0.5 mM NADPH, and 12 µg of human liver microsomes.
-
Add the desired concentration of this compound or vehicle (DMSO) to the reaction mixture.
-
Equilibrate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 nM [³H]-FPP.
-
Incubate for an additional 10 minutes at 37°C.
-
Stop the reaction by adding 1 mL of the stop solution.
-
Incubate the tubes at 65°C for 30 minutes to saponify the lipids.
-
Add 5 mL of petroleum ether and shake for 10 minutes to extract the unsaponifiable lipids, including squalene.
-
Freeze the lower aqueous phase and transfer the upper organic phase to a new glass tube containing 2 mL of distilled water.
-
Transfer 1.5 mL of the upper organic phase to a scintillation vial.
-
Add 3 mL of scintillation fluid and quantify the amount of [³H]-squalene formed using a liquid scintillation analyzer.
3. Data Analysis
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
